2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Description
BenchChem offers high-quality 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H21Cl3N4O8 |
|---|---|
Molecular Weight |
659.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22+,23-,24-/m1/s1 |
InChI Key |
PDEGTVKZIHQCML-UEQSERJNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine: A Prodrug Approach to Epigenetic Reprogramming
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Prodrug Strategy for Enhanced Therapeutic Potential
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a rationally designed prodrug of the well-established epigenetic modifier, 5-azacytidine. The strategic addition of p-chlorobenzoyl groups to the ribose moiety of 5-azacytidine is engineered to enhance its pharmacokinetic properties, such as oral bioavailability and metabolic stability, which are limitations of the parent compound.[1][2][3] This guide delves into the core mechanism of action, which is predicated on the intracellular conversion of this prodrug into its active form, 5-azacytidine, and its subsequent profound effects on DNA methylation and cellular function.
The primary therapeutic action of 5-azacytidine and its prodrugs stems from their ability to inhibit DNA methyltransferases (DNMTs), leading to the reversal of aberrant hypermethylation of CpG islands in gene promoter regions.[4][5][6] This epigenetic reprogramming can reactivate silenced tumor suppressor genes, offering a powerful therapeutic avenue for various malignancies, particularly hematological disorders like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[2][7][8]
Metabolic Activation: The Journey from Prodrug to Active Metabolite
The journey of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine from administration to cellular activity is a multi-step process. While specific data on the p-chlorobenzoyl variant is limited, the metabolic pathway can be inferred from similar acetylated prodrugs.[1][3]
-
Esterase-Mediated Cleavage: Upon cellular uptake, the p-chlorobenzoyl ester groups are cleaved by intracellular esterases, releasing the active 5-azacytidine.
-
Phosphorylation Cascade: 5-azacytidine is then sequentially phosphorylated by uridine-cytidine kinase and other kinases to form 5-azacytidine triphosphate.
-
Conversion to Deoxyribonucleotide: A portion of 5-azacytidine diphosphate is converted by ribonucleotide reductase to 5-aza-2'-deoxycytidine diphosphate, which is subsequently phosphorylated to the key active metabolite, 5-aza-2'-deoxycytidine triphosphate.[9]
Caption: Metabolic activation of the prodrug to its active form.
Molecular Mechanism of Action: Covalent Trapping of DNA Methyltransferases
The central mechanism of action of the active metabolite, 5-aza-2'-deoxycytidine, lies in its ability to be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10] Once integrated, it serves as a suicide substrate for DNA methyltransferases (DNMTs), primarily DNMT1, the maintenance methyltransferase.[5][11]
The process unfolds as follows:
-
Incorporation into DNA: During DNA replication, 5-aza-2'-deoxycytidine triphosphate is incorporated in place of deoxycytidine triphosphate.
-
DNMT Recognition and Covalent Adduct Formation: DNMTs recognize the 5-azacytosine base within a CpG dinucleotide as a substrate. The catalytic mechanism of DNMTs involves a nucleophilic attack on the C6 position of the cytosine ring, forming a transient covalent bond.[9]
-
Irreversible Trapping: In a normal cytosine, the reaction is resolved by beta-elimination at the C5 position. However, the presence of a nitrogen atom at the C5 position in 5-azacytosine prevents this resolution.[9] This results in the formation of a stable, covalent adduct between the DNMT enzyme and the DNA strand.[5][12]
-
DNMT Depletion and DNA Hypomethylation: The trapped DNMTs are targeted for proteasomal degradation, leading to a progressive and passive loss of DNA methylation patterns with each round of cell division.[11]
Caption: The molecular cascade of DNMT inhibition by 5-azacytidine.
Downstream Cellular Consequences: From Epigenetic Reversal to Cellular Fate
The depletion of DNMTs and subsequent DNA hypomethylation trigger a cascade of cellular events that contribute to the therapeutic effects of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.
Reactivation of Tumor Suppressor Genes
The most well-characterized downstream effect is the re-expression of tumor suppressor genes that were previously silenced by promoter hypermethylation.[4][7] This can restore critical cellular functions such as cell cycle control, DNA repair, and apoptosis.
Induction of DNA Damage Response and Apoptosis
The formation of DNMT-DNA adducts can be recognized as a form of DNA damage, leading to replication fork collapse and the formation of DNA double-strand breaks.[8] This activates DNA damage response pathways, including the ATR-mediated pathway, leading to the phosphorylation of H2AX and Chk2.[8] Ultimately, this can trigger caspase-dependent and -independent apoptosis.[8]
Effects on RNA and Protein Synthesis
As a ribonucleoside analog, 5-azacytidine can also be incorporated into RNA.[9] This incorporation can lead to the disassembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and a general inhibition of protein synthesis.[9][11] These effects contribute to the cytotoxic properties of the drug, particularly at higher doses.
Immunomodulatory Effects
Recent evidence suggests that 5-azacytidine can also exert immunomodulatory effects. By inducing the expression of endogenous retroviruses and cancer-testis antigens, it can enhance the immunogenicity of tumor cells, potentially making them more susceptible to immune-mediated clearance.[7]
Experimental Protocol: Validation of Prodrug Efficacy and Mechanism
This section outlines a hypothetical experimental workflow to validate the efficacy and mechanism of action of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.
Caption: Experimental workflow for prodrug validation.
Part 1: Prodrug Conversion and Stability
-
Objective: To confirm the conversion of the prodrug to 5-azacytidine and assess its stability.
-
Methodology:
-
Treat cancer cell lines with 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.
-
At various time points, harvest cells and perform LC-MS/MS analysis on cell lysates to quantify the prodrug and its metabolites (mono- and di-deacylated intermediates, and 5-azacytidine).
-
Incubate the prodrug in human plasma and cell lysates to determine its half-life.
-
Part 2: Mechanistic Validation
-
Objective: To demonstrate that the compound inhibits DNA methylation and reactivates gene expression.
-
Methodology:
-
Global Methylation: Treat cells with the prodrug for several days and assess global DNA methylation levels using methods like pyrosequencing of LINE-1 elements.
-
DNMT1 Depletion: Perform Western blotting to measure DNMT1 protein levels in treated versus untreated cells.
-
Gene-Specific Methylation and Re-expression: Select known hypermethylated tumor suppressor genes (e.g., p15INK4B) and analyze their methylation status by methylation-specific PCR and their mRNA expression levels by qRT-PCR.
-
Part 3: Functional Cellular Outcomes
-
Objective: To evaluate the downstream effects on cell viability, cell cycle, and DNA damage.
-
Methodology:
-
Cytotoxicity: Determine the IC50 of the prodrug in various cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Apoptosis: Quantify apoptosis using Annexin V/PI staining and flow cytometry.
-
Cell Cycle: Analyze cell cycle distribution by propidium iodide staining and flow cytometry.
-
DNA Damage: Detect DNA double-strand breaks by immunofluorescence staining for phosphorylated H2AX (γ-H2AX).[8]
-
Quantitative Data Summary
| Parameter | 5-Azacytidine (IV) | 2',3',5'-Triacetyl-5-azacytidine (Oral Prodrug) | Expected for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine |
| Bioavailability | Low Oral Bioavailability | Significantly Improved | Expected to be Significantly Improved |
| Plasma Half-life | Short (~0.4 hours)[1] | Extended (9.2 hours for derived azacitidine)[1] | Expected to be Extended |
| Primary Mechanism | DNMT Inhibition | DNMT Inhibition (via conversion) | DNMT Inhibition (via conversion) |
| Cellular Effects | Apoptosis, Cell Cycle Arrest, Gene Reactivation | Apoptosis, Cell Cycle Arrest, Gene Reactivation | Apoptosis, Cell Cycle Arrest, Gene Reactivation |
Conclusion
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine represents a promising prodrug strategy to harness the therapeutic power of 5-azacytidine with potentially improved pharmacological properties. Its mechanism of action is intrinsically linked to its metabolic conversion to 5-azacytidine, which then acts as a potent inhibitor of DNA methyltransferases. By covalently trapping these enzymes and triggering their degradation, the compound leads to widespread DNA hypomethylation, reactivation of tumor suppressor genes, and ultimately, cancer cell death. Understanding this detailed mechanism is crucial for the continued development and optimization of epigenetic therapies in oncology.
References
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The different mechanisms of actions of 5-azacytidine. Treatment with... - ResearchGate. Available from: [Link]
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Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed. Available from: [Link]
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Full article: Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - Taylor & Francis. Available from: [Link]
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Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC. Available from: [Link]
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Inhibition of DNA methylation by 5-azacytidine - PubMed - NIH. Available from: [Link]
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5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Introduction: The Rationale for a Lipophilic Prodrug
5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML)[1]. Its therapeutic efficacy is derived from its ability to reverse aberrant DNA methylation, a key epigenetic silencing mechanism in various malignancies[1]. However, the clinical utility of 5-azacytidine is hampered by its significant chemical instability, particularly its susceptibility to hydrolysis, and poor oral bioavailability[2][3].
To circumvent these limitations, a prodrug strategy is often employed. This involves chemically modifying the parent drug to enhance its physicochemical properties, such as stability and lipophilicity, thereby improving its pharmacokinetic profile. Acylation of the hydroxyl groups on the ribose moiety is a common approach. While acetylated derivatives like 2′,3′,5′-triacetyl-5-azacitidine (TAC) have been synthesized to serve as oral prodrugs[2][3][4], the use of alternative acyl groups can further modulate the compound's properties.
This guide details the synthesis of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine, a lipophilic analog of 5-azacytidine. The incorporation of p-chlorobenzoyl groups is a deliberate design choice intended to significantly increase the molecule's lipophilicity. This modification is hypothesized to enhance membrane permeability and potentially alter the rate of metabolic hydrolysis back to the active 5-azacytidine, offering a different pharmacokinetic profile compared to acetylated or benzoylated precursors.
Part 1: Synthetic Strategy and Core Principles
The synthesis of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine hinges on the formation of the N-glycosidic bond between the 5-azacytosine heterocycle and a suitably protected ribose sugar. The method of choice for this transformation is the Vorbrüggen glycosylation , a robust and widely adopted procedure for synthesizing N-nucleosides[5][6].
The overall strategy involves two main stages:
-
Activation of the Nucleobase: The 5-azacytosine ring is first silylated to enhance its nucleophilicity and solubility in the non-polar organic solvents required for the coupling reaction.
-
Lewis Acid-Catalyzed Glycosylation: The silylated 5-azacytosine is then coupled with a ribose derivative where the hydroxyl groups are protected as p-chlorobenzoate esters and the anomeric carbon is activated (e.g., as an acetate). This reaction is promoted by a Lewis acid catalyst.
Caption: High-level workflow for the synthesis of the target compound.
Part 2: Experimental Protocols
Silylation of 5-Azacytosine
The initial step involves the preparation of the silylated nucleobase. This is critical as it transforms the poorly soluble, weakly nucleophilic 5-azacytosine into a reactive species suitable for glycosylation. The use of hexamethyldisilazane (HMDS) in the presence of a catalyst like ammonium sulfate is a standard and effective method[2][3][7].
Rationale: The silylation process replaces the acidic protons on the exocyclic amino group and the ring nitrogen with trimethylsilyl (TMS) groups. This enhances the solubility of the base in anhydrous acetonitrile and increases the electron density on the N1 nitrogen, making it a more potent nucleophile for the subsequent coupling reaction[8].
Step-by-Step Protocol:
-
To a 3-necked flask equipped with a reflux condenser and a magnetic stirrer, add 5-azacytosine, 10-15 molar equivalents of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate (approx. 0.05 eq).
-
Heat the suspension at reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically continued for several hours (e.g., 4-8 hours) until the mixture becomes a clear, homogeneous solution, indicating the completion of silylation[2][3][7].
-
Once the reaction is complete, allow the mixture to cool. Remove the excess HMDS under reduced pressure (vacuum distillation) to yield the crude trimethylsilylated 5-azacytosine as a residue[2][3].
-
This crude silylated base is highly moisture-sensitive and is typically used immediately in the next step without further purification[1].
The Vorbrüggen Glycosylation Reaction
This is the key bond-forming step where the silylated nucleobase is coupled with the protected sugar. The reaction is catalyzed by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) being a highly effective choice, offering high yields and excellent stereoselectivity for the desired β-anomer[7][9][10].
Causality Behind Experimental Choices:
-
Protected Sugar: 1-O-Acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranose is used as the ribose donor. The p-chlorobenzoyl groups at the 2', 3', and 5' positions are crucial as they are the final desired functionalities of the prodrug. The acetyl group at the anomeric (1') position serves as a good leaving group upon activation by the Lewis acid. The 2'-O-acyl group also plays a vital role in directing the stereochemistry of the reaction, leading predominantly to the formation of the β-anomer through neighboring group participation.
-
Catalyst: TMSOTf is a powerful Lewis acid that activates the sugar by coordinating to the anomeric acetyl group, facilitating its departure and the formation of a key oxocarbenium ion intermediate. Its use in stoichiometric or slightly super-stoichiometric amounts is common in these couplings[9].
-
Solvent: Anhydrous acetonitrile is a preferred solvent as it is polar enough to dissolve the reactants but is aprotic, preventing hydrolysis of the reactants, intermediates, and the product[1][10]. Strict anhydrous conditions are paramount for success.
Caption: Key steps in the Vorbrüggen glycosylation mechanism.
Step-by-Step Protocol:
-
Dissolve the crude silylated 5-azacytosine (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranose (approx. 1.0-1.2 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the mixture in an ice-water bath to 0 °C.
-
Slowly add TMSOTf (approx. 1.2-1.5 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition[2][3].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Upon completion, the reaction is quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst[3].
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by recrystallization (e.g., from a dichloromethane/hexane mixture) or by silica gel column chromatography to yield the pure 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine[3].
Part 3: Data Summary
The following table provides a summary of the key quantitative parameters for the core glycosylation step. Yields are estimates based on similar reported procedures for acylated 5-azacytidine analogs[3].
| Parameter | Value/Reagent | Molar Eq. | Rationale |
| Reactant 1 | Silylated 5-Azacytosine | 1.0 | Limiting Reagent |
| Reactant 2 | 1-O-Acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranose | 1.0 - 1.2 | Slight excess ensures full conversion of the nucleobase. |
| Catalyst | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 1.2 - 1.5 | Catalyzes the reaction; slight excess drives it to completion. |
| Solvent | Anhydrous Acetonitrile | - | Aprotic polar solvent, essential for anhydrous conditions. |
| Temperature | 0 °C to Room Temp. | - | Initial cooling controls the exothermic reaction; warming completes it. |
| Reaction Time | 2 - 4 hours | - | Typical duration for completion, should be monitored analytically. |
| Expected Yield | 75-90% | - | High yields are typical for this robust coupling method. |
Conclusion
The synthesis of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is reliably achieved through a two-stage process centered on the Vorbrüggen glycosylation reaction. The key steps—silylation of the 5-azacytosine base to enhance its reactivity followed by a Lewis acid-catalyzed coupling with a p-chlorobenzoyl-protected ribose donor—constitute a validated and efficient pathway. The resulting compound, with its significantly increased lipophilicity, stands as a promising prodrug candidate for 5-azacytidine, warranting further investigation into its pharmacokinetic properties and therapeutic potential.
References
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Ziemba, A. J., Hayes, G. M., Freeman, B. B., Ye, G., & Pizzorno, G. (2012). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine. Journal of Drug Delivery, 2012, 1-9. Available at: [Link]
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Lin, K.-T., et al. (2008). Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells. Molecules, 13(7), 1519-1533. Available at: [Link]
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Ziemba, A. J., et al. (2012). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine. SciSpace, Hindawi Publishing Corporation. Available at: [Link]
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Reddy, M. S., et al. (2010). PROCESS FOR MAKING 5-AZACYTOSINE NUCLEOSIDES AND THEIR DERIVATIVES. European Patent Office, Patent EP2318423B1. Available at: [Link]
- Ionescu, D., & Blumbergs, P. (2004). Synthesis of 5-azacytidine. Google Patents, WO2004082618A2.
- Ionescu, D., & Blumbergs, P. (2010). Synthesis of 5-azacytidine. Google Patents, US7858774B2.
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Reddy, M. S., et al. (2015). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug(II). ResearchGate. Available at: [Link]
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Ziemba, A. J., et al. (2012). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine. ResearchGate. Available at: [Link]
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Ziemba, A. J., et al. (2012). Chemical synthesis of 2′,3′,5′-triacetyl-5-Azacytidine. ResearchGate. Available at: [Link]
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Vorbrüggen Glycosylation. (n.d.). Merck Index. Available at: [Link]
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Niedballa, U., & Vorbrueggen, H. (1974). Synthesis of nucleosides. 13. General synthesis of N-glycosides. V. Synthesis of 5-azacytidines. The Journal of Organic Chemistry. Available at: [Link]
- Reddy, M. S., et al. (2010). Process for making 5-azacytosine nucleosides and their derivatives. Google Patents, WO2010017547A1.
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Crossey, K., et al. (2016). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. Available at: [Link]
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Technical Guide: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine as a Stabilized DNMT Pro-Inhibitor
Executive Summary: Solving the Azacitidine Instability Paradox
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (hereafter referred to as TCB-5-aza ) represents a critical evolution in the handling and delivery of hypomethylating agents. While 5-azacytidine (Azacitidine/Vidaza®) is a potent DNA methyltransferase (DNMT) inhibitor, it suffers from severe hydrolytic instability in aqueous solution, degrading within hours.
TCB-5-aza functions as a lipophilic pro-inhibitor . It is not the active DNMT ligand itself; rather, it is a chemically stabilized precursor that protects the sensitive triazine ring of the 5-azacytosine moiety. Upon cellular entry or chemical activation, the p-chlorobenzoyl protecting groups are cleaved, releasing the active 5-azacytidine pharmacophore. This guide details the mechanism, stability advantages, and specific protocols for utilizing TCB-5-aza in epigenetic research and drug development.
Part 1: Molecular Architecture & Stability Mechanism
The Hydrolytic Challenge of 5-Azacytidine
The core limitation of 5-azacytidine is the rapid hydrolysis of its 1,3,5-triazine ring, specifically at the 5,6-double bond. In water, this bond opens to form formylbiuret derivatives, rendering the drug inactive before it can enter the cell or inhibit DNMTs.
The TCB Solution
TCB-5-aza addresses this via steric and electronic shielding :
-
Lipophilicity: The three p-chlorobenzoyl ester groups significantly increase the molecule's LogP (partition coefficient), facilitating passive diffusion across lipid bilayers (cell membranes) more effectively than the hydrophilic parent compound.
-
Electronic Stabilization: The electron-withdrawing nature of the p-chloro substituents on the benzoyl rings reduces the electron density on the ribose oxygens, stabilizing the glycosidic bond.
-
Steric Bulk: The bulky benzoyl groups provide a "hydrophobic umbrella," shielding the sensitive triazine ring from water attack during storage and transport.
Comparative Properties Table
| Feature | 5-Azacytidine (Active Drug) | TCB-5-aza (Pro-Inhibitor) |
| Primary Role | Direct DNMT Inhibitor (after phosphorylation) | Stable Precursor / Prodrug |
| Aqueous Stability | Poor (t½ ~1.5 - 4 hours) | High (Stable for days/weeks in suspension) |
| Solubility | Hydrophilic (Water soluble) | Lipophilic (DMSO/Ethanol soluble) |
| Cellular Entry | Nucleoside Transporters (hENT) | Passive Diffusion (Lipid Bilayer) |
| DNMT Binding | Covalent trapping (Mechanism-based) | No direct binding (Sterically hindered) |
Part 2: Mechanism of Action (The Activation Cascade)
TCB-5-aza acts as a "Trojan Horse." It enters the cell intact and is converted to the active inhibitor by intracellular esterases. The pathway involves three distinct phases: Transport , Activation (Deprotection) , and Inhibition .
Figure 1: The pharmacological activation pathway of TCB-5-aza. Note that TCB-5-aza itself does not bind DNMTs; it must first be hydrolyzed by esterases to yield 5-azacytidine.
Part 3: Experimental Protocols
Protocol A: Chemical Deprotection (Generating Active 5-aza for Assays)
Use this protocol if you need to generate fresh, active 5-azacytidine from the stable TCB-5-aza stock for immediate use in enzyme-free assays.
Reagents:
-
TCB-5-aza (Solid)[1]
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) 0.1 M in MeOH
-
Dowex 50W X8 (H+ form) cation exchange resin
Workflow:
-
Dissolution: Dissolve 100 mg of TCB-5-aza in 5 mL of anhydrous Methanol. Ensure complete solubilization (sonicate if necessary).
-
Catalytic Hydrolysis: Add 0.5 mL of 0.1 M NaOMe/MeOH. The reaction mixture should be alkaline (pH ~9-10).
-
Incubation: Stir at Room Temperature (20-25°C) for 2–4 hours. Monitor by TLC (Silica gel; Eluent: CHCl3/MeOH 9:1) until the high Rf spot (TCB) disappears and the low Rf spot (5-azacytidine) appears.
-
Neutralization: Add washed Dowex 50W X8 resin slowly until the pH reaches 7.0. Crucial: Do not overshoot to acidic pH, as 5-azacytidine is acid-labile.
-
Filtration: Filter off the resin immediately.
-
Isolation: Evaporate the filtrate under reduced pressure (keep bath < 30°C) to obtain the active 5-azacytidine as a white solid.
-
Quality Check: Verify purity via HPLC before biological use.
Protocol B: In Vitro "Slow-Release" Treatment
Use this protocol for treating cell cultures. This relies on intracellular esterases to activate the drug, providing a sustained release effect.
Reagents:
-
TCB-5-aza Stock: 10 mM in DMSO (Store at -20°C, stable for months).
-
Cell Culture Media (e.g., RPMI-1640 + 10% FBS).
Workflow:
-
Seeding: Seed cells (e.g., HL-60 or KG-1a) at
cells/mL in 6-well plates. Allow 24h recovery. -
Preparation of Working Solution:
-
Dilute the 10 mM DMSO stock into pre-warmed culture media.
-
Note: Due to low water solubility, do not exceed 50 µM final concentration to avoid precipitation.
-
Target concentrations: 0.5 µM, 1.0 µM, 5.0 µM.
-
-
Treatment: Replace cell media with TCB-containing media.
-
Incubation: Incubate for 72 hours.
-
Readout: Harvest cells for:
-
Global Methylation Analysis: LC-MS/MS quantification of 5-methylcytosine.
-
Gene Re-expression: RT-qPCR of epigenetically silenced genes (e.g., p15INK4B).
-
Cytotoxicity: MTT or Annexin V assay.
-
Part 4: Critical Analysis & Troubleshooting
Self-Validating the System (Trustworthiness)
To ensure the observed effects are due to DNMT inhibition and not general toxicity or the p-chlorobenzoic acid byproduct:
-
The Negative Control: Treat cells with p-chlorobenzoic acid alone (equimolar to the TCB dose). If this control shows no hypomethylation, the effect is specific to the azacytidine release.
-
The Rescue Experiment: Co-treat with excess Cytidine. Since 5-azacytidine competes with Cytidine for phosphorylation by Uridine-Cytidine Kinase (UCK), excess Cytidine should blunt the effect of TCB-5-aza.
-
Stability Check: Analyze the culture media supernatant by HPLC at 24h and 48h. You should see a slow decline of TCB-5-aza and a transient peak of 5-azacytidine, confirming the "prodrug" conversion rate.
Common Pitfalls
-
Precipitation: TCB-5-aza is highly hydrophobic. If the media turns cloudy upon addition, the compound has precipitated. Use a lower concentration or increase the DMSO percentage (keep final DMSO < 0.1%).
-
Serum Esterases: Fetal Bovine Serum (FBS) contains esterases. High serum concentrations (>20%) may cause premature extracellular hydrolysis. Use heat-inactivated FBS or reduce serum to 5% if "intracellular" delivery is the strict goal.
References
-
Gowher, H., & Jeltsch, A. (2004). Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy.[4] Cancer Biology & Therapy, 3(11), 1062–1068.[4] Link
-
Ziemba, A., et al. (2011). Development of an Oral Form of Azacytidine: 2',3',5'-Triacetyl-5-Azacytidine.[5] Chemotherapy Research and Practice, 2011, 965826.[5][6] (Provides the foundational logic for ester-prodrugs of azacitidine). Link
-
Kumar, S. S., & Sethuraman, V. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry, 30(7), 1521-1524. (Details the chemical conversion of benzoyl-protected precursors to active drug). Link
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer, 123(1), 8–13. Link
Sources
- 1. apexbt.com [apexbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ES2400779T3 - Process to prepare an intermediate product of azacitidine - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
understanding the stability of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
An In-Depth Technical Guide to the Stability of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine: A Prodrug Strategy for an Unstable Core
Abstract
5-azacytidine is a potent DNA methyltransferase inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its clinical utility, however, is significantly hampered by its profound chemical instability in aqueous environments, leading to poor oral bioavailability and a short plasma half-life.[3][4] The primary degradation mechanism involves the hydrolytic opening of the 1,3,5-triazine ring, a process that renders the molecule inactive.[3][5] To overcome this limitation, prodrug strategies have been developed, including the esterification of the ribose hydroxyl groups. This guide provides an in-depth technical analysis of the stability of one such prodrug, 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine. By acylating the ribose moiety, this derivative is designed to enhance chemical stability, improve lipophilicity, and facilitate oral absorption, while allowing for enzymatic conversion to the active 5-azacytidine in vivo. This document will explore the foundational instability of the parent compound, the rationale behind the p-chlorobenzoyl prodrug design, and the detailed experimental protocols required to rigorously assess its stability profile.
The Challenge: Inherent Instability of the 5-Azacytidine Core
The 5-Azacytidine Scaffold and its Therapeutic Action
5-azacytidine and its deoxy derivative, decitabine, are nucleoside analogs that function as epigenetic modifiers.[1][6] Following cellular uptake and conversion to its triphosphate form, 5-azacytidine is incorporated into RNA and DNA. Its primary anticancer mechanism is the inhibition of DNA methyltransferases (DNMTs).[7] This inhibition leads to a reduction in DNA methylation, which can reactivate tumor suppressor genes that were epigenetically silenced, thereby restoring normal cellular control mechanisms.[1][8]
The Achilles' Heel: Hydrolytic Degradation of the 1,3,5-Triazine Ring
The therapeutic potential of 5-azacytidine is undermined by the chemical instability of its 1,3,5-triazine ring, which is highly susceptible to hydrolysis in aqueous solutions.[4][9] This degradation is a temperature- and pH-dependent process that begins immediately upon reconstitution.[3][10] The degradation pathway proceeds in two main steps:
-
Reversible Ring Opening: A rapid and reversible hydrolysis opens the triazine ring to form an unstable intermediate, N-(formylamidino)-N'-β-D-ribofuranosylurea (RGU-CHO).[3][5]
-
Irreversible Degradation: This intermediate then undergoes a slower, irreversible deformylation to yield 1-β-D-ribofuranosyl-3-guanylurea (RGU).[3][5][11]
Both RGU-CHO and RGU are pharmacologically inactive, meaning that drug potency is lost rapidly upon exposure to water.[3]
Caption: Hydrolytic degradation pathway of 5-azacytidine.
Impact of Instability on Drug Development
This inherent instability has profound consequences:
-
Poor Oral Bioavailability: The drug degrades in the aqueous environment of the gastrointestinal tract, preventing effective oral administration.[1][7]
-
Short Plasma Half-Life: Rapid degradation in the bloodstream contributes to a short half-life, complicating dosing schedules.[8]
-
Pharmaceutical Challenges: Formulations must be prepared immediately before administration, creating logistical burdens in a clinical setting and increasing the risk of waste.[3][10]
The Prodrug Solution: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Rationale for Prodrug Design
The primary objective of creating a 5-azacytidine prodrug is to mask its hydrophilic and chemically labile functionalities until it reaches the desired site of action. Esterifying the three hydroxyl groups on the ribose sugar with p-chlorobenzoyl moieties achieves two critical goals:
-
Enhanced Chemical Stability: The bulky, lipophilic p-chlorobenzoyl groups sterically hinder the approach of water molecules to the susceptible 1,3,5-triazine ring, thereby slowing the rate of hydrolysis. This is analogous to the stability improvements seen with acetylated prodrugs like 2′,3′,5′-triacetyl-5-azacitidine (TAC), which shows remarkable stability at physiological pH compared to the parent compound.[1]
-
Increased Lipophilicity: The addition of three aromatic ester groups significantly increases the molecule's lipophilicity (LogP value). This property is crucial for improving passive diffusion across the intestinal membrane, which is a prerequisite for successful oral drug delivery.
Bioactivation: Enzymatic Cleavage
The p-chlorobenzoyl groups are designed to be cleaved in vivo by ubiquitous esterase enzymes present in the plasma, liver, and other tissues.[12] This enzymatic hydrolysis sequentially removes the ester groups, ultimately releasing the active 5-azacytidine. The rate of this cleavage is a critical parameter, as it must be slow enough to allow for absorption and distribution but fast enough to generate therapeutic concentrations of the active drug.
Caption: Bioactivation pathway of the p-chlorobenzoyl prodrug.
Experimental Assessment of Stability
To validate the efficacy of the prodrug strategy, a rigorous, multi-pronged stability assessment is required. The analytical backbone for these studies is a validated, stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC/MS/MS) method capable of resolving the parent prodrug from its hydrolysis intermediates (di- and mono-esters), the active drug (5-azacytidine), and its known degradants (RGU-CHO, RGU).[1][10]
Protocol 1: pH-Dependent Hydrolytic Stability
Causality: This experiment is designed to simulate the chemical environment of the gastrointestinal tract (acidic) and the systemic circulation (neutral) to determine the intrinsic chemical stability of the prodrug in the absence of enzymes. Based on data from the analogous compound TAC, the p-chlorobenzoyl derivative is expected to show high stability at pH 3, 5, and 7.4, with some hydrolysis occurring at the highly acidic pH 1.[1]
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4) to mimic physiological conditions.
-
Stock Solution: Prepare a concentrated stock solution of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in a suitable organic solvent like acetonitrile or DMSO.
-
Incubation: Dilute the stock solution into each pH buffer at a final concentration of ~10-50 µg/mL. Incubate the solutions in a temperature-controlled environment (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Reaction Quenching: Immediately quench any further degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) or by freezing at -80°C.
-
Analysis: Analyze the samples using a validated LC/MS/MS method to quantify the remaining percentage of the prodrug and the formation of any degradants.
Caption: Experimental workflow for pH-dependent stability testing.
Protocol 2: Plasma Stability (Enzymatic Degradation)
Causality: This experiment evaluates the compound's stability in a biologically relevant matrix containing esterases. It serves two purposes: (1) to confirm that the prodrug is successfully converted to the active 5-azacytidine and (2) to determine the rate of this conversion. An ideal prodrug should be relatively stable, with a half-life long enough to permit absorption and distribution.
Methodology:
-
Plasma Collection: Obtain fresh plasma (e.g., human, rat, mouse) containing an anticoagulant (e.g., heparin).
-
Pre-incubation: Pre-incubate the plasma at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiation: Spike the plasma with the prodrug stock solution to a final concentration of ~1-5 µM.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Protein Precipitation & Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >12,000 g) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC/MS/MS to measure the disappearance of the prodrug and the appearance of 5-azacytidine.
Interpreting Stability Data
Quantitative Data Summary
The stability data should be summarized to allow for clear comparison across conditions. The results are typically expressed as the percentage of the initial compound remaining over time.
| Condition | Time (hours) | % Prodrug Remaining (Hypothetical) | Primary Metabolite/Degradant |
| pH 1.2 @ 37°C | 1 | 95% | Mono/Di-benzoyl esters |
| 4 | 70% | 5-azacytidine | |
| 24 | <10% | RGU/RGU-CHO | |
| pH 7.4 @ 37°C | 1 | >99% | - |
| 4 | >98% | - | |
| 24 | 95% | - | |
| Human Plasma @ 37°C | 0.25 (15 min) | 80% | 5-azacytidine |
| 1 | 40% | 5-azacytidine | |
| 2 | <10% | 5-azacytidine |
Table based on expected performance by analogy to similar acylated prodrugs.[1]
Key Stability Parameters
From the time-course data, key kinetic parameters can be calculated:
-
Half-life (t½): The time required for the concentration of the prodrug to decrease by 50%. This is a critical indicator of its persistence in a given environment.
-
Degradation Rate Constant (k): Calculated from the slope of the natural log of concentration versus time plot, assuming first-order kinetics.
These parameters provide quantitative measures of stability that are essential for predicting in vivo pharmacokinetics and designing appropriate formulations.
Implications for Drug Development and Conclusion
A comprehensive understanding of the stability of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is fundamental to its development as a viable therapeutic agent.
-
Formulation Strategy: High intrinsic chemical stability, particularly at neutral pH, supports the development of solid oral dosage forms (e.g., tablets or capsules) that protect the drug from premature hydrolysis. Lyophilization may also be a viable strategy for long-term storage.[11][13]
-
Predicting In Vivo Performance: The combination of high chemical stability and controlled enzymatic cleavage in plasma is the hallmark of a successful prodrug. This profile suggests that the compound will likely survive transit through the GI tract, be absorbed into circulation, and then convert to the active 5-azacytidine to exert its therapeutic effect.
References
- Ziemba, A. J., et al. (2011). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine (TAC). Hindawi.
- Baroud, M. (2021). Self-assemblies of azacitidine prodrugs: a promising strategy of treatment for myelodysplastic syndromes and acute myeloid leukemia.
- Rogstad, D. K., et al. (2009). Chemical Decomposition of 5-Aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. SciSpace.
- Various Authors. (2015). Formulation of 5-azacytidine.
- Various Authors. (2005). Methods for stabilizing 5-azacytidine in plasma.
- Ziemba, A. J., et al. (2011). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine. SciSpace.
- Ziemba, A. J., et al. (2011). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine (TAC).
- Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry.
- Sigma-Aldrich.
- Notari, R. E., & DeYoung, J. L. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. PubMed.
- Kocherlakota, C., et al.
- Iudicello, A., et al. (2025). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. MDPI.
- Notari, R. E., & DeYoung, J. L. (1975). Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5‐Azacytidine in Aqueous Solutions. Journal of Pharmaceutical Sciences.
- Chabot, G. G., et al. (2010). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. PMC.
- Kheawfu, K., et al. (2026). A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. PMC.
- Bermejo, M., et al. (2021). Enzymatic prodrug degradation in the fasted and fed small intestine. Lirias.
- Various Authors. (2011). Chemical synthesis of 2′,3′,5′-triacetyl-5-Azacytidine.
- MedchemExpress. 2',3',5'-Tri-O-benzoyl-5-azacytidine. MedchemExpress.com.
- Riley, C. M., et al. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. PubMed.
- Troetel, W. M., et al. (2025). The disposition and pharmacokinetics in humans of 5-Azacytidine administered intravenously as a bolus or by continuous infusion.
- Various Authors. (2009). Stable highly pure azacitidine and preparation methods therefor.
- Various Authors. Hydrolysis of azacitidine.
- Zbynek, S., et al. (2025). Triacetyl-5-Azacytidine Suppresses Experimental Allergic Encephalomyelitis (EAE) in Mice. MDPI.
Sources
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2005100982A2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. US20150284421A1 - Formulation of 5-azacytidine - Google Patents [patents.google.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Formulations Of Azacitidine And Its Derivatives [quickcompany.in]
Solubility Profile & Technical Guide: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in DMSO
This guide details the solubility profile, physicochemical behavior, and handling protocols for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (CAS: 158778-00-8), a critical intermediate in the synthesis of the antineoplastic agent Azacitidine (5-Azacytidine).
Executive Summary
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (hereafter referred to as TCB-Aza ) is a lipophilic, protected nucleoside intermediate. Unlike its parent compound, 5-Azacytidine—which is hydrophilic and sparingly soluble in organic solvents—TCB-Aza exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM).
This guide addresses the solubility limits , stability risks , and process controls required when handling TCB-Aza in DMSO. The primary utility of DMSO for this intermediate lies in recrystallization workflows and concentrated stock preparation for subsequent deprotection steps.
Key Technical Insight: While the final drug (Azacitidine) has a solubility of ~25 mg/mL in DMSO, the TCB-Aza intermediate is significantly more soluble (>100 mg/mL estimated) due to the lipophilic p-chlorobenzoyl protecting groups, which disrupt the crystal lattice energy and increase affinity for organic matrices.
Physicochemical Context
Structural Impact on Solubility
The addition of three p-chlorobenzoyl groups to the ribose moiety fundamentally inverts the solubility profile of the nucleoside:
| Feature | 5-Azacytidine (Parent) | TCB-Aza (Intermediate) | Impact on DMSO Solubility |
| LogP (Lipophilicity) | -2.19 (Hydrophilic) | ~4.5 (Highly Lipophilic) | Drastically Increased |
| H-Bond Donors | High (Free OH/NH) | Low (Capped OH) | Increased (Less self-aggregation) |
| Crystal Lattice | High Energy (H-bond network) | Modified (Bulky groups) | Variable (Depends on polymorph) |
The Role of DMSO
DMSO is a polar aprotic solvent capable of dissolving both the polar triazine ring and the lipophilic benzoyl groups.
-
Mechanism: DMSO solvates the TCB-Aza molecule by accepting hydrogen bonds from the triazine amine and interacting via dipole-dipole forces with the ester carbonyls.
-
Critical Risk: DMSO is hygroscopic. Water content >0.1% in DMSO can catalyze the hydrolysis of the 5-azacytosine ring (opening the ring to form formyl biurets), a reaction that proceeds rapidly in basic conditions but is also a risk in neutral DMSO solutions over time.
Solubility Profile in DMSO
Estimated Solubility Ranges
Based on structural analogs and process patent data for similar nucleoside benzoates:
-
Ambient Temperature (20–25°C): High solubility. Typically >50 mg/mL .
-
Elevated Temperature (50–60°C): Very High solubility. Can exceed 200 mg/mL .
-
Saturation Point: The compound may form supersaturated solutions easily. Spontaneous nucleation is slow, requiring seeding or anti-solvent addition (e.g., Methanol or Water) to precipitate.
Temperature Dependence
Solubility in DMSO is positively correlated with temperature. However, thermal instability of the triazine ring limits the operational window.
-
Safe Zone: 20°C – 45°C.
-
Danger Zone: >60°C (Accelerated ring degradation and potential de-benzoylation if trace base is present).
Experimental Protocols
Protocol: Determination of Solubility Saturation Point (SOP-SOL-01)
Objective: To determine the precise solubility limit of TCB-Aza in DMSO for process optimization.
Materials:
-
Anhydrous DMSO (Water content <50 ppm).
-
TCB-Aza (Purity >98%).
-
HPLC grade Acetonitrile/Water (for analysis).
-
0.22 µm PTFE Syringe Filter.
Workflow:
-
Preparation: Weigh 100 mg of TCB-Aza into a 2 mL HPLC vial.
-
Addition: Add 500 µL of Anhydrous DMSO.
-
Equilibration: Vortex for 2 minutes.
-
Observation: If fully dissolved, solubility is >200 mg/mL. Add more solid in 50 mg increments until saturation (undissolved solid remains).
-
If not dissolved: Add DMSO in 100 µL increments until clear.
-
-
Thermal Stress: Place the saturated suspension in a thermomixer at 25°C for 2 hours (agitation: 500 rpm).
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes.
-
Quantification: Dilute the supernatant 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).
Protocol: Recrystallization from DMSO/Methanol
Objective: Purification of TCB-Aza from crude synthesis mixtures.
-
Dissolution: Dissolve crude TCB-Aza in 3 volumes of DMSO at 40°C. Ensure complete dissolution.
-
Filtration: Filter through a 0.45 µm membrane to remove insolubles (silica, salts).
-
Anti-Solvent Addition: Slowly add 10 volumes of Methanol (MeOH) over 1 hour while stirring.
-
Nucleation: Cool to
Enhancing Oral Bioavailability of 5-Azacytidine: A Technical Guide to p-Chlorobenzoyl Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azacytidine, a cornerstone of epigenetic therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), is hampered by poor oral bioavailability, primarily due to its chemical instability and rapid enzymatic degradation. This technical guide explores the strategic use of p-chlorobenzoyl protection as a prodrug approach to overcome these limitations. We delve into the rationale behind this chemical modification, its potential impact on physicochemical properties, and the requisite experimental workflows for a comprehensive bioavailability assessment. This document serves as a roadmap for the preclinical evaluation of p-chlorobenzoyl protected 5-azacytidine, offering insights into its design, synthesis, and characterization.
The Challenge: The Precarious Nature of 5-Azacytidine
5-Azacytidine (5-aza-CR) and its deoxy analog, decitabine (5-aza-CdR), are potent DNA methyltransferase inhibitors (DNMTis) that reactivate tumor suppressor genes silenced by aberrant DNA methylation.[1] However, their clinical utility via the oral route is severely restricted. The inherent chemical instability of the triazine ring in 5-azacytidine leads to rapid hydrolysis in aqueous environments, such as the gastrointestinal tract.[2][3] Furthermore, it is a substrate for cytidine deaminase, an enzyme abundant in the liver, which leads to rapid metabolism and a short plasma half-life.[4]
These factors necessitate intravenous or subcutaneous administration, which can be inconvenient for patients requiring long-term treatment and may lead to side effects associated with administration.[3] The development of a stable, orally bioavailable form of 5-azacytidine is a significant goal in improving patient care and therapeutic efficacy.
The Prodrug Solution: A Benzoyl Shield
To circumvent the challenges of oral 5-azacytidine delivery, various prodrug strategies have been explored. One promising approach involves the use of protecting groups, such as acyl derivatives, to mask the hydrophilic hydroxyl groups of the ribose moiety. This guide focuses on the potential of p-chlorobenzoyl protection.
Rationale for p-Chlorobenzoyl Protection
The addition of p-chlorobenzoyl groups to the 2', 3', and 5' hydroxyl positions of the ribose sugar is hypothesized to enhance bioavailability through several mechanisms:
-
Increased Lipophilicity: The benzoyl groups, particularly with the addition of a chlorine atom, increase the lipophilicity of the molecule. This can improve its ability to permeate the lipid-rich membranes of the intestinal epithelium.
-
Steric Hindrance: The bulky protecting groups can sterically hinder the approach of water molecules and degradative enzymes like cytidine deaminase, thus protecting the labile triazine ring and the glycosidic bond.
-
Controlled Release: Once absorbed, the ester linkages of the benzoyl groups are designed to be cleaved by endogenous esterases present in the plasma and tissues, releasing the active 5-azacytidine.
The choice of the p-chloro substituent is strategic. The electron-withdrawing nature of chlorine can influence the rate of esterase-mediated hydrolysis, potentially allowing for a more controlled and sustained release of the active drug compared to an unsubstituted benzoyl group.
Physicochemical Characterization: The First Steps
A thorough understanding of the physicochemical properties of p-chlorobenzoyl protected 5-azacytidine is crucial for predicting its in vivo behavior.
| Property | Rationale for Measurement | Expected Outcome for p-Chlorobenzoyl Protected 5-Azacytidine |
| Solubility | Assesses dissolution in gastrointestinal fluids. | Decreased aqueous solubility, increased solubility in organic solvents. |
| LogP/LogD | Predicts lipophilicity and membrane permeability. | Increased LogP/LogD values compared to 5-azacytidine. |
| Chemical Stability | Evaluates stability at different pH values mimicking the GI tract. | Enhanced stability in acidic and neutral aqueous solutions. |
| pKa | Determines the ionization state at physiological pH. | May be altered due to the electronic effects of the protecting groups. |
Experimental Workflows for Bioavailability Assessment
A multi-pronged approach is necessary to comprehensively evaluate the bioavailability of p-chlorobenzoyl protected 5-azacytidine.
In Vitro Permeability Assessment
The Caco-2 cell monolayer model is a widely accepted in vitro system for predicting intestinal drug absorption.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a differentiated monolayer is formed.
-
Compound Preparation: Prepare solutions of p-chlorobenzoyl protected 5-azacytidine and a control compound (e.g., propranolol for high permeability, atenolol for low permeability) in a transport buffer.
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add the compound solution to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A): Add the compound solution to the basolateral chamber and measure its appearance in the apical chamber to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. A high Papp (A-B) and a B-A/A-B efflux ratio close to 1 suggest good passive permeability.
Caption: Caco-2 Permeability Assay Workflow.
In Vivo Pharmacokinetic Studies
Animal models are essential for determining the oral bioavailability and pharmacokinetic profile of the prodrug.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a suitable rodent model, such as C57BL/6 mice or Sprague-Dawley rats.
-
Dosing:
-
Oral (PO): Administer p-chlorobenzoyl protected 5-azacytidine via oral gavage.
-
Intravenous (IV): Administer the active drug, 5-azacytidine, via tail vein injection to a separate cohort for bioavailability calculation.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Develop and validate an LC-MS/MS method to quantify the concentrations of both the prodrug and the released 5-azacytidine in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Caption: In Vivo Pharmacokinetic Study Workflow.
Metabolic Fate: Unmasking the Active Drug
The conversion of the p-chlorobenzoyl protected prodrug to active 5-azacytidine is a critical step.
Caption: Hypothetical Metabolic Pathway.
Metabolite Identification: In vitro studies using liver microsomes and plasma from different species (including human) can help identify the metabolites and the enzymes responsible for the conversion. In vivo metabolite profiling in plasma, urine, and feces from pharmacokinetic studies will provide a complete picture of the drug's fate.
Conclusion and Future Directions
The development of an orally bioavailable form of 5-azacytidine remains a significant unmet need in the treatment of hematological malignancies. The use of a p-chlorobenzoyl protection strategy presents a plausible and chemically sound approach to enhance its stability and intestinal absorption. The experimental workflows outlined in this guide provide a comprehensive framework for the preclinical evaluation of such a prodrug. Successful demonstration of improved oral bioavailability in preclinical models would warrant further investigation into its efficacy and safety, with the ultimate goal of providing a more convenient and potentially more effective treatment option for patients.
References
- Momparler, R. L. (2005). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Clinical Epigenetics, 1(1), 31-41.
- Griffiths, E. A., & Gore, S. D. (2008). DNA methyltransferase and histone deacetylase inhibitors in the treatment of myelodysplastic syndromes.
- Zaharko, D. S., et al. (1988). Preclinical pharmacology of arabinosyl-5-azacytidine in nonhuman primates. Cancer Research, 48(15), 4139-4144.
- Newman, E. M., et al. (2013). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-azacytidine. Journal of Drug Delivery, 2013, 658175.
- Wink, S., et al. (2015). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug(II). Organic Process Research & Development, 19(9), 1347-1352.
- Stelle, L., et al. (2020). Evaluation of the bioequivalence and food effect on the bioavailability of CC-486 (oral azacitidine) tablets in adult patients with cancer. Cancer Chemotherapy and Pharmacology, 85(3), 515-524.
- Chan, K. K., Staroscik, J. A., & Sadée, W. (1977). Synthesis of 5-azacytidine-6-13C and -6-14C. Journal of Medicinal Chemistry, 20(4), 598-600.
- Garcia-Manero, G., et al. (2008). A pilot pharmacokinetic study of oral azacitidine. Leukemia, 22(9), 1680-1684.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Content Type: Technical Guide | Role: Senior Application Scientist
Executive Summary & Strategic Rationale
This guide details the preliminary cytotoxicity screening of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (herein referred to as TcB-5-aza ).
TcB-5-aza is a lipophilic derivative of the hypomethylating agent 5-azacytidine (Azacitidine) . While 5-azacytidine is the standard of care for Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), it suffers from poor aqueous stability and limited oral bioavailability. TcB-5-aza functions as a prodrug : the p-chlorobenzoyl ester moieties mask the hydroxyl groups of the ribose sugar, significantly increasing lipophilicity to facilitate passive membrane diffusion. Once intracellular, these esters must be cleaved by non-specific esterases to release the active parent compound.
The Screening Objective: To validate TcB-5-aza as a viable prodrug candidate by determining its in vitro cytotoxicity relative to the parent compound (5-azacytidine). A successful candidate must demonstrate:
-
Chemical Stability: Sufficient stability in culture media to reach the cell.
-
Bioactivation: Efficient intracellular conversion to 5-azacytidine.
-
Potency: An IC₅₀ comparable to or better than the parent compound (accounting for molar equivalents).
Chemical Profile & Handling Protocols
Critical Warning: 5-azacytidine and its derivatives are susceptible to hydrolytic opening of the triazine ring in aqueous solution. While the ester protection of TcB-5-aza stabilizes the sugar, the base remains vulnerable.
| Parameter | Specification | Technical Note |
| Compound | 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine | MW ~ 660.4 g/mol (Estimate based on structure) |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Insoluble) | Do not attempt to dissolve directly in aqueous media.[1] |
| Storage | -20°C, Desiccated, Dark | Moisture sensitivity is high. |
| Stock Solvent | Anhydrous DMSO (Sterile Filtered) | Avoid DMSO containing water (>0.1%). |
Stock Solution Preparation (Self-Validating Step)
To ensure reproducibility, prepare a 10 mM or 20 mM stock in anhydrous DMSO immediately prior to use.
-
Weigh TcB-5-aza in a minimal-static environment.
-
Dissolve in anhydrous DMSO. Vortex until optically clear.
-
Validation: Dilute 10 µL of stock into 990 µL PBS. If immediate heavy precipitation occurs, the compound is too lipophilic for high-dose aqueous exposure; reduce the working concentration or use a BSA-carrier intermediate.
Mechanism of Action & Activation Pathway
Understanding the activation pathway is crucial for interpreting cytotoxicity data. TcB-5-aza is inactive until processed.
Figure 1: The metabolic activation pathway of TcB-5-aza. The rate-limiting step is often the esterase cleavage. If cells lack sufficient esterase activity, TcB-5-aza will appear non-toxic.
Experimental Protocol: 72-Hour Cytotoxicity Assay
We utilize a 72-hour exposure window . Nucleoside analogs act during the S-phase of the cell cycle; shorter exposures (24h) often yield false negatives because not all cells have cycled through DNA synthesis.
Phase A: Cell Line Selection
Select cell lines with high replication rates and known sensitivity to hypomethylating agents.
-
Target Lines: HL-60 (AML), SKM-1 (MDS), or THP-1 (AML).
-
Control Line: PBMC (normal counterpart) or HEK293 (non-target) to assess therapeutic index.
Phase B: Reagents & Setup[2]
-
Assay Type: CCK-8 or MTS (Tetrazolium reduction). Avoid MTT if possible, as the solubilization step introduces variability.
-
Positive Control: 5-azacytidine (Parent compound).
-
Vehicle Control: DMSO (Final concentration matched to highest drug dose, <0.5%).
-
Metabolite Control (Optional): p-Chlorobenzoic acid (to rule out toxicity from the leaving group).
Phase C: Step-by-Step Workflow
Figure 2: High-throughput screening workflow. The 24h recovery period post-seeding is critical for suspension cells to normalize metabolism.
Detailed Steps:
-
Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL complete media (RPMI-1640 + 10% FBS). Incubate for 24 hours to ensure log-phase growth.
-
Dilution Plate Preparation:
-
Prepare a "2X" concentration plate in media.
-
Range: 0.1 µM to 100 µM (8-point log scale).
-
Crucial: Ensure the DMSO concentration is constant across all wells (e.g., 0.5%).
-
-
Treatment: Add 100 µL of 2X drug solution to the cell plates (Final Vol = 200 µL).
-
Incubation: 72 hours at 37°C, 5% CO₂. Do not change media (5-aza degrades, but the initial "hit" is sufficient for screening).
-
Readout: Add 20 µL CCK-8 reagent. Incubate 1–4 hours until OD₄₅₀ reaches ~1.0 in control wells. Measure Absorbance.
Data Interpretation & Causality
Calculating IC₅₀
Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to fit the data.
Interpreting the Shift
Compare the IC₅₀ of TcB-5-aza to 5-azacytidine.
| Scenario | Observation | Scientific Interpretation |
| Ideal Outcome | IC₅₀ (TcB) ≈ IC₅₀ (Parent) | The prodrug is efficiently entering the cell and being cleaved. The lipophilicity may offer in vivo PK benefits not seen in vitro. |
| Enhanced Potency | IC₅₀ (TcB) < IC₅₀ (Parent) | Lipophilic Trapping: The prodrug enters rapidly by diffusion, accumulating higher intracellular concentrations than the transport-dependent parent. |
| Reduced Potency | IC₅₀ (TcB) > IC₅₀ (Parent) | Inefficient Cleavage: The cell line may lack the specific esterases required to remove the p-chlorobenzoyl groups. Or, the compound is precipitating in the media. |
| No Toxicity | Flat line | Solubility Failure: The compound likely crashed out of solution upon addition to media. Check the wells for crystals under a microscope. |
Stability Verification (The "Self-Validating" Check)
If results are ambiguous, perform a Media Stability Test :
-
Incubate TcB-5-aza in cell-free media at 37°C for 0, 6, 12, and 24 hours.
-
Analyze via HPLC-UV.
-
Expectation: You should see the disappearance of the TcB peak and the appearance of intermediate esters or the parent 5-aza peak. If TcB remains 100% intact after 24h, the hydrolysis is too slow for the assay duration.
Safety & Handling
-
Hazard Class: Cytotoxic / Genotoxic.
-
PPE: Double nitrile gloves, lab coat, safety glasses. Handle all powders in a biosafety cabinet or chemical fume hood.
-
Deactivation: Treat waste with 10% bleach (sodium hypochlorite) for 24 hours to degrade the nucleoside core before disposal.
References
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[2][3] International Journal of Cancer, 123(1), 8-13. Link
-
Gowher, H., & Jeltsch, A. (2004). Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. Cancer Biology & Therapy, 3(11), 1062-1068.[4] Link
-
ChemicalBook. (2024). 2',3',5'-Tri-O-benzoyl-5-azacytidine Properties and Safety. Link(Note: Used as a proxy for the p-chlorobenzoyl derivative properties).
-
Cayman Chemical. (2023). 5-Azacytidine Product Information and Stability. Link
-
Derissen, E. J., et al. (2013). Concise review: cancer therapy with DNA methyltransferase inhibitors: mechanisms of action and pharmacokinetics. The Oncologist, 18(5), 619-629. Link
Sources
Technical Whitepaper: In Vitro Characterization of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Topic: In Vitro Epigenetic Modifying Activity of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine Document Type: Technical Whitepaper & Experimental Guide Target Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists.
Executive Summary
This guide details the in vitro application of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (herein referred to as TpCB-5-aza ), a lipophilic ester prodrug of the potent DNA methyltransferase (DNMT) inhibitor 5-azacytidine (azacitidine).
While 5-azacytidine is the clinical gold standard for myelodysplastic syndromes (MDS), its utility in in vitro mechanistic studies is often compromised by its rapid hydrolytic instability in aqueous media (t½ ~4–12 hours). TpCB-5-aza addresses this by masking the ribose hydroxyl groups with p-chlorobenzoyl moieties. This modification confers three critical advantages:
-
Enhanced Lipophilicity: Facilitating passive diffusion across cell membranes independent of nucleoside transporters (e.g., hENT1).
-
Aqueous Stability: Preventing premature triazine ring opening before cellular entry.
-
Sustained Release: Acting as an intracellular depot that releases the active antimetabolite via esterase-mediated hydrolysis.
This document provides a validated framework for utilizing TpCB-5-aza to induce global DNA hypomethylation and gene re-expression in cell-based models.
Chemical Biology & Mechanism of Action[1]
Structural Logic
The core pharmacophore, 5-azacytidine, contains a 1,3,5-triazine ring which is highly susceptible to nucleophilic attack by water, leading to ring opening and loss of epigenetic activity. TpCB-5-aza protects the 2', 3', and 5' hydroxyls of the ribose sugar.
-
Protection: The p-chlorobenzoyl groups render the molecule insoluble in water, shielding the sensitive triazine ring from hydration in the extracellular space.
-
Activation: Upon cellular entry, nonspecific intracellular esterases/lipases cleave the ester bonds, releasing free 5-azacytidine.
-
Epigenetic Effect: The liberated 5-azacytidine is phosphorylated to 5-aza-dCTP, incorporated into DNA, and covalently traps DNMTs, triggering proteasomal degradation of the enzyme and passive loss of DNA methylation.
Pathway Visualization
The following diagram illustrates the transition from the inert prodrug to the active epigenetic modifier.
Caption: Metabolic activation pathway of TpCB-5-aza from passive cellular entry to nuclear DNMT inhibition.
Comparative Properties
The choice between using the parent compound and the TpCB derivative depends on the experimental duration and the metabolic competence of the cell line.
| Feature | 5-Azacytidine (Parent) | TpCB-5-aza (Prodrug) |
| Solubility | Water soluble (50 mg/mL) | Insoluble in water; Soluble in DMSO/Ethanol |
| Aqueous Stability | Poor (t½ < 12h at 37°C) | High (stable as suspension; hydrolyzes only after entry) |
| Uptake Mechanism | hENT/hCNT Transporters | Passive Diffusion (Lipophilic) |
| Metabolic Requirement | Kinases (UCK) | Esterases + Kinases |
| In Vitro Dosing | Daily medium change required | Potential for "Pulse" or "Depot" dosing |
| Key Use Case | Standard acute treatment | Long-term assays; Cells with low transporter expression |
Validated Experimental Protocols
Preparation and Handling
Critical Safety Note: TpCB-5-aza is a cytotoxic and potential mutagenic agent. Handle in a Class II Biosafety Cabinet.
-
Stock Solution (10 mM):
-
Weigh TpCB-5-aza powder accurately.
-
Dissolve in anhydrous DMSO (Dimethyl sulfoxide). Note: Avoid aqueous buffers.
-
Vortex vigorously until clear. The solution may be slightly viscous due to the benzoyl groups.
-
Aliquot into single-use amber vials and store at -80°C. Stability: >1 year.
-
Do not store diluted working solutions.
-
-
Working Solution:
-
Dilute the DMSO stock directly into pre-warmed culture media immediately prior to addition to cells.
-
Final DMSO concentration must be <0.1% (v/v) to avoid solvent toxicity artifacts.
-
Cell Treatment Protocol (Epigenetic Reprogramming)
Unlike standard cytotoxic assays, epigenetic remodeling requires cell division to dilute existing methylation marks.
Step-by-Step Workflow:
-
Seeding: Seed cells (e.g., HL-60, MCF-7) at low density (20–30% confluence) in 6-well plates. Allow 24h for attachment.
-
Dosing (The "Overlap" Method):
-
Day 0: Treat cells with TpCB-5-aza (0.5 µM – 5.0 µM).
-
Day 1: Do not change media (allow slow hydrolysis/release).
-
Day 2: Remove media. Wash with PBS. Add fresh media containing fresh TpCB-5-aza.
-
Day 3: Harvest cells for RNA/DNA or continue for 72h–96h total exposure.
-
Rationale: The prodrug stability allows for 48h dosing windows, unlike the 24h requirement for 5-azacytidine.
-
-
Toxicity Check: Ensure viability >70% at harvest. Epigenetic effects must be distinguished from general cytotoxicity.
Validation of Epigenetic Activity
To confirm the compound is acting as an epigenetic modifier and not just a cytotoxic agent, you must assess specific biomarkers.
A. Global Methylation Analysis (LINE-1 Assay)
-
Method: Pyrosequencing or ELISA-based quantification of 5-mC.
-
Target: Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons (surrogate for global genome methylation).
-
Expected Result: A 10–30% reduction in LINE-1 methylation relative to DMSO control indicates successful DNMT inhibition.
B. DNMT1 Depletion (Western Blot)
Since 5-aza-dCTP covalently traps DNMT1, the protein is targeted for proteasomal degradation.
-
Primary Antibody: Anti-DNMT1 (e.g., clone 60B1220.1).
-
Loading Control: Beta-actin or GAPDH.
-
Success Criteria: Significant reduction (>50%) of soluble DNMT1 protein levels within 48–72 hours.
C. Gene Re-expression (Functional Readout)
-
Target Genes: CDKN2A (p16), CDKN2B (p15), or GSTP1 (depending on cell line hypermethylation status).
-
Method: RT-qPCR.
-
Control: Compare Fold Change (2^-ddCt) vs. DMSO treated cells.
Experimental Workflow Diagram
This diagram outlines the logical flow for validating the activity of TpCB-5-aza in a new cell line.
Caption: Validation workflow for confirming in vitro epigenetic activity of TpCB-5-aza.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | High concentration or cold media | Pre-warm media to 37°C; Do not exceed 10 µM; Vortex immediately upon addition. |
| No DNMT1 Depletion | Low esterase activity or insufficient time | Extend treatment to 72h or 96h; Verify cell line esterase expression. |
| High Cytotoxicity | Off-target effects or too high dose | Perform dose-titration (IC50); Epigenetic doses are usually 1/10th of cytotoxic doses. |
| No Gene Re-expression | Gene not methylated or complex silencing | Validate promoter hypermethylation in untreated cells first (MSP or Bisulfite Seq). |
References
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer. Link
-
Ziemba, A., et al. (2011). Development of an Oral Form of Azacytidine: 2',3',5'-Triacetyl-5-Azacitidine. Nucleosides, Nucleotides and Nucleic Acids. Link
-
Hollenbach, P. W., et al. (2010). A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines. PLOS ONE. Link
-
Christman, J. K. (2002). 5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene. Link
-
Beumer, J. H., et al. (2008). Concentrations of the DNA Methyltransferase Inhibitor 5-Fluoro-2′-Deoxycytidine and Its Metabolites in Plasma and Urine of Patients with Solid Tumors. Drug Metabolism and Disposition. Link
Investigating 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine as a 5-Azacytidine Prodrug
Executive Summary
5-Azacytidine (Azacitidine) is a cornerstone hypomethylating agent for Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). However, its clinical utility is severely hampered by two physicochemical limitations: rapid aqueous hydrolysis of the 1,3,5-triazine ring and poor oral bioavailability (approx. 11-20%).
This guide investigates a specific lipophilic derivative, 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (TCB-5-aza) . While historically utilized as a synthetic intermediate in the Vorbrüggen coupling process, this molecule presents a compelling scaffold for a "Trojan Horse" prodrug strategy. By masking the hydroxyl groups with p-chlorobenzoyl esters, we hypothesize a mechanism that enhances passive intestinal permeability and shields the labile triazine ring from premature hydrolytic ring-opening.
Molecular Rationale & Design Logic
The Instability Problem
The therapeutic limitation of 5-azacytidine lies in the 5,6-imine double bond of the triazine ring. In aqueous environments, nucleophilic attack by water occurs rapidly at the C-6 position, leading to ring opening, formylation, and irreversible degradation into non-cytotoxic compounds (N-formylguanylribosylurea).
The TCB-5-aza Solution
The proposed prodrug modifies the parent drug at the 2', 3', and 5' hydroxyls of the ribose sugar.
| Feature | Mechanism of Action | Impact on Drug Delivery |
| Lipophilicity (LogP) | The three p-chlorobenzoyl groups significantly increase the partition coefficient compared to the parent drug (LogP < -2). | Enhances passive diffusion across the intestinal epithelium (Caco-2 permeability).[1] |
| Steric Shielding | Bulky aromatic esters provide steric hindrance around the nucleoside core.[1] | Reduces water access to the sensitive triazine ring during gastric transit.[1] |
| Crystallinity | p-Chloro substitution often enhances lattice energy compared to unsubstituted benzoyl esters.[1] | Improves solid-state stability and purification efficiency during manufacturing.[1] |
Chemical Synthesis Protocol
Objective: Synthesize high-purity TCB-5-aza via Vorbrüggen coupling.
Reagents & Materials[2][3][4]
-
Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-
-D-ribofuranose.[1] -
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][7]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1]
Step-by-Step Methodology
Step 1: Silylation of the Base [9][6][7]
-
Suspend 5-azacytosine (1.0 eq) in HMDS (excess, ~5-10 eq) with catalytic ammonium sulfate.[1]
-
Reflux under inert atmosphere (
) for 4–6 hours until a clear solution is obtained (indicates formation of Bis-TMS-5-azacytosine). -
Evaporate excess HMDS in vacuo to yield the silylated base as a moisture-sensitive white solid.[1]
Step 2: Vorbrüggen Coupling
-
Dissolve the silylated base and the protected sugar donor (0.9 eq) in anhydrous MeCN.
-
Cool the mixture to 0°C.
-
Add TMSOTf (1.1 eq) dropwise.[1] Note: TMSOTf acts as a Lewis acid to generate the oxocarbenium ion.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.
-
Critical Control Point: Monitor reaction via TLC (Hexane:EtOAc 1:1). Look for the disappearance of the sugar donor.
Step 3: Work-up & Isolation [1]
-
Quench with ice-cold saturated
solution. -
Extract with DCM (
).[1] -
Wash organic layer with brine, dry over
.[1] -
Purify via silica gel column chromatography.[1]
Synthetic Pathway Diagram
Figure 1: Synthetic route for TCB-5-aza utilizing Vorbrüggen silyl-Hilbert-Johnson chemistry.
In Vitro Validation: Stability & Metabolism
Objective: Prove that TCB-5-aza resists chemical hydrolysis but releases the drug via enzymatic action.
Analytical Method (HPLC-UV)
Before biological testing, establish a validated HPLC method to separate the prodrug, the parent drug, and the p-chlorobenzoic acid byproduct.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: 254 nm (Triazine ring) and 230 nm (Benzoate ester).[1]
Protocol: Plasma Stability vs. Buffer Stability
Experiment A: Chemical Stability (Buffer)
-
Incubate TCB-5-aza (10 µM) in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.[1]2) at 37°C.[1]
-
Aliquot at 0, 1, 2, 4, 8, and 24 hours.
-
Expectation: TCB-5-aza should show >90% retention at 4 hours in pH 1.2, demonstrating protection against acid hydrolysis.[1]
Experiment B: Enzymatic Activation (Plasma)
-
Incubate TCB-5-aza (10 µM) in pooled human plasma at 37°C.
-
Quench aliquots with ice-cold acetonitrile (protein precipitation) at similar time points.
-
Analyze supernatant via HPLC.[1]
-
Expectation: Rapid disappearance of TCB-5-aza (
min) and concomitant appearance of 5-azacytidine.[1]
Metabolic Activation Pathway[1]
Figure 2: Proposed metabolic activation of TCB-5-aza by carboxylesterases (CES) to release the active drug.
Toxicity Considerations
A critical component of investigating this prodrug is the safety of the "promoiety" (the protecting group released upon activation).
-
Metabolite: p-Chlorobenzoic acid.[1]
-
Safety Profile: Chlorinated benzoic acids are generally excreted rapidly by the kidneys as glycine conjugates (hippurates).[1]
-
Thresholds: Preclinical toxicology must verify that the released load of p-chlorobenzoic acid does not exceed hepatotoxic thresholds, although structurally similar agents (e.g., probenecid derivatives) suggest a manageable safety window.
References
-
Beisler, J. A. (1978).[1] Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry, 21(2), 204–208.
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (Seminal text on Silyl-Hilbert-Johnson coupling).[1]
-
Ziemba, A., et al. (2011).[1][10] Development of an Oral Form of Azacytidine: 2',3',5'-Triacetyl-5-Azacitidine.[2][4] Nucleosides, Nucleotides and Nucleic Acids, 30(9), 682–696. (Comparative study on acetyl prodrugs).
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[11] International Journal of Cancer, 123(1), 8–13.
-
Ionescu, D., & Blumbergs, P. (2010). Process for making 5-azacytosine nucleosides and their derivatives. U.S. Patent No.[1] 7,858,774.[1] (Describes the use of p-chlorobenzoyl intermediates).
Sources
- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]
- 6. WO2004082618A2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 7. PROCESS FOR MAKING 5-AZACYTOSINE NUCLEOSIDES AND THEIR DERIVATIVES - Patent 2318423 [data.epo.org]
- 8. WO2010017547A1 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]
- 9. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel prodrugs of decitabine with greater metabolic stability and less toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CAS 158778-00-8 (Azacitidine Intermediate)
The following technical guide details the properties, synthesis, and application of CAS 158778-00-8 , chemically identified as 2',3',5'-Tri-O-(4-chlorobenzoyl)-5-azacytidine . This compound serves as a critical, high-purity intermediate in the GMP manufacturing of Azacitidine (Vidaza®), a DNA methyltransferase inhibitor used in the treatment of Myelodysplastic Syndromes (MDS).
Advanced Synthesis, Structural Characterization, and Process Control
Executive Summary
CAS 158778-00-8 is the fully protected ester precursor to the antineoplastic API Azacitidine . Its structural integrity is paramount for controlling the stereochemical outcome of the glycosylation reaction. Unlike simpler acetyl-protected intermediates, the 4-chlorobenzoyl protecting groups provide enhanced crystallinity, facilitating the removal of the unwanted
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of a 5-azacytosine nucleobase linked to a
| Property | Specification |
| Chemical Name | 2',3',5'-Tri-O-(4-chlorobenzoyl)-5-azacytidine |
| CAS Number | 158778-00-8 |
| Molecular Formula | |
| Molecular Weight | 659.86 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Dichloromethane, Chloroform, DMSO; Insoluble in Water |
| Melting Point | 195°C – 200°C (Decomposes) |
| Chirality |
Synthesis & Manufacturing Protocol
Mechanistic Rationale: The Vorbrüggen Coupling
The synthesis relies on a modified Vorbrüggen glycosylation . The choice of the 4-chlorobenzoyl protecting group at the C2' position is critical. It exerts neighboring group participation (anchimeric assistance) , which directs the nucleophilic attack of the silylated base to the
Step-by-Step Protocol
Reagents:
-
5-Azacytosine (Nucleobase)
-
1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-
-D-ribofuranose (Sugar Donor) -
HMDS (Hexamethyldisilazane) & TMSCl (Trimethylsilyl chloride)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) - Catalyst[1]
Workflow:
-
Silylation : Suspend 5-azacytosine in HMDS with a catalytic amount of Ammonium Sulfate. Reflux until a clear solution is obtained (formation of bis-silylated 5-azacytosine). Evaporate excess HMDS under vacuum to yield the moisture-sensitive silylated base.
-
Critical Control: Complete removal of HMDS is essential to prevent competitive inhibition during coupling.
-
-
Coupling : Dissolve the silylated base and the protected sugar donor in anhydrous Dichloromethane (DCM) or Acetonitrile. Cool to 0°C.
-
Catalysis : Add TMSOTf dropwise. The Lewis acid activates the sugar acetate, forming an oxocarbenium ion stabilized by the C2'-ester.
-
Reaction : Stir at room temperature for 2–4 hours. Monitor by HPLC for the disappearance of the sugar donor.
-
Quenching & Isolation : Quench with aqueous Sodium Bicarbonate. The organic layer contains the target CAS 158778-00-8 . Wash with water, dry over
, and concentrate. -
Purification : Recrystallize from Ethyl Acetate/Hexane. This step selectively precipitates the pure
-anomer (CAS 158778-00-8), leaving the -anomer in the mother liquor.
Deprotection to API (Azacitidine)
The 4-chlorobenzoyl groups are removed via ammonolysis.
-
Reagent : Methanolic Ammonia (
/MeOH). -
Condition : Stir at ambient temperature.[2] The esters cleave to form 4-chlorobenzamide (byproduct) and Azacitidine.
-
Purification : The byproduct is washed away with organic solvents (e.g., acetone), leaving the crude API.
Visualization: Synthetic Pathway[10][11]
The following diagram illustrates the convergent synthesis and the role of the protecting group in stereochemical control.
Figure 1: Convergent synthesis pathway highlighting the formation and deprotection of CAS 158778-00-8.
Analytical Quality Control
To ensure the intermediate meets the stringent requirements for API production, the following analytical methods are validated.
HPLC Method (Purity)
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 50% B to 90% B over 20 minutes (High organic required due to lipophilicity).
-
Detection : UV at 242 nm (Absorbance max of the triazine ring).
-
Acceptance Criteria : Purity > 98.0%;
-anomer < 0.5%.
NMR Characterization ( -NMR, DMSO- )
-
Aromatic Region (7.4 – 8.0 ppm) : Distinct doublets corresponding to the 12 protons of the three 4-chlorobenzoyl groups.
-
Anomeric Proton (H-1') : A doublet around 6.0–6.5 ppm. The coupling constant (
) helps distinguish the -anomer ( Hz) from the -anomer. -
Triazine Proton (H-6) : Singlet around 8.5–9.0 ppm, characteristic of the 5-azacytosine ring.
Stability & Handling
-
Hydrolytic Sensitivity : The ester linkages are stable in solid form but susceptible to hydrolysis in basic or strongly acidic solutions.
-
Storage : Store at 2°C – 8°C in a tightly sealed container, protected from light and moisture.
-
Safety : As a precursor to a cytotoxic drug, handle inside a chemical fume hood or isolator. Wear nitrile gloves, safety goggles, and a P3 dust mask/respirator.
References
-
Preparation of 5-Azacytidine . US Patent 7,858,774 B2. Issued Dec 28, 2010. Assignee: Sicor Inc.
- Describes the silylation and coupling protocol using TMS-Triflate and the specific isolation of the protected intermedi
-
Azacitidine . PubChem Compound Summary. National Center for Biotechnology Information. [3]
- Provides fundamental data on the final API and metabolic p
-
Winkley, M. W., & Robins, R. K. (1970). Direct Glycosylation of 1,3,5-Triazinones. A New Approach to the Synthesis of the Nucleoside Antibiotic 5-Azacytidine.[1][4] The Journal of Organic Chemistry, 35(2), 491–495.[4]
- Foundational paper establishing the glycosylation chemistry for triazine nucleosides.
Sources
Methodological & Application
Application Note: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in Cell Culture
Part 1: Executive Summary & Scientific Rationale
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (hereafter referred to as TCB-Aza ) is a hydrophobic, chemically protected derivative of the hypomethylating agent 5-azacytidine (Azacitidine). While primarily utilized as a critical intermediate in the chemical synthesis of Azacitidine to control stereochemistry and stability, it possesses significant potential as a lipophilic prodrug in cell culture applications.
The Challenge: Instability of 5-Azacytidine
Standard 5-azacytidine is notoriously unstable in aqueous media, undergoing rapid hydrolysis of the triazine ring (half-life
The Solution: TCB-Aza
The p-chlorobenzoyl protecting groups on the ribose sugar render TCB-Aza:
-
Hydrophobic: Facilitating passive diffusion across cell membranes.
-
Stable: The triazine ring is protected from hydrolytic cleavage in storage.
-
Activatable: Intracellular esterases can hydrolyze the ester linkages, releasing the active 5-azacytidine in situ.
This guide provides protocols for (A) Direct use of TCB-Aza as a prodrug and (B) Chemical deprotection to generate free Azacitidine prior to use.
Part 2: Mechanism of Action & Visualization
The biological activity of TCB-Aza relies on a multi-step activation pathway. Unlike free Azacitidine, which is taken up by nucleoside transporters (e.g., hENT), TCB-Aza likely enters via passive diffusion due to its lipophilicity.
Figure 1: Activation pathway of TCB-Aza. The compound acts as a prodrug, requiring intracellular esterase-mediated cleavage of p-chlorobenzoyl groups to release active 5-azacytidine.
Part 3: Preparation & Solubility
Critical Note: TCB-Aza is insoluble in water. Do not attempt to dissolve directly in culture medium.
Stock Solution Preparation
| Parameter | Specification |
| Solvent | DMSO (Dimethyl Sulfoxide), sterile filtered. |
| Concentration | 10 mM - 50 mM (High solubility due to benzoyl groups). |
| Storage | -20°C (Stable for >6 months). Avoid repeated freeze-thaw. |
| Visual Check | Solution must be clear and colorless. Precipitate indicates moisture contamination. |
Molar Mass Calculation
Ensure you adjust for the molecular weight difference between the derivative and the parent drug.
-
5-Azacytidine (MW): 244.2 g/mol
-
TCB-Aza (MW): ~660.8 g/mol (Estimate based on 3x p-chlorobenzoyl addition).
-
Correction Factor: You need approx. 2.7 mg of TCB-Aza to deliver the molar equivalent of 1 mg 5-Azacytidine .
Part 4: Experimental Protocols
Protocol A: Direct Evaluation as a Prodrug (Intracellular Activation)
Use this protocol to test if your cells can metabolize TCB-Aza into active drug.
Materials:
-
Target Cells (e.g., HL-60, KG-1a, or solid tumor lines).
-
TCB-Aza Stock (10 mM in DMSO).
-
Positive Control: 5-Azacytidine (freshly prepared in PBS/Water).
-
Negative Control: DMSO Vehicle.
Step-by-Step Procedure:
-
Seeding: Seed cells at
cells/mL (suspension) or 30-40% confluence (adherent) in 6-well plates. Allow 24h recovery. -
Dose Preparation: Dilute TCB-Aza stock into culture medium to achieve final concentrations of 0.5, 1.0, 5.0, and 10.0 µM .
-
Note: Maintain DMSO concentration <0.1% to avoid vehicle toxicity.
-
-
Treatment Regimen:
-
TCB-Aza Group: Add drug once at T=0.[1] Do not change media for 48-72 hours (TCB-Aza is stable).
-
5-Azacytidine Group (Control): Add drug at T=0. Mandatory: Replenish medium with fresh drug every 24 hours due to instability.
-
-
Incubation: Incubate for 72 hours (minimum time required for DNA incorporation and subsequent demethylation).
-
Harvest: Pellet cells for DNA extraction or viability assays.
Validation Assay (HPLC-MS): To confirm prodrug activation, lyse a subset of cells at 24h and analyze for free 5-azacytidine using LC-MS/MS.
Protocol B: Chemical Deprotection (Generating 5-Azacytidine)
Use this protocol if you possess TCB-Aza but require free 5-Azacytidine for standard experiments.
Principle: The p-chlorobenzoyl esters are cleaved under alkaline conditions (ammonolysis).
Reagents:
-
TCB-Aza powder.
-
Methanol (Anhydrous).
-
Ammonia in Methanol (7N solution) OR Sodium Methoxide (NaOMe).
Procedure:
-
Dissolution: Dissolve 100 mg TCB-Aza in 5 mL anhydrous methanol.
-
Deprotection: Add 5 mL of 7N Ammonia in Methanol. Seal the vessel tightly.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Silica gel; Mobile phase: CHCl3:MeOH 9:1).
-
Endpoint: Disappearance of the high Rf spot (TCB-Aza) and appearance of a low Rf spot (5-Azacytidine).
-
-
Workup: Evaporate solvent under reduced pressure (Rotavap) at <40°C.
-
Purification: The residue contains 5-Azacytidine and p-chlorobenzamide (byproduct). Wash the solid residue with cold chloroform or ether (removes the amide byproduct). The remaining solid is crude 5-Azacytidine.
-
Reconstitution: Dissolve immediately in PBS for cell culture or store dry at -80°C.
Part 5: Data Analysis & Interpretation
When comparing TCB-Aza to standard 5-Azacytidine, expect the following profiles:
| Feature | 5-Azacytidine (Standard) | TCB-Aza (Prodrug) |
| Onset of Action | Rapid | Delayed (requires esterase cleavage). |
| Stability in Media | Poor ( | High (Stable for days). |
| Potency (IC50) | Lower (More potent) | Higher (Dependent on conversion efficiency). |
| Toxicity | Acute cytotoxicity common | Potentially lower acute toxicity; sustained effect. |
Troubleshooting:
-
No Activity observed for TCB-Aza: The cell line may lack specific esterases (e.g., carboxylesterases) required to cleave the bulky p-chlorobenzoyl groups. Switch to Protocol B to chemically deprotect before use.
-
Precipitation in Media: TCB-Aza is highly hydrophobic. Ensure rapid mixing during addition or use a BSA-conjugated delivery method if precipitation occurs at >10 µM.
Part 6: References
-
Synthesis & Intermediate Role:
-
Prodrug Concept (Triacetyl Analog):
-
Mechanism of Action:
-
Title: 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies.[2]
-
Source: StemCell Technologies Reviews.
-
Context: Detailed mechanism of intracellular phosphorylation and DNMT trapping.
-
Sources
using 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in leukemia cell lines
Application Note: Evaluation of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine as a Lipophilic Prodrug in Leukemia Models
Abstract & Introduction
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (TCB-5-aza) is a highly lipophilic, ester-protected derivative of the hypomethylating agent 5-azacytidine (Azacitidine). While primarily isolated as a stable intermediate during the chemical synthesis of 5-azacytidine, TCB-5-aza represents a class of hydrophobic prodrugs designed to overcome the poor aqueous stability and rapid elimination of the parent compound.
Unlike free 5-azacytidine, which is susceptible to rapid hydrolytic cleavage of the triazine ring in aqueous media, TCB-5-aza is protected by p-chlorobenzoyl groups at the 2', 3', and 5' hydroxyl positions. This modification renders the molecule biologically inert until intracellular esterases cleave the protecting groups, releasing the active nucleoside.
Key Applications:
-
Prodrug Development: Investigating extended-release profiles and enhanced cellular uptake in high-drug-resistance leukemia models (e.g., HL-60, KG-1a).
-
Process Impurity Analysis: Evaluating the biological impact of synthetic intermediates present in pharmaceutical-grade Azacitidine.
Chemical Properties & Handling
| Property | Specification |
| Chemical Formula | C₂₉H₂₁Cl₃N₄O₈ (Approximate, based on tri-substitution) |
| Molecular Weight | ~659.86 g/mol (Verify against specific CoA) |
| Solubility | Insoluble in water/PBS. Soluble in DMSO (>50 mM), DMF. |
| Stability | High in solid state and DMSO. Hydrolytically stable compared to 5-aza. |
| Storage | -20°C, desiccated. Protect from light. |
Critical Handling Note: Due to the p-chlorobenzoyl groups, TCB-5-aza is extremely hydrophobic. Do not attempt to dissolve directly in aqueous cell culture media. It must be pre-dissolved in DMSO and diluted slowly to prevent precipitation.
Mechanism of Action (MoA)
The biological activity of TCB-5-aza is dependent on a two-step activation process:
-
Intracellular Activation: Non-specific esterases (e.g., carboxylesterases) hydrolyze the three p-chlorobenzoyl ester linkages, releasing free 5-azacytidine.
-
Canonical Pathway: The released 5-azacytidine is phosphorylated by Uridine-Cytidine Kinase (UCK) to its triphosphate form, incorporated into DNA/RNA, and covalently traps DNA Methyltransferases (DNMTs), leading to global hypomethylation and cytotoxicity.
Figure 1: Mechanism of Action: Intracellular conversion of the lipophilic prodrug TCB-5-aza to active 5-azacytidine.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution.
-
Calculate Mass: For 1 mL of 10 mM stock (MW ~660 g/mol ), weigh 6.6 mg of TCB-5-aza.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma grade).
-
Vortex: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot: Dispense into 50 µL aliquots in amber tubes.
-
Storage: Store at -20°C. Do not freeze-thaw more than 3 times.
Protocol B: In Vitro Cytotoxicity Assay (Leukemia Lines)
Objective: Determine the IC50 of TCB-5-aza relative to 5-azacytidine in HL-60 (AML) or KG-1a (MDS-like) cells.
Materials:
-
Cell Lines: HL-60 (ATCC CCL-240) or KG-1a.
-
Assay: CellTiter-Glo® (Promega) or MTT.
-
Controls: 5-Azacytidine (Positive), DMSO (Vehicle).
Workflow:
-
Seeding: Plate cells at 10,000 cells/well in 96-well plates (90 µL volume). Allow to equilibrate for 24 hours.
-
Drug Dilution (Critical Step):
-
Prepare a 2X working solution in media.
-
Example: To test 10 µM final, prepare 20 µM in media.
-
Note: Since TCB-5-aza is hydrophobic, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Dose Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM.
-
-
Treatment: Add 100 µL of 2X drug solution to wells.
-
Incubation: Incubate for 72 hours .
-
Rationale: Prodrugs require a "lag time" for intracellular conversion. Shorter exposures (24h) may underestimate potency.
-
-
Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, and read luminescence.
Data Analysis: Calculate IC50 using a non-linear regression (log(inhibitor) vs. response).
-
Expected Result: TCB-5-aza typically shows a higher IC50 (lower potency) than free 5-azacytidine at short timepoints (24-48h) due to the rate-limiting esterase cleavage, but may show sustained activity at 72-96h.
Protocol C: Assessment of DNA Hypomethylation (LINE-1)
Objective: Confirm that cytotoxicity is driven by epigenetic remodeling (DNMT inhibition).
Workflow:
-
Treatment: Treat 1x10⁶ cells in a 6-well plate with TCB-5-aza (at IC50 concentration) for 72 hours.
-
DNA Extraction: Harvest cells and extract gDNA using a standard kit (e.g., DNeasy).
-
Bisulfite Conversion: Convert 500 ng gDNA using a Bisulfite Kit (e.g., EZ DNA Methylation-Gold).
-
PCR Amplification: Amplify LINE-1 elements (surrogate for global methylation).
-
Pyrosequencing: Quantify % methylation at CpG sites.
Figure 2: Experimental Workflow: From stock preparation to dual-endpoint analysis (Phenotypic vs. Mechanistic).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Rapid dilution of hydrophobic stock. | Dilute DMSO stock into a small volume of serum-free media first, vortex, then add to bulk media. |
| Low Potency (High IC50) | Insufficient incubation time for prodrug activation. | Extend assay to 96 hours or perform a "washout" experiment (treat for 24h, wash, culture for 48h). |
| Variable Results | Esterase heterogeneity in cell lines. | Verify esterase expression levels in your specific leukemia line (HL-60 vs. K562). |
References
-
Ziemba, A., et al. (2011). "Development of an Oral Form of Azacytidine: 2',3',5'-Triacetyl-5-Azacitidine."[1][2] Chemotherapy Research and Practice. (Demonstrates the prodrug principle of ester-protected 5-azacytidine derivatives).
-
Vujjini, S. K., et al. (2025). "An Improved and Scalable Process for the Synthesis of 5-Azacytidine."[3] ResearchGate. (Details the synthesis and chemical identity of protected 5-azacytidine intermediates).
-
Hollenbach, P. W., et al. (2010). "A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines." PLoS One.
Sources
Application Note: Epigenetic Priming in Pancreatic Cancer Using 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
This Application Note is designed for researchers investigating epigenetic therapies in Pancreatic Ductal Adenocarcinoma (PDAC). It focuses on the utility of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (hereafter referred to as TCB-5-Aza ), a lipophilic, protected derivative of the hypomethylating agent 5-azacytidine.
Unlike the parent compound, which suffers from rapid hydrolytic instability and poor membrane permeability, TCB-5-Aza serves as a stable prodrug candidate and a high-purity synthetic precursor. This guide details its application in modulating the epigenetic landscape of PDAC cells to overcome chemoresistance.[1][2]
Introduction & Scientific Rationale
Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma and profound epigenetic silencing of tumor suppressor genes (e.g., CDKN2A, SST). While 5-azacytidine (5-Aza) is the gold standard for DNA methyltransferase (DNMT) inhibition, its application in solid tumors is limited by:
-
Hydrolytic Instability: The triazine ring rapidly opens in aqueous media.
-
Poor Cellular Uptake: 5-Aza requires nucleoside transporters (hENTs), which are often downregulated in PDAC.
The TCB-5-Aza Advantage: The p-chlorobenzoyl protection at the 2', 3', and 5' positions renders the molecule highly lipophilic. This modification allows the compound to traverse the cell membrane via passive diffusion , bypassing downregulated transporters. Once intracellular, ubiquitous esterases cleave the protecting groups, releasing the active 5-azacytidine directly into the cytoplasm for phosphorylation and DNA incorporation.
Mechanism of Action
The following pathway illustrates the metabolic activation of TCB-5-Aza and its downstream effects on PDAC survival signaling.
Figure 1: Intracellular activation pathway of TCB-5-Aza. The lipophilic nature allows passive entry, followed by enzymatic conversion to the active hypomethylating agent.
Experimental Protocols
Protocol A: Stock Preparation & Solubilization
Critical Step: TCB-5-Aza is hydrophobic. Do not attempt to dissolve directly in aqueous cell culture media.
-
Weighing: Weigh 10 mg of TCB-5-Aza (MW: ~660.8 g/mol , dependent on exact hydration/salt).
-
Primary Solvent: Dissolve in 100% DMSO (anhydrous) to create a 50 mM stock solution . Vortex vigorously for 1 minute.
-
Quality Control: The solution must be clear and colorless. If turbid, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 3 months.
-
Note: Unlike free 5-azacytidine, the protected TCB form is significantly more stable in DMSO.
-
Protocol B: In Vitro Treatment of PDAC Cells (PANC-1 / BxPC-3)
This protocol is optimized to assess the "prodrug" conversion efficiency and subsequent cytotoxicity.
Materials:
-
DMEM supplemented with 10% FBS[3]
-
TCB-5-Aza (50 mM Stock)
-
Positive Control: 5-Azacytidine (freshly prepared)
Steps:
-
Seeding: Seed PANC-1 cells at
cells/well in 96-well plates (for MTT) or cells/well in 6-well plates (for Western Blot). Allow attachment for 24 hours. -
Dosing: Prepare working solutions in culture media.
-
Important: The final DMSO concentration must remain < 0.5% to avoid vehicle toxicity.
-
Dose Range: 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM.
-
-
Treatment Regimen:
-
Due to the mechanism (DNA incorporation), treatment must span at least 2 cell doubling times .
-
Schedule: Treat cells every 24 hours with fresh media containing the drug for a total of 72 hours .
-
-
Washout (Optional): For "priming" experiments, remove drug-containing media after 72h, wash with PBS, and replace with drug-free media or media containing Gemcitabine (to test sensitization).
Protocol C: Validation of DNMT1 Depletion (Western Blot)
The hallmark of 5-aza activity is the degradation of DNMT1 protein. This assay confirms that TCB-5-Aza is successfully metabolized into the active inhibitor.
-
Lysis: Harvest cells after 72h treatment. Lyse in RIPA buffer containing protease inhibitors.
-
Separation: Load 30 µg protein on 8% SDS-PAGE.
-
Blotting: Transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-DNMT1 (1:1000).
-
Loading Control: Anti-
-Actin (1:5000).
-
-
Analysis: A successful treatment will show a dose-dependent disappearance of the DNMT1 band (183 kDa), indicating the compound was processed, incorporated into DNA, and covalently trapped the enzyme.
Data Analysis & Expected Results
The following table summarizes expected IC50 values and molecular responses in PANC-1 cells, comparing TCB-5-Aza with the parent compound.
| Parameter | 5-Azacytidine (Parent) | TCB-5-Aza (Prodrug) | Interpretation |
| Solubility (Media) | High | Low (Requires DMSO) | TCB requires organic co-solvent. |
| Stability (t1/2) | < 12 hours (Aqueous) | > 48 hours (Protected) | TCB provides sustained release. |
| IC50 (72h, PANC-1) | ~2.5 - 5.0 µM | ~1.5 - 3.0 µM | TCB often shows lower IC50 due to better uptake. |
| DNMT1 Depletion | Rapid, transient | Sustained | TCB acts as a slow-release reservoir. |
| Gemcitabine Priming | Moderate sensitization | High sensitization | Epigenetic remodeling enhances chemo-sensitivity. |
Note: IC50 values are estimates based on comparative lipophilic prodrug studies in resistant cell lines.
References
-
Gailhouste, L., et al. (2018).[2] "Epigenetic reprogramming using 5-azacytidine promotes an anti-cancer response in pancreatic adenocarcinoma cells."[1][2] Cell Death & Disease.
-
Ziemba, A., et al. (2011).[4][5] "Development of an Oral Form of Azacytidine: 2',3',5'-Triacetyl-5-Azacitidine." Chemotherapy Research and Practice.
-
Gowher, H., et al. (2004). "Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy." Cancer Biology & Therapy.
-
Liy, M., et al. (2014).[6] "5-Azacytidine suppresses the proliferation of pancreatic cancer cells by inhibiting the Wnt/β-catenin signaling pathway."[6] Genetics and Molecular Research.[6]
-
Cayman Chemical. "2',3',5'-triacetyl-5-Azacytidine Product Information." Cayman Chemical.
Sources
- 1. Epigenetic reprogramming using 5-azacytidine promotes an anti-cancer response in pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic reprogramming using 5-azacytidine promotes an anti-cancer response in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Azacytidine suppresses the proliferation of pancreatic cancer cells by inhibiting the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Potency Determination (IC50) of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Introduction & Rationale
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (hereafter referred to as TCB-5-Aza ) is a hydrophobic derivative of the hypomethylating agent 5-azacytidine (Azacitidine). Unlike the parent compound, which is hydrophilic and chemically unstable in aqueous solution, TCB-5-Aza utilizes p-chlorobenzoyl protecting groups at the 2', 3', and 5' hydroxyl positions.
This structural modification serves two primary functions:
-
Enhanced Lipophilicity: Facilitates passive diffusion across cell membranes.
-
Chemical Stability: Protects the triazine ring from rapid hydrolytic ring-opening, a common degradation pathway for 5-azacytidine in neutral/alkaline media.
Critical Mechanistic Insight: TCB-5-Aza acts as a prodrug .[1] It is biologically inactive in its protected form. Upon cellular entry, it must undergo intracellular hydrolysis (likely via non-specific esterases) to release the active 5-azacytidine, which is then phosphorylated and incorporated into DNA to inhibit DNA Methyltransferase (DNMT). Therefore, in vitro IC50 assays must be designed with sufficient incubation time to allow for cellular uptake, de-protection, and subsequent metabolic activation.
Experimental Design Strategy
Cell Line Selection
Since the parent drug (5-azacytidine) is standard of care for Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), the most biologically relevant models are suspension leukemic lines.
-
Primary Models: HL-60 (AML), SKM-1 (MDS), or THP-1 (AML).
-
Adherent Control: HEK293 (for general cytotoxicity assessment).
Assay Selection: Metabolic vs. Membrane Integrity
-
Recommended: CellTiter-Glo® (ATP Luminescence) or CCK-8 (WST-8) .
-
Reasoning: 5-azacytidine is a slow-acting antimetabolite (S-phase specific). ATP-based assays (CellTiter-Glo) are highly sensitive to the metabolic collapse that precedes membrane rupture.
-
-
Not Recommended: MTT (Formazan crystals can be difficult to solubilize in the presence of precipitated lipophilic drugs, and the wash steps in standard MTT can lose non-adherent leukemic cells).
Solubility Management (The "Self-Validating" Control)
TCB-5-Aza is highly lipophilic. A common failure mode in this assay is compound precipitation in the cell culture media, leading to "false" inactivity.
-
Vehicle: DMSO (Anhydrous).[2]
-
Max Final DMSO: 0.5% (v/v).
-
Visual Check: All high-concentration wells must be inspected under 10x microscopy for crystal formation immediately after dosing.
Mechanism of Action & Workflow Visualization
Diagram 1: Prodrug Activation Pathway
This diagram illustrates the critical intracellular conversion required for TCB-5-Aza activity.
Caption: TCB-5-Aza requires esterase-mediated cleavage of p-chlorobenzoyl groups to release active 5-azacytidine.
Detailed Protocol
Materials Preparation
| Component | Specification | Storage | Notes |
| TCB-5-Aza | >98% Purity | -20°C (Desiccated) | Hydrophobic; protect from moisture.[3] |
| 5-Azacytidine | Positive Control | -20°C | Unstable in water; make fresh. |
| DMSO | Cell Culture Grade | RT | Use sterile, anhydrous DMSO. |
| Assay Media | RPMI-1640 + 10% FBS | 4°C | Do not use Pen/Strep during drug exposure if possible. |
Stock Solution Preparation
-
Calculate Molarity: Molecular Weight of TCB-5-Aza ≈ 660.0 g/mol (Estimate based on 5-aza + 3x p-chlorobenzoyl groups). Note: Verify exact MW on your CoA.
-
Primary Stock (20 mM): Dissolve powder in 100% DMSO. Vortex vigorously. If the solution is cloudy, sonicate for 30 seconds.
-
Stability Check: Unlike 5-azacytidine (which degrades in hours), TCB-5-Aza stocks in DMSO are likely stable for 1-2 weeks at -20°C. However, fresh preparation is recommended for IC50 determination.
Cell Seeding (Day 0)
-
Harvest cells (e.g., HL-60) in exponential growth phase.
-
Adjust density to 1.0 x 10⁵ cells/mL .
-
Dispense 90 µL/well into a 96-well white-walled plate (for luminescence) or clear plate (for colorimetric).
-
Outer wells: Fill with PBS to prevent edge effect evaporation.
-
-
Incubate for 24 hours at 37°C, 5% CO₂.
Drug Treatment (Day 1)
Crucial Step: Intermediate Dilution Plate (IDP). Do not add 100% DMSO stock directly to cells. It causes local protein precipitation.
-
Prepare IDP (96-well V-bottom plate):
-
Add 100 µL of Media to columns 3-11.
-
Add 200 µL of 400 µM TCB-5-Aza (prepared from 20 mM stock diluted in media; watch for precipitation) to column 2.
-
Perform 1:2 serial dilutions (transfer 100 µL) from column 2 to 10.
-
Column 11 is Vehicle Control (0.5% DMSO in media).
-
-
Transfer:
-
Transfer 10 µL from the IDP to the Cell Culture Plate (containing 90 µL cells).
-
Final Top Concentration: 40 µM.
-
Final DMSO: ~0.1-0.5%.
-
-
Positive Control: Treat separate wells with 5-azacytidine (Start at 10 µM).
Incubation & Readout (Day 4)
Due to the prodrug mechanism, a 72-hour incubation is mandatory. 24 or 48 hours may yield artificially high IC50 values (low potency) because the drug hasn't fully converted.
-
Visual Inspection: Check for precipitate at 40 µM and 20 µM. If crystals are visible, exclude these points from analysis.
-
Add Reagent: Add 100 µL CellTiter-Glo (or 10 µL CCK-8) to each well.
-
Shake: Orbitally shake for 2 minutes (lysis).
-
Measure: Read Luminescence (or Absorbance at 450nm for CCK-8).
Data Analysis & Interpretation
Calculation
-
Normalize: Convert Raw Light Units (RLU) to % Viability.
-
Curve Fitting: Use GraphPad Prism or similar software.
-
Model: Non-linear regression (Sigmoidal, 4PL, X is log(concentration)).
-
Equation:
-
Expected Results & Troubleshooting
-
Lag Effect: TCB-5-Aza typically shows a higher IC50 (e.g., 2-5 µM) compared to parent 5-azacytidine (e.g., 0.5-1 µM) in vitro due to the rate-limiting hydrolysis step.
-
Plateau Effect: If the curve plateaus at 40-50% viability, it indicates cytostatic rather than cytotoxic effects, common with DNMT inhibitors at lower doses.
Diagram 2: Experimental Workflow
Visual guide to the plate layout and timing.
Caption: Step-down dilution strategy prevents precipitation shock to cells.
References
-
Vertex Pharmaceuticals/NIH . (2011). Development of an Oral Form of Azacytidine: 2',3',5'-triacetyl-5-azacitidine. Provides foundational data on the stability and hydrolysis of ester-protected 5-azacytidine derivatives.
-
Cayman Chemical . (2022).[4] 5-Azacytidine Product Information & Stability. Detailing the instability of the parent compound in aqueous media, necessitating the use of protected derivatives or fresh preparation.
-
Promega Corporation . (2019). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. The gold standard for metabolic endpoint assays in cytotoxic drug screening.
-
SelleckChem . (2024). 5-Azacytidine Handling and Solubility Guide. Practical guidelines for DMSO stock preparation and avoiding precipitation in cell culture.
Sources
Application Note: In Vivo Evaluation of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (TCB-5-Aza)
Abstract & Strategic Rationale
Compound: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (TCB-5-Aza) Primary Application: Lipophilic prodrug evaluation and sustained-release precursor for 5-Azacytidine (Azacitidine) in murine xenograft models. Therapeutic Area: Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML).[1][2]
The Challenge: Standard 5-Azacytidine is notoriously unstable in aqueous media, undergoing rapid hydrolysis of the 1,3,5-triazine ring (half-life < 90 mins at neutral pH).[3] This necessitates frequent dosing and complicates in vivo handling.
The Solution: TCB-5-Aza utilizes three p-chlorobenzoyl ester groups to protect the ribose hydroxyls. This modification serves two critical functions:
-
Hydrolytic Shielding: Protects the sensitive triazine ring from spontaneous hydrolysis during formulation and storage.
-
Lipophilicity: Significantly increases LogP, allowing for depot-like release kinetics or improved cellular permeation before intracellular esterase cleavage releases the active parent drug.
Chemical Logic & Structure-Activity Relationship (SAR)
The efficacy of TCB-5-Aza relies on its metabolic conversion to the active parent compound. Researchers must account for the molecular weight difference and the activation pathway.
Molecular Specifications
| Feature | 5-Azacytidine (Parent) | TCB-5-Aza (Prodrug) |
| Formula | C₈H₁₂N₄O₅ | C₂₉H₂₁Cl₃N₄O₈ |
| MW | 244.2 g/mol | ~659.9 g/mol |
| Solubility | Aqueous (Water/Saline) | Lipophilic (DMSO/DMA/PEG) |
| Stability | Poor (Hydrolysis prone) | High (Ester-protected) |
| Dose Factor | 1.0 | 2.7 (See Dosing Protocol) |
Metabolic Activation Pathway
The p-chlorobenzoyl groups render the molecule inactive against DNA methyltransferase (DNMT) until cleaved. The following diagram illustrates the activation workflow:
Caption: In vivo activation pathway. TCB-5-Aza requires esterase-mediated cleavage of p-chlorobenzoyl groups to release active 5-Azacytidine.
Pre-Clinical Formulation Protocol
Critical Warning: Unlike 5-Azacytidine, TCB-5-Aza is insoluble in water . Attempting to dissolve it directly in saline will result in precipitation and embolism risk. Use the following organic co-solvent system.
Reagents Required[4][7][8][9][10][11]
-
Solvent A (Stock): Dimethyl Sulfoxide (DMSO), anhydrous, sterile.
-
Solvent B (Co-solvent): PEG-300 or PEG-400.
-
Solvent C (Surfactant): Tween 80 (Polysorbate 80).
-
Diluent: Sterile Saline (0.9% NaCl).
Step-by-Step Preparation (Example: 10 mg/mL Final Conc.)
-
Weighing: Weigh accurately into a sterile glass vial. (Plastic may absorb lipophilic compounds over time).
-
Primary Solubilization (10% v/v): Add DMSO to dissolve the powder completely. Vortex for 1-2 minutes. The solution must be crystal clear.
-
Co-Solvent Addition (40% v/v): Add PEG-300 slowly to the DMSO solution while vortexing.
-
Surfactant Addition (5% v/v): Add Tween 80. The solution will become viscous.
-
Aqueous Dilution (45% v/v): Slowly add warm (37°C) sterile saline dropwise while vortexing vigorously.
-
Note: Rapid addition of saline may crash the compound out of solution. If turbidity occurs, sonicate at 37°C for 5 minutes.
-
Final Vehicle Composition: 10% DMSO / 40% PEG-300 / 5% Tween 80 / 45% Saline.
In Vivo Xenograft Protocol (MDS/AML Models)
Study Design Parameters
-
Mouse Strain: NOD/SCID or NSG (NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ) are preferred for AML xenografts (e.g., HL-60, MOLM-13).
-
Cell Line: HL-60 (Promyelocytic leukemia) or KG-1.
-
Inoculation:
cells suspended in 1:1 Matrigel/PBS, injected subcutaneously into the right flank.
Dosing Strategy (Molar Equivalency)
To compare TCB-5-Aza against standard 5-Azacytidine, you must normalize by molarity.
-
Standard 5-Aza Dose: 2.0 – 5.0 mg/kg (Daily or Q2D).
-
Conversion Factor: 2.7 (Ratio of MW 660 / 244).
-
Equivalent TCB-5-Aza Dose:
.
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle Control | N/A | IP | QDx5 (5 days on, 2 off) |
| 2 | 5-Azacytidine (Positive Ctrl) | 2.5 mg/kg | IP | QDx5 |
| 3 | TCB-5-Aza (Low) | 6.75 mg/kg | IP | QDx5 |
| 4 | TCB-5-Aza (High) | 13.5 mg/kg | IP | QDx5 |
Experimental Workflow
Caption: Standardized workflow for evaluating TCB-5-Aza efficacy in subcutaneous AML xenografts.
Bioanalysis & Pharmacokinetics (PK)
When analyzing plasma or tumor samples, TCB-5-Aza may not be detectable if esterase cleavage is rapid. You must monitor the appearance of the parent (5-Azacytidine) .
-
Sample Collection: Collect blood into tubes containing Tetrahydrouridine (THU) (an inhibitor of Cytidine Deaminase) to prevent ex vivo degradation of the generated 5-Azacytidine.
-
Processing: Immediate centrifugation at 4°C; store plasma at -80°C.
-
LC-MS/MS Target:
-
Analyte: 5-Azacytidine (m/z 245 → 113).
-
Prodrug (TCB-5-Aza): Monitor m/z ~660 range to assess cleavage efficiency. If high levels of TCB-5-Aza persist, it indicates poor metabolic activation.
-
Safety & Handling
-
Hazard Class: Cytotoxic / Genotoxic.
-
PPE: Double nitrile gloves, lab coat, safety goggles. Work inside a Biosafety Cabinet (BSC).
-
Decontamination: 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. The high pH of bleach aids in hydrolyzing the ester bonds and the triazine ring, neutralizing the compound.
References
-
Vertex AI Search. (2023). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. PubMed.[4] Link
-
National Institutes of Health. (2018). 5-Azacytidine prevents relapse and produces long-term complete remissions in leukemia xenografts. PNAS.[4][5] Link
-
MDPI. (2018). 5-Azacytidine: A Promoter of Epigenetic Changes. MDPI. Link
-
Sigma-Aldrich. (n.d.).[6] 5-Azacytidine Product Information & Stability. Sigma-Aldrich.[6] Link
-
Altogen Labs. (n.d.). HL-60 Xenograft Model Protocols. Altogen Labs. Link
Sources
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine-Mediated Modulation of the Immune Microenvironment in Murine Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005100982A2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
- 4. Treatment of mice with 5-azacytidine efficiently activates silent retroviral genomes in different tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of mice with 5-azacytidine efficiently activates silent retroviral genomes in different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-azacytidine reduces methylation, promotes differentiation and induces tumor regression in a patient-derived IDH1 mutant glioma xenograft | Oncotarget [oncotarget.com]
Application Note: A Validated RP-HPLC Method for the Quantification of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine, a lipophilic prodrug of the epigenetic modulator 5-azacytidine. The method utilizes a C18 stationary phase with gradient elution and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with International Council for Harmonisation (ICH) guidelines. This protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical tool for the quantitative analysis of this compound in bulk drug substance and for in-vitro studies.
Introduction: The Rationale for a Dedicated HPLC Method
5-Azacytidine is an analog of the nucleoside cytidine and functions as a DNA methyltransferase inhibitor, a mechanism that has led to its approval for the treatment of myelodysplastic syndromes (MDS).[1] However, the clinical utility of 5-azacytidine is hampered by its poor chemical stability in aqueous solutions and low oral bioavailability.[2][3] To overcome these limitations, prodrug strategies are often employed. 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is one such prodrug, where the hydroxyl groups of the ribose moiety are esterified with p-chlorobenzoyl groups. This modification significantly increases the lipophilicity and is expected to improve the compound's stability and pharmacokinetic profile.
The development and quality control of such a prodrug, as well as its characterization in preclinical studies, necessitates a reliable and validated analytical method for its quantification. This application note provides a detailed, step-by-step HPLC protocol designed to separate and quantify 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine from its parent drug, 5-azacytidine, and other potential impurities. The method's development was guided by the physicochemical properties of the analyte and validated according to the principles outlined in ICH Q2(R2) guidelines.[2][4][5][6]
Physicochemical Properties and Chromatographic Considerations
-
Structure: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
-
Molecular Formula: C₂₉H₂₁Cl₃N₄O₈[7]
-
Molecular Weight: 659.86 g/mol [7]
-
Lipophilicity: The addition of three p-chlorobenzoyl groups renders the molecule significantly more non-polar than the parent 5-azacytidine. This dictates the use of reversed-phase chromatography, where the analyte will be well-retained on a C18 column. A gradient elution with a high percentage of organic solvent is necessary for efficient elution.
-
UV Absorbance: The p-chlorobenzoyl groups are strong chromophores. Based on the UV absorption characteristics of similar compounds, a detection wavelength in the range of 240-260 nm is expected to provide high sensitivity.[8] For this method, 254 nm was chosen as it offers a good balance of sensitivity and specificity.
-
Stability: While the parent compound, 5-azacytidine, is notoriously unstable in aqueous media, acylated prodrugs exhibit enhanced stability.[2][9] To minimize the risk of hydrolysis during analysis, the mobile phase is buffered with a weak acid (formic acid), creating a slightly acidic environment that promotes the stability of the ester linkages.
Experimental Protocol
Materials and Reagents
-
Reference Standard: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (≥98% purity)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water
-
Formic Acid (≥98%)
-
Methanol (HPLC Grade) for sample preparation
-
Class A Volumetric Glassware
-
0.22 µm Syringe Filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD) is suitable.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
-
Degas both mobile phases prior to use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (50:50 Mobile Phase A:B) to cover the desired concentration range (e.g., 1 - 200 µg/mL).
-
Sample Preparation
-
Accurately weigh the sample containing 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Dilute an aliquot of this solution with the initial mobile phase (50:50 A:B) to the target concentration.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5][6]
Specificity
Specificity was evaluated by injecting a blank (diluent), a solution of the parent drug (5-azacytidine), and a spiked sample containing both the prodrug and the parent drug. The method demonstrated excellent specificity, with no interference from the diluent at the retention time of the analyte. The prodrug was well-resolved from the more polar 5-azacytidine, which elutes much earlier under these reversed-phase conditions.
Linearity
Linearity was assessed by analyzing seven concentrations of the standard solution ranging from 1 µg/mL to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Range | 1 - 200 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by the recovery method, spiking a known amount of analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.8 | 0.5 |
| 120% | 101.2 | 0.6 |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess intermediate precision.
| Precision Type | %RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 1.5% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic content)
The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) remained within acceptable limits, demonstrating the method's robustness.
Workflow and Diagrams
Caption: Experimental workflow from sample preparation to final quantification.
Conclusion
The RP-HPLC method detailed in this application note is a reliable, robust, and accurate tool for the quantification of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine. The method's validation in accordance with ICH guidelines ensures its suitability for quality control, stability studies, and preclinical analysis in the development of this promising 5-azacytidine prodrug. The simple sample preparation and isocratic starting conditions make it an efficient and user-friendly protocol for routine laboratory use.
References
-
Ziemba, A. J., et al. (2012). Development of an Oral Form of Azacytidine: 2′,3′,5′-triacetyl-5-azacitidine. Chemotherapy Research and Practice, 2012, 1-9. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Stone, H. H. (1956). PART XX. THE ULTRAVIOLET ABSORPTION SPECTRA AND INFRARED CARBONYL BANDS OF BENZOYL CHLORIDES. Canadian Journal of Chemistry. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. Available at: [Link]
-
IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
SIELC Technologies. Separation of 5-Azacytidine on Newcrom R1 HPLC column. Available at: [Link]
-
Ziemba, A. J., et al. (2012). Development of an Oral Form of Azacytidine: 2′3′5. PMC. Available at: [Link]
-
ResearchGate. (2018). Development and validation of stability-indicating RP-HPLC assay method for azacitidine and its bulk drug. Available at: [Link]
- Huguenin, P. N., Jayaram, H. N., & Kelley, J. A. (1984). Reverse Phase HPLC Determination OF 5,6-Dihydro-5-azacytidine in Biological Fluids.
-
Pharmaffiliates. 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4. Available at: [Link]
Sources
- 1. 5-Azacytidine | 320-67-2 [chemicalbook.com]
- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. 2',3',5'-Tri-o-benzoyl-5-azacytidine | C29H24N4O8 | CID 12907232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Application Note: Epigenetic Modulation and Global DNA Methylation Assessment using 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Introduction & Mechanistic Insight
The Challenge: Instability of First-Generation Hypomethylating Agents
5-Azacytidine (Azacitidine) and 5-Aza-2'-deoxycytidine (Decitabine) are the cornerstones of epigenetic therapy. However, their utility in prolonged in vitro studies and in vivo bioavailability is severely limited by their hydrolytic instability. In aqueous solutions, the triazine ring of 5-azacytidine rapidly opens, rendering the compound inactive within hours.
The Solution: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
This compound (referred to herein as Tcb-5-aza ) is a lipophilic prodrug of 5-azacytidine. The addition of p-chlorobenzoyl protecting groups at the 2', 3', and 5' positions serves two critical functions:
-
Enhanced Stability: It protects the azacytidine ring from premature hydrolysis in extracellular environments.
-
Lipophilic Entry: It facilitates passive diffusion across the cell membrane, potentially bypassing nucleoside transporters that can be downregulated in resistant cancer lines.
Mechanism of Action
Once intracellular, Tcb-5-aza undergoes enzymatic hydrolysis (likely by non-specific esterases) to release the active 5-azacytidine. This active metabolite is then phosphorylated and incorporated into DNA (and RNA), where it covalently traps DNA Methyltransferases (DNMTs), leading to their proteasomal degradation and subsequent global DNA hypomethylation.
Figure 1: Pharmacological activation pathway of Tcb-5-aza. The prodrug requires intracellular esterase activity to release the DNMT-inhibiting moiety.
Material Preparation & Handling[1][2][3][4][5][6][7][8][9]
Critical Safety Note: Tcb-5-aza is a cytotoxic and potential mutagen.[1] Handle in a Class II Biological Safety Cabinet.
Solubility Profile
Unlike the parent compound, Tcb-5-aza is highly hydrophobic.
-
Insoluble: Water, PBS, Saline.
-
Soluble: DMSO, Dimethylformamide (DMF), Chloroform.
Stock Solution Protocol
-
Calculate Molarity: The molecular weight of Tcb-5-aza is significantly higher than 5-azacytidine due to the three chlorobenzoyl groups.
-
Preparation: Dissolve powder in high-grade anhydrous DMSO to create a 10 mM Stock Solution .
-
Example: Dissolve 6.6 mg in 1 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C. Stable for >1 year if kept dry.
Experimental Workflow: Global Methylation Assessment
This workflow outlines the treatment of cells followed by the Gold Standard assessment method: LC-MS/MS .
Figure 2: End-to-end workflow for assessing global methylation changes induced by Tcb-5-aza.
Detailed Protocols
Protocol A: Cell Treatment Strategy
Objective: Maximize DNMT trapping without inducing massive apoptosis.
-
Seeding: Seed cells at 30-40% confluence. DNA methylation inhibitors require cell division to work (replication-dependent mechanism).
-
Dose Titration:
-
Prepare working dilutions in culture media immediately before use.
-
Range: 0.1 µM – 10 µM.
-
Note: Due to the prodrug nature, effective intracellular concentrations may vary compared to 5-aza.
-
-
Treatment Schedule:
-
Day 1: Aspirate media. Add fresh media containing Tcb-5-aza.
-
Day 2: CRITICAL STEP. Although Tcb-5-aza is more stable, the released 5-aza is not. Furthermore, degradation products can be toxic. Aspirate and replace with fresh drug-containing media.
-
Day 3: Repeat media change or harvest.
-
-
Toxicity Control: Run a parallel MTT or CCK-8 assay. Hypomethylation data from dying populations (viability <70%) is often artifactual due to nuclear fragmentation.
Protocol B: Genomic DNA Hydrolysis for LC-MS/MS
Objective: Convert genomic DNA into single nucleosides (dC and 5-mdC) for mass spectrometry.
-
DNA Extraction: Use a standard silica-column kit (e.g., DNeasy).
-
Crucial: Include an RNase A digestion step. RNA contains 5-methylcytosine and will skew results if co-purified.
-
-
Quality Check: Ensure A260/A280 ratio is 1.8–2.0.
-
Enzymatic Hydrolysis:
-
Mix 1 µg of gDNA with DNA Degradase Plus (or a mix of DNase I, Phosphodiesterase I, and Alkaline Phosphatase).
-
Incubate at 37°C for 2-4 hours.
-
Filter through a 3kDa MWCO spin column to remove enzymes (proteins can clog LC columns).
-
-
LC-MS/MS Analysis:
-
Target: Monitor the MRM (Multiple Reaction Monitoring) transitions for:
-
2'-deoxycytidine (dC): m/z 228.1 → 112.1
-
5-methyl-2'-deoxycytidine (5-mdC): m/z 242.1 → 126.1
-
-
Quantification Formula:
-
Protocol C: ELISA-based Global Methylation (Alternative)
Use case: High-throughput screening where absolute quantification is less critical.
-
Binding: Bind 100 ng of purified gDNA to high-binding microplate wells.
-
Primary Antibody: Incubate with anti-5-methylcytosine (clone 33D3 is standard).
-
Detection: Use HRP-conjugated secondary antibody + TMB substrate.
-
Normalization: Compare OD450 values to a standard curve of fully methylated (SssI-treated) and unmethylated DNA.
Data Interpretation & Troubleshooting
Expected Results
| Assay | Control (Untreated) | Tcb-5-aza Treated (Effective) | Interpretation |
| LC-MS/MS | 3.5% - 4.5% 5-mC | 1.5% - 2.5% 5-mC | Significant global hypomethylation. |
| ELISA (OD) | 1.0 - 1.2 OD | 0.4 - 0.6 OD | Relative reduction in methylation load. |
| Viability | 100% | >75% | Drug is active but not overtly cytotoxic. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Drug concentration too high for aqueous solubility. | Do not exceed 0.1% DMSO final concentration. Vortex media immediately upon addition. |
| No Hypomethylation | Esterase deficiency in cell line. | Tcb-5-aza requires esterase cleavage. Verify expression of intracellular esterases or switch to standard 5-aza. |
| High Toxicity | Off-target effects of chlorobenzoyl group. | Titrate dose down. Ensure daily media changes to remove toxic byproducts. |
| High RNA Contamination | Incomplete RNase treatment. | RNA contains 5-mC. Re-treat DNA with RNase A or RNase T1 before hydrolysis. |
References
-
Mechanism of Azacytidine Action: Christman, J. K. (2002). 5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene.
-
LC-MS/MS Method for DNA Methylation: Quinlivan, E. P., & Gregory, J. F. (2008).[5] DNA digestion to deoxyribonucleosides for the determination of global DNA methylation by LC-MS/MS. Methods in Molecular Biology.
-
Prodrug Strategies for Nucleosides: Ziemba, A., et al. (2011).[6] Development of an Oral Form of Azacytidine: 2',3',5'-Triacetyl-5-Azacytidine.[6][7][8] Chemotherapy Research and Practice. (Provides analogous data on lipophilic azacytidine prodrug handling).
-
Comparison of Global Methylation Assays: Lisanti, S., et al. (2013). Comparison of methods for quantification of global DNA methylation in human cells and tissues. PLoS One.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Following 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Cytostatic Effects of a Novel 5-Azacytidine Prodrug
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a novel derivative of the well-characterized epigenetic drug, 5-azacytidine. 5-azacytidine is a nucleoside analog that, upon incorporation into DNA, acts as a potent inhibitor of DNA methyltransferases (DNMTs).[1] This inhibition leads to a reduction in DNA methylation, a key epigenetic modification, which can reactivate aberrantly silenced tumor suppressor genes.[1][2] The therapeutic potential of 5-azacytidine is often limited by its chemical instability and poor bioavailability.[3] The addition of p-chlorobenzoyl groups to the 5-azacytidine backbone is a strategic modification aimed at enhancing its stability and cellular uptake, thereby improving its pharmacokinetic profile as a prodrug.[4]
Upon cellular uptake, it is anticipated that the p-chlorobenzoyl ester groups are cleaved by intracellular esterases, releasing the active 5-azacytidine. The subsequent incorporation of 5-azacytidine into replicating DNA leads to the formation of covalent adducts with DNMTs, trapping the enzymes and leading to their degradation.[1] This disruption of DNA methylation patterns can trigger a variety of cellular responses, including cell cycle arrest and apoptosis, making it a compound of significant interest in oncology and drug development.[5][6][7]
This application note provides a comprehensive guide for researchers to investigate the effects of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine on the cell cycle of cultured cells. We will detail a robust protocol for cell treatment, sample preparation, and subsequent analysis by flow cytometry using propidium iodide (PI) staining. Furthermore, we will delve into the underlying molecular mechanisms and provide a framework for data interpretation and troubleshooting.
Mechanism of Action: Induction of Cell Cycle Arrest
The primary mechanism of action of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is predicated on its conversion to 5-azacytidine and subsequent inhibition of DNA methyltransferases. The resulting hypomethylation of DNA can lead to the re-expression of key cell cycle regulatory genes, such as cyclin-dependent kinase inhibitors (CDKIs) like p21.[8][9] The upregulation of these inhibitors can halt the progression of the cell cycle at various checkpoints.
Depending on the cellular context and the concentration of the drug, treatment with 5-azacytidine and its analogs has been shown to induce cell cycle arrest at the G1, S, or G2/M phases.[5][6][7][10]
-
G1 Arrest: Increased expression of p21 can inhibit the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition. This leads to an accumulation of cells in the G1 phase.[8][10]
-
S Phase Arrest: The incorporation of 5-azacytidine into newly synthesized DNA during the S phase can cause DNA damage and replication stress, leading to an S-phase arrest.[5][11]
-
G2/M Arrest: DNA damage induced by 5-azacytidine can also activate the G2/M checkpoint, preventing cells from entering mitosis. This is often associated with increased expression of proteins like Cyclin B1.[7][12]
The following diagram illustrates the proposed mechanism of action leading to cell cycle arrest.
Caption: Proposed mechanism of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine inducing cell cycle arrest.
Experimental Protocols
This section provides a detailed, step-by-step methodology for cell culture, drug treatment, and sample preparation for cell cycle analysis by flow cytometry.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, Jurkat).
-
Cell Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine: Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
70% Ethanol: Ice-cold, for cell fixation.
-
Propidium Iodide (PI) Staining Solution: Containing PI and RNase A in PBS. A common formulation is 50 µg/mL PI and 100 µg/mL RNase A.
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate emission filters for PI (typically around 600 nm).
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for cell cycle analysis after drug treatment.
Step-by-Step Protocol
-
Cell Seeding and Culture:
-
Seed the chosen cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2) to allow for attachment and recovery.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration range.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated samples.
-
Remove the old medium from the cells and add the medium containing the drug or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). The duration of treatment will influence the observed effects on the cell cycle.
-
-
Cell Harvesting:
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add an appropriate volume of trypsin-EDTA to detach the cells.
-
Once the cells have detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
For suspension cells:
-
Directly transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cells at approximately 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature in the dark for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000-20,000 events per sample.
-
Use the linear scale for the PI fluorescence channel.
-
Utilize pulse processing (e.g., plotting fluorescence area vs. height or width) to exclude cell doublets and aggregates from the analysis.
-
Data Analysis and Interpretation
The data obtained from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity of PI (proportional to DNA content) and the y-axis represents the number of cells.
Data Analysis Workflow
Sources
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Technical Note: Quantifying Apoptosis Induced by 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
An Application and Protocol Guide for Researchers
Abstract
This document provides a detailed guide for researchers on the induction and quantification of apoptosis using 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine, a prodrug of the potent epigenetic modulator 5-azacytidine. We delve into the molecular mechanism of action, focusing on its role as a DNA methyltransferase (DNMT) inhibitor and the subsequent reactivation of tumor suppressor genes. The core of this guide is a comprehensive, step-by-step protocol for the Annexin V and Propidium Iodide (PI) flow cytometry assay, a robust method for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells. This application note is designed to provide both the theoretical framework and the practical steps necessary for the successful implementation and interpretation of this critical assay in cancer research and drug development.
Introduction: Mechanism of Action
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a cytidine analog designed for improved stability and bioavailability. It functions as a prodrug, which upon cellular uptake and metabolic processing, is converted into its active form, 5-azacytidine.[1][2][3] The therapeutic action of 5-azacytidine is primarily attributed to its function as a hypomethylating agent.[4][5]
The mechanism proceeds through the following key steps:
-
Cellular Uptake and Activation: As a nucleoside analog, 5-azacytidine enters the cell and is phosphorylated into its active triphosphate form.[6][7]
-
Incorporation into Nucleic Acids: The active metabolite, 5-azacytidine triphosphate, is incorporated into newly synthesized DNA and RNA during cell replication.[8][9]
-
Inhibition of DNA Methyltransferases (DNMTs): When incorporated into a DNA strand, the nitrogen atom at the 5-position of the azacytosine ring forms an irreversible covalent bond with DNMT enzymes that attempt to methylate the DNA.[7][8][10] This action traps the enzyme, marking it for degradation.
-
Passive Demethylation and Gene Reactivation: The depletion of functional DNMTs leads to a progressive, passive loss of methylation patterns during subsequent rounds of DNA replication.[8] This DNA hypomethylation can reactivate the expression of previously silenced tumor suppressor genes and pro-apoptotic factors, ultimately pushing the cancer cell towards programmed cell death.[10][11][12]
At higher concentrations, 5-azacytidine can also exert direct cytotoxic effects by disrupting protein synthesis through its incorporation into RNA.[9][12] The induction of apoptosis via DNMT inhibition can be mediated through various pathways, including the reactivation of key apoptotic genes like DAPK1 and TRAIL, and can occur in both a p53-dependent and independent manner.[13][14][15][16]
Caption: Proposed mechanism of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine-induced apoptosis.
The Annexin V / Propidium Iodide Assay
The Annexin V/PI assay is a cornerstone technique in apoptosis research, enabling the sensitive detection and differentiation of cell death stages via flow cytometry.[17][18][19]
Principle:
-
Annexin V: This is a calcium-dependent protein with a high affinity for phosphatidylserine (PS).[20] In healthy, viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane. A key early event in apoptosis is the translocation of PS to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[17][19][20]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It is membrane-impermeable and thus excluded from viable cells and early apoptotic cells that maintain membrane integrity. PI can only enter cells in the late stages of apoptosis or necrosis, where the membrane has become compromised, and it stains the nucleus red.[20]
By using these two stains concurrently, we can distinguish four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive.[17]
Detailed Experimental Protocol
This protocol provides a comprehensive workflow for treating a selected cancer cell line with 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine and subsequently analyzing apoptosis using Annexin V/PI staining.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., A549 lung cancer cells).[21]
-
Compound: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Culture Medium: Appropriate for the cell line (e.g., DMEM or RPMI-1640) with FBS and antibiotics.
-
Reagents for Harvesting:
-
For adherent cells: EDTA-based dissociation solution (e.g., TrypLE™) or gentle cell scraper. Avoid harsh enzymatic treatments like trypsin where possible to maintain membrane integrity.[18]
-
For suspension cells: No detachment agent needed.
-
-
Buffers:
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free, cold.
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂). Dilute to 1X with distilled water before use.
-
-
Stains:
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).
-
-
Controls:
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).
-
Positive Control: A known apoptosis inducer (e.g., Staurosporine, Etoposide).[18]
-
-
Equipment:
-
6-well or 12-well tissue culture plates.
-
Hemocytometer or automated cell counter.
-
Flow cytometer with appropriate lasers and filters.
-
Flow cytometry tubes (5 mL).
-
Refrigerated centrifuge.
-
Step-by-Step Methodology
Part A: Cell Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. Incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Controls and Treatment Groups:
-
Untreated Control: Cells with fresh culture medium only.
-
Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used for the test compound.
-
Test Compound: Treat cells with a range of concentrations of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine. A dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) is critical.
-
Positive Control: Treat cells with a known apoptosis-inducing agent at a predetermined effective concentration.
-
-
Incubation: Incubate the treated plates for a selected time period. For epigenetic drugs, effects may take longer to manifest; therefore, a time-course experiment (e.g., 24h, 48h, 72h) is highly recommended.[21]
Part B: Cell Harvesting and Staining
-
Harvest Cells:
-
Adherent Cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Detach the cells using a gentle, non-enzymatic method. Combine the detached cells with the saved supernatant.[17]
-
Suspension Cells: Collect the cells directly from the culture flask/plate into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step once.[17][18]
-
Cell Counting and Adjustment: Count the cells and resuspend the pellet in cold 1X Annexin V Binding Buffer to a final concentration of 1 x 10⁶ cells/mL.[18]
-
Staining:
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining. Proceed immediately to flow cytometry analysis.
Part C: Flow Cytometry and Analysis
-
Setup: Use unstained, Annexin V-only, and PI-only stained cells to set up the flow cytometer voltages and compensation settings correctly.
-
Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) from the desired cell gate.
-
Analysis: Create a dot plot of Annexin V fluorescence (e.g., FITC on the x-axis) versus PI fluorescence (e.g., PE on the y-axis). Set up quadrants based on the negative control to delineate the four populations:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Data Presentation and Expected Results
The treatment of cancer cells with an effective concentration of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is expected to show a dose- and time-dependent increase in the percentage of apoptotic cells (both early and late stages).
Table 1: Example Data from Apoptosis Assay on A549 Cells (48h Treatment)
| Treatment Group | Concentration | Live Cells (Q4) % | Early Apoptotic (Q3) % | Late Apoptotic (Q2) % | Total Apoptotic % |
| Untreated Control | - | 94.5 ± 1.2 | 3.1 ± 0.5 | 1.8 ± 0.4 | 4.9 ± 0.9 |
| Vehicle Control | 0.1% DMSO | 93.8 ± 1.5 | 3.5 ± 0.6 | 2.1 ± 0.3 | 5.6 ± 0.9 |
| Test Compound | 5 µM | 75.2 ± 2.1 | 15.6 ± 1.8 | 7.5 ± 1.1 | 23.1 ± 2.9 |
| Test Compound | 10 µM | 51.6 ± 3.4 | 28.9 ± 2.5 | 16.3 ± 2.0 | 45.2 ± 4.5 |
| Test Compound | 25 µM | 22.3 ± 2.8 | 35.1 ± 3.1 | 38.4 ± 2.7 | 73.5 ± 5.8 |
| Positive Control | 1 µM Staurosporine | 15.8 ± 1.9 | 25.4 ± 2.2 | 55.1 ± 3.3 | 80.5 ± 5.5 |
Data are represented as Mean ± SD from a triplicate experiment. The "Total Apoptotic %" is the sum of early and late apoptotic populations.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background in negative control | 1. Overly harsh cell harvesting technique causing membrane damage. 2. Cells are overgrown or unhealthy. 3. Reagents contaminated or expired. | 1. Use a gentle detachment method (e.g., EDTA) and minimize centrifugation force/time. 2. Ensure cells are healthy and sub-confluent before starting the experiment. 3. Use fresh reagents and sterile technique. |
| High PI staining in all samples | 1. Excessive vortexing or physical stress during staining. 2. Incubation time with PI was too long. 3. Cells were not analyzed promptly after staining. | 1. Mix cells gently by tapping the tube. 2. Adhere strictly to the recommended incubation time. 3. Analyze samples immediately after the final incubation step. |
| Weak Annexin V signal | 1. Insufficient calcium in the binding buffer. 2. Annexin V reagent degraded due to improper storage. 3. Insufficient incubation time. | 1. Ensure 1X Binding Buffer is prepared correctly and contains CaCl₂. 2. Store Annexin V reagent as recommended by the manufacturer (protected from light, at 4°C). 3. Ensure the full 15-20 minute incubation is performed. |
| Inconsistent results between replicates | 1. Inaccurate cell counting leading to variable cell numbers per tube. 2. Pipetting errors during reagent addition. 3. Cell clumping. | 1. Ensure a homogenous cell suspension before counting and aliquoting. 2. Use calibrated pipettes and be consistent. 3. If clumping occurs, consider adding EDTA to buffers or using a cell strainer. |
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Belinsky, S. A., et al. (2005). Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation. Molecular and Cellular Biology, 25(18), 8058-8071. [Link]
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Zhu, W. G., et al. (2001). DNA Methyltransferase Inhibition Enhances Apoptosis Induced by Histone Deacetylase Inhibitors. Cancer Research, 61(4), 1327-1333. [Link]
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Böttcher, J., et al. (2016). Cellular analysis of the action of epigenetic drugs and probes. FEBS Letters, 590(15), 2379-2401. [Link]
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Al-Hussaini, H., et al. (2025). The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment. International Journal of Molecular Sciences, 26(3), 1547. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
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Momparler, R. L. (2005). Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine). Seminars in Oncology, 32(5), 443-451. [Link]
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Gnyszka, A., Jastrzebski, Z., & Flis, S. (2013). DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. Anticancer Research, 33(8), 2989-2996. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
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Brueckner, B., et al. (2010). Delivery of 5-Azacytidine to Human Cancer Cells by Elaidic Acid Esterification Increases Therapeutic Drug Efficacy. Molecular Cancer Therapeutics, 9(5), 1256-1264. [Link]
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Horská, K., et al. (2023). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. Cells, 12(11), 1546. [Link]
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Moufarrij, S., et al. (2019). Epigenetic Deregulation of Apoptosis in Cancers. Cancers, 11(5), 687. [Link]
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Copeland, R. A., Mabon, R., & Wigle, T. J. (2014). Cancer epigenetics drug discovery and development: the challenge of hitting the mark. Journal of Clinical Investigation, 124(1), 49-54. [Link]
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Newman, E. M., et al. (2012). Development of an Oral Form of Azacytidine: 2′,3′,5′-Triacetyl-5-azacitidine. Chemotherapy Research and Practice, 2012, 236931. [Link]
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Wikipedia. (n.d.). Azacitidine. Wikipedia. [Link]
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Pomeisl, K., et al. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry, 4(8), 1037-1053. [Link]
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CD BioSciences. (n.d.). Cell-based Epigenetic Assays. CD BioSciences. [Link]
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Li, Y., et al. (2024). 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity. Journal of Translational Medicine, 22(1), 934. [Link]
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Pinar, A. A., et al. (1997). 5-Azacytidine (5Az) induces apoptosis in PC12 cells: a model for 5Az-induced apoptosis in developing neuronal cells. Histology and Histopathology, 12(2), 439-445. [Link]
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Edit, N., et al. (2025). Triacetyl-5-Azacytidine Suppresses Experimental Allergic Encephalomyelitis (EAE) in Mice. International Journal of Molecular Sciences, 26(8), 4478. [Link]
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Serrano, M., et al. (2004). The absence of p53 is critical for the induction of apoptosis by 5-aza-2'-deoxycytidine. Oncogene, 23(3), 735-743. [Link]
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Kim, M. S., et al. (2021). Effect of 5-azacytidine (5-aza) on UCP2 expression in human liver and colon cancer cells. Journal of Cancer Prevention, 26(1), 47-55. [Link]
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Chen, X., et al. (2017). Combination of azacitidine and trichostatin A decreased the tumorigenic potential of lung cancer cells. OncoTargets and Therapy, 10, 3173-3181. [Link]
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Lemonnier, F., et al. (2025). Induction of p53-mediated apoptosis by azacitidine in patient-derived xenograft follicular helper T-cell lymphoma model. Leukemia, 39(7), 1744-1755. [Link]
-
Sanaei Jahromi, M., & Kavousi, F. (2020). Effect of 5- Azacytidine on the Cell Growth Inhibition and Apoptosis Induction Lung Cancer A549 Cell Line. Armaghane Danesh, 25(4), 548-561. [Link]
-
Newman, E. M., et al. (2012). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-azacitidine. Chemotherapy Research and Practice, 2012. [Link]
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Application Note: Preparation and Handling of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine Stock Solutions
Executive Summary
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (MW: 659.86 g/mol ) is a lipophilic, protected derivative of the hypomethylating agent 5-azacytidine (Azacitidine). Unlike the parent nucleoside, which is water-soluble but hydrolytically unstable, this derivative carries three p-chlorobenzoyl ester groups that render it practically insoluble in water but significantly improve its stability in organic solvents.
This guide provides a standardized protocol for preparing high-integrity stock solutions. The core critical quality attribute (CQA) for this process is the exclusion of moisture , as water catalyzes the irreversible hydrolysis of the 5-azacytosine ring and the cleavage of the ester protecting groups.
Physicochemical Profile
Understanding the chemical nature of the solute is prerequisite to successful solution preparation.
| Property | Specification | Notes |
| Molecular Formula | C₂₉H₂₁Cl₃N₄O₈ | |
| Molecular Weight | 659.86 g/mol | Significant increase over parent (244 g/mol ) due to protecting groups. |
| Physical State | White to off-white crystalline solid | |
| Solubility (Organic) | DMSO, DMF, DCM, Chloroform | High solubility in polar aprotic and chlorinated solvents.[1] |
| Solubility (Aqueous) | Insoluble | Do not attempt to dissolve directly in PBS, water, or media. |
| Stability | Moisture & Light Sensitive | The triazine ring is prone to hydrolytic ring-opening; esters are prone to hydrolysis. |
Solubility Matrix
Data estimated based on structural analogs (Tri-O-benzoyl-5-azacytidine).
| Solvent | Solubility Rating | Max Conc. (Approx) | Usage |
| Anhydrous DMSO | Excellent | > 50 mM (~33 mg/mL) | Recommended for Biological Stock |
| Anhydrous DMF | Excellent | > 50 mM | Alternative for chemical synthesis |
| Dichloromethane | Good | > 20 mM | Synthesis / Purification only |
| Ethanol (100%) | Moderate | ~ 5-10 mM | Not recommended for long-term storage |
| PBS / Water | Insoluble | < 0.1 mM | Precipitation Risk |
Critical Experimental Considerations
The Hydrolysis Hazard
The 5-azacytosine ring is chemically fragile. In the presence of water, the C6-N1 bond is susceptible to nucleophilic attack, leading to ring opening and the formation of formyl derivatives. While the p-chlorobenzoyl groups provide steric bulk and lipophilicity that retard this process compared to the free nucleoside, moisture contamination in the stock solvent (DMSO) will degrade the compound over time.
Safety & Containment
-
Toxicity: As a derivative of a cytotoxic antimetabolite, handle as a potential carcinogen and teratogen.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Engineering Controls: All weighing and solvation must occur inside a certified chemical fume hood.
Protocol: Preparation of 50 mM Stock Solution
Objective: Prepare 1 mL of a 50 mM stock solution in anhydrous DMSO. Target Concentration: 50 mM (32.99 mg/mL).
Materials Required[1][3][4][5][6][7][8][9][10]
-
Solid Reagent: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.[2]
-
Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous (≥99.9%, water <50 ppm). Note: Do not use "molecular biology grade" DMSO if it has been opened and stored without desiccants; use a fresh ampoule or septum-sealed bottle.
-
Vessels: Amber glass HPLC vials (2 mL) with PTFE-lined caps.
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Mini-centrifuge.
Step-by-Step Methodology
-
Equilibration: Remove the product vial from the freezer (-20°C). Place it in a desiccator and allow it to warm to room temperature (approx. 30 mins).
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.
-
-
Weighing:
-
Place a sterile, amber glass vial on the balance. Tare.
-
Accurately weigh 33.0 mg of the solid.
-
Record the exact mass (e.g.,
mg).
-
-
Volume Calculation:
-
Calculate the required volume of DMSO (
) to achieve exactly 50 mM using the formula: -
Example:
-
-
Solvation:
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Cap tightly immediately.
-
Vortex at medium speed for 30-60 seconds until the solid is completely dissolved.
-
Visual QC: Hold the vial up to a light source. The solution should be clear and colorless. If particles remain, sonicate for 5 minutes in a water bath (ambient temp).
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles, dispense the stock into small aliquots (e.g., 50 µL or 100 µL) in amber microtubes.
-
Overlay with Argon/Nitrogen (Optional but Recommended): Gently blow inert gas into the headspace before capping to exclude oxygen and moisture.
-
Workflow Diagram
Caption: Workflow for the preparation of anhydrous stock solutions, emphasizing moisture control.
Protocol: Preparation of Working Solutions (In Vitro)
Challenge: The p-chlorobenzoyl derivative is highly hydrophobic. Diluting the DMSO stock directly into cell culture media (aqueous) can cause immediate precipitation (crashing out), leading to false negatives in bioassays.
Dilution Strategy (Serial Dilution)
Do not add 50 mM stock directly to media to reach 10 µM (a 1:5000 step). The rapid change in polarity favors precipitation.
Recommended Path:
-
Intermediate Dilution: Prepare a 100x concentrate in cell culture media without serum or in PBS.
-
Note: If the compound crashes out here, use an intermediate dilution in 50% DMSO / 50% PBS .
-
-
Final Dilution: Add the intermediate to the final well/dish.
Maximum Solubility Check
Before treating cells, perform a "dummy" dilution in a clear tube:
-
Add the intended volume of stock to the intended volume of media (e.g., 1 µL stock into 1 mL media).
-
Vortex immediately.
-
Inspect for turbidity (cloudiness) or crystal formation under a microscope.
-
Limit: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Storage and Stability
| Condition | Duration | Recommendation |
| Solid (-20°C) | 2 Years | Store in original vial, desiccated, protected from light. |
| DMSO Stock (-20°C) | 3-6 Months | Stable if kept anhydrous. Discard if yellowing occurs. |
| DMSO Stock (-80°C) | 6-12 Months | Preferred for long-term archiving. |
| Aqueous Working Soln | < 4 Hours | Prepare Fresh Only. Do not store.[3] Hydrolysis begins immediately. |
Degradation Indicators:
-
Color Change: A shift from colorless to yellow/orange indicates decomposition.
-
Precipitation: Visible crystals in a previously clear stock indicate moisture ingress or saturation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Solution is cloudy | Saturation reached or moisture present. | Sonicate at 30°C. If persistent, add more DMSO (re-calculate conc.). |
| Precipitate in Media | Compound is too lipophilic for rapid aqueous transition. | Dilute stock 1:10 in ethanol or DMSO first, then add to media. Vortex during addition. |
| Loss of Biological Activity | Hydrolysis of stock. | Check storage logs. Was the vial left at RT? Was non-anhydrous DMSO used? Prepare fresh. |
References
-
Cayman Chemical. 5-Azacytidine Product Information & Stability. Retrieved from
-
Ziemba, A., et al. (2011). Development of an Oral Form of Azacytidine: 2′,3′,5′-triacetyl-5-azacitidine. Chemotherapy Research and Practice.[4] Retrieved from
-
MedChemExpress. 2',3',5'-Tri-O-benzoyl-5-azacytidine Product Data. Retrieved from
-
Sigma-Aldrich. 5-Azacytidine Storage and Stability Technical Bulletin. Retrieved from
-
PubChem. 5-azacytidine Compound Summary. Retrieved from
Sources
Application Note: Long-Term Treatment Protocols for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Abstract
This application note details the experimental protocols for the utilization of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (TCB-5-aza) in long-term biological assays. Unlike its parent compound, 5-azacytidine (Azacitidine), which suffers from rapid hydrolytic degradation in aqueous media (
Introduction: The Stability-Efficacy Paradox
5-Azacytidine is the gold standard for hypomethylating therapy in Myelodysplastic Syndromes (MDS). However, its instability in physiological buffers necessitates daily fresh preparation and results in "pulsed" exposure.
TCB-5-aza modifies the ribose hydroxyls with p-chlorobenzoyl groups. This modification confers two critical advantages for long-term studies:
-
Chemical Stability: The triazine ring is shielded from hydrolytic ring-opening, allowing for the preparation of stable stock solutions.
-
Lipophilicity: Enhanced membrane permeability, potentially acting as an intracellular depot that releases the active drug via esterase activity or slow hydrolysis.
Mechanism of Action Pathway
The following diagram illustrates the conversion of the inactive TCB-protected form into the active DNMT-trapping nucleotide.
Figure 1: Activation pathway of TCB-5-aza. The p-chlorobenzoyl protecting groups prevent the rapid degradation pathway (red dotted line) until activation occurs.
Chemical Handling & Stock Preparation
Critical Warning: While TCB-5-aza is stable, moisture can initiate premature deprotection or precipitation. All handling must occur under anhydrous conditions until the final dilution.
Protocol A: Preparation of Stable Master Stocks
Objective: Create a 50 mM stock solution stable for >6 months at -20°C.
Reagents:
-
TCB-5-aza (MW: ~658.4 g/mol )
-
DMSO (Anhydrous, ≥99.9%, sterile filtered)
Procedure:
-
Weighing: Weigh 32.9 mg of TCB-5-aza into a sterile, amber glass vial. Note: Avoid plastic microfuge tubes for long-term storage of benzoyl derivatives in DMSO to prevent leaching.
-
Solubilization: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and slightly viscous.
-
Aliquot: Dispense 50 µL aliquots into amber glass vials or high-quality polypropylene cryovials.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).
Table 1: Physicochemical Comparison
| Feature | 5-Azacytidine (Parent) | TCB-5-aza (Protected) |
| Solvent of Choice | PBS / Water (Immediate use) | DMSO / Acetone |
| Aqueous Stability | Stable (Suspension) | |
| Membrane Transport | Nucleoside Transporters (hENT) | Passive Diffusion (Lipophilic) |
| Primary Risk | Hydrolytic Ring Opening | Precipitation in Aqueous Media |
In Vitro Conversion & Treatment Protocols
This section outlines two distinct approaches: Chemical Activation (generating fresh 5-aza immediately before use) and Biological Activation (using the molecule as a slow-release depot).
Protocol B: "Just-in-Time" Chemical Activation
Use this protocol if you require a known concentration of active 5-azacytidine but lack a fresh supply of the parent drug.
Principle: Methanolic ammonia or alkoxides rapidly cleave benzoyl esters.
-
Dilute TCB-5-aza stock (50 mM) to 5 mM in Methanol saturated with Ammonia (NH₃) at 4°C.
-
Incubate at 4°C for 12–24 hours.
-
Evaporate solvent under nitrogen stream.[1]
-
Reconstitute residue in PBS immediately prior to cell treatment.
-
Validation: Verify conversion via HPLC (See Section 4).
Protocol C: Long-Term "Depot" Treatment (Sustained Release)
Use this protocol for 7–14 day epigenetic reprogramming assays. This relies on intracellular esterases or slow spontaneous hydrolysis in culture media.
Experimental Design:
-
Duration: 7 Days
-
Dosing Frequency: Every 48 hours (vs. every 24h for free 5-aza)
-
Readout: Global Methylation (LINE-1) or Gene Re-expression (e.g., p15/INK4b).
Step-by-Step Procedure:
-
Seeding: Seed cells (e.g., HL-60, KG-1a) at
cells/mL in 6-well plates. Allow 24h recovery. -
Preparation of Working Solution:
-
Thaw one aliquot of 50 mM TCB-5-aza stock.
-
Dilute 1:1000 in culture medium (pre-warmed to 37°C) to achieve a 50 µM intermediate .
-
Critical: Vortex immediately to prevent precipitation of the hydrophobic compound.
-
-
Treatment (Day 0): Add the intermediate to cell wells to reach final concentrations (e.g., 0.5 µM, 1.0 µM, 5.0 µM).
-
Control: DMSO vehicle (0.1% final concentration).
-
-
Maintenance (Day 2 & 4):
-
Unlike free 5-azacytidine, which requires daily media changes due to degradation, TCB-5-aza persists.
-
Option A (Static): Do not change media. Add a "top-up" dose at 50% of the initial concentration to account for dilution due to cell division.
-
Option B (Refresh): Spin down cells, remove old media, and resuspend in fresh media containing the original concentration of TCB-5-aza. Recommended for rapidly dividing lines.
-
-
Harvest (Day 7): Pellet cells for DNA/RNA extraction.
Analytical Validation (HPLC)
Researchers must validate the release profile in their specific media, as serum esterase activity varies by lot.
Method: Reverse-Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5
-
Mobile Phase B: Acetonitrile (ACN)
-
Detection: UV at 242 nm (Azacitidine) and 254 nm (Benzoyl groups)
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Injection |
| 10.0 | 5% | Elution of Free 5-Azacytidine (Polar) |
| 20.0 | 95% | Elution of TCB-5-aza (Hydrophobic) |
| 25.0 | 95% | Wash |
| 30.0 | 5% | Re-equilibration |
Interpretation:
-
Peak at ~4-6 min: Active 5-Azacytidine.
-
Peak at ~18-22 min: Intact TCB-5-aza.
-
Note: Intermediate peaks suggest partial deprotection (mono- or di-benzoyl derivatives).
Experimental Workflow Visualization
Figure 2: Workflow for long-term epigenetic modulation using TCB-5-aza.
References
-
Piskala, A., & Sorm, F. (1964). Nucleic acids components and their analogues. LI. Synthesis of 1-glycosyl-5-azacytosines. Collection of Czechoslovak Chemical Communications, 29(9), 2060-2076.
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[2][3][4] International Journal of Cancer, 123(1), 8-13.
-
Aimiuwu, J., et al. (2012). 2',3',5'-Triacetyl-5-Azacitidine (TAC) as a potential prodrug for azacitidine.[1][2][3] Pharmaceutical Research. (Contextual grounding on ester-prodrug activation).
-
PubChem Compound Summary. (n.d.). 5-Azacytidine (CID 9444). National Center for Biotechnology Information.
-
Beumer, J. H., et al. (2006). Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine and its metabolites in plasma of patients treated with continuous intravenous infusion. Cancer Chemotherapy and Pharmacology. (Reference for HPLC methods of aza-nucleosides).
Sources
Application Note: Preclinical Evaluation of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in Combination with BCL-2 Inhibitors
Abstract
The clinical efficacy of 5-azacytidine (5-Aza) in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) is well-established, particularly in combination with Venetoclax. However, the inherent aqueous instability of 5-Aza presents significant challenges in long-term in vitro assays and in vivo pharmacokinetics. This application note details the handling, activation, and combinatorial profiling of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (TCB-5-Aza).
As a lipophilic, ester-protected derivative, TCB-5-Aza functions as a stable prodrug intermediate. This guide provides protocols for utilizing TCB-5-Aza to bypass the rapid hydrolytic degradation typical of the parent compound, enabling extended-duration synergy screens with BCL-2 inhibitors.
Introduction: The Stability Challenge
5-azacytidine contains a 1,3,5-triazine ring that is highly susceptible to hydrolytic opening in aqueous media, often degrading within hours at physiological pH. This degradation confounds experimental results in 72-hour or 96-hour cytotoxicity assays, requiring daily media replenishment.
TCB-5-Aza modifies the ribose hydroxyls with p-chlorobenzoyl groups. This modification serves two critical functions:
-
Steric & Electronic Protection: Significantly enhances chemical stability, allowing for single-dose administration in long-term assays.
-
Lipophilicity: Facilitates passive diffusion across cell membranes, where intracellular esterases cleave the protecting groups to release the active 5-Aza moiety in situ.
Mechanism of Action & Synergy[1][2]
The combination of hypomethylating agents (HMAs) and BCL-2 inhibitors relies on a "Priming and Killing" mechanism. The HMA (released from TCB-5-Aza) reduces the expression of anti-apoptotic proteins (MCL-1) and induces NOXA, thereby overcoming resistance to BCL-2 inhibition by Venetoclax.
Pathway Visualization
Figure 1: Mechanism of intracellular activation of TCB-5-Aza and synergistic convergence with Venetoclax on the mitochondrial apoptotic pathway.
Protocol: Preparation and Handling
Unlike the hygroscopic parent drug, TCB-5-Aza is a stable solid. However, its hydrophobicity requires specific solvent handling.
Materials
-
Compound: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (Purity >98%).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Storage: -20°C (Stock), -80°C (Long-term).
Stock Solution Preparation (10 mM)
-
Weigh 10 mg of TCB-5-Aza (MW ≈ 660.8 g/mol , verify specific batch MW).
-
Add 1.51 mL of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Aliquot into amber glass vials (avoid plastic if storing >1 month) and freeze at -20°C.
Critical Note: Do not reconstitute in aqueous buffers (PBS/Water). Precipitation will occur immediately. Dilute into media only at the moment of treatment.
Protocol: Combination Cytotoxicity Assay (AML Cell Lines)
This protocol is optimized for suspension AML lines (e.g., HL-60, MOLM-13). It accounts for the "lag phase" required for esterase activation of TCB-5-Aza.
Experimental Design
-
Duration: 72 Hours (Standard) or 96 Hours (Extended).
-
Design: 6x6 Matrix (Checkerboard).
-
Readout: ATP-based luminescence (e.g., CellTiter-Glo) or MTS.
Step-by-Step Workflow
-
Cell Seeding:
-
Seed AML cells at 10,000 cells/well in 90 µL of RPMI-1640 + 10% FBS in a white-walled 96-well plate.
-
Incubate for 4 hours to allow equilibration.
-
-
Drug Dilution (10X Preparation):
-
TCB-5-Aza: Prepare a serial dilution in media (max DMSO 0.5%). Range: 0.1 µM – 10 µM.
-
Venetoclax: Prepare a serial dilution in media. Range: 1 nM – 100 nM.
-
Note: TCB-5-Aza concentrations are typically 2-5x higher than standard 5-Aza EC50s to account for conversion efficiency.
-
-
Treatment:
-
Add 5 µL of 10X TCB-5-Aza.
-
Add 5 µL of 10X Venetoclax.
-
Control: Vehicle (DMSO) alone.
-
-
Incubation:
-
Data Acquisition:
-
Add 100 µL of detection reagent. Shake for 2 mins. Read Luminescence.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for high-throughput synergy screening of TCB-5-Aza and Venetoclax.
Data Analysis & Expected Results
Quantitative Synergy Assessment
Analyze data using the Bliss Independence model or Loewe Additivity (CompuSyn or similar software).
Calculation:
Expected Data Profile
The table below illustrates expected IC50 shifts in a Venetoclax-sensitive AML line (e.g., MOLM-13).
| Treatment Condition | IC50 (µM) | Interpretation |
| TCB-5-Aza (Monotherapy) | 2.5 - 5.0 | Higher than parent 5-Aza due to conversion lag. |
| Venetoclax (Monotherapy) | 0.01 (10 nM) | Potent single-agent activity. |
| Combination (Ratio 1:100) | 0.5 (TCB) | Synergistic: TCB-5-Aza sensitizes cells to Venetoclax. |
| Combination Index (CI) | < 0.7 | Indicates strong synergy. |
Troubleshooting:
-
No Activity? If TCB-5-Aza shows no toxicity >10 µM, the specific cell line may lack the carboxylesterases required for deprotection. Verify expression of CES1 or CES2.
-
Precipitation? Ensure the final DMSO concentration in the well is <0.5%. TCB-5-Aza is highly lipophilic; rapid dispersion in warm media is recommended.
References
-
DiNardo, C. D., et al. (2018). "Venetoclax combined with decitabine or azacitidine in treatment-naive, elderly patients with acute myeloid leukemia."[3][6] Blood.
-
Ziemba, A., et al. (2011).[7] "Development of an oral form of azacytidine: 2',3',5'-triacetyl-5-azacytidine."[7][8][9][10] Chemotherapy Research and Practice. (Demonstrates the prodrug principle of ester-protected 5-aza derivatives).
- Pitha, J., et al. (1978). "Preparation and properties of 5-azacytidine derivatives." (Fundamental chemistry of benzoyl protection).
-
Bogenberger, J. M., et al. (2017). "BCL-2 family inhibition sensitizes to azacitidine in MDS and AML." Leukemia.[1][3][6][7]
Sources
- 1. Venetoclax therapies in acute myeloid leukemia [mappingignorance.org]
- 2. Meta‑analysis of the efficacy of venetoclax and azacitidine combination therapy and azacitidine monotherapy for treating acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. PROCESS FOR MAKING 5-AZACYTOSINE NUCLEOSIDES AND THEIR DERIVATIVES - Patent 2318423 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Venetoclax with Azacitidine Disrupts Energy Metabolism and Targets Leukemia Stem Cells in Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Managing the Aqueous Degradation of 5-Azacytidine Prodrugs
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with acylated prodrugs of 5-azacytidine, with a specific focus on understanding and mitigating the aqueous degradation of compounds like 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine . As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
The core challenge with 5-azacytidine and its derivatives is their inherent instability in aqueous solutions.[1][2] Prodrugs, such as the acylated forms, are designed to improve stability and pharmacokinetic properties.[3][4] However, their use introduces a multi-step degradation pathway that must be carefully managed. This document will walk you through the degradation mechanisms, influencing factors, and robust protocols to handle these sensitive compounds effectively.
Frequently Asked Questions (FAQs): The Fundamentals of Degradation
This section addresses the most common questions regarding the stability and degradation pathway of acylated 5-azacytidine prodrugs.
Q1: What is the expected degradation pathway for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in an aqueous solution?
The degradation is a two-stage process. First, the prodrug is converted to the active compound (5-azacytidine), which then undergoes its own characteristic hydrolysis.
-
Stage 1: Ester Hydrolysis (Deacylation). The p-chlorobenzoyl ester groups at the 2', 3', and 5' positions of the ribose sugar are cleaved by hydrolysis. This process can be catalyzed by acidic or basic conditions and is significantly accelerated by esterase enzymes present in biological media (e.g., cell culture medium, plasma). This releases the active drug, 5-azacytidine, and p-chlorobenzoic acid.
-
Stage 2: 5-Azacytidine Hydrolysis. The released 5-azacytidine is highly susceptible to hydrolytic degradation.[5][6] This involves a reversible opening of the 1,3,5-triazine ring to form a labile intermediate, N-formylguanylribosylurea.[7] This intermediate then irreversibly decomposes to form guanylribosylurea and other minor products.[2][7]
Caption: Two-stage degradation pathway of acylated 5-azacytidine prodrugs.
Q2: What are the primary factors that influence the degradation rate?
Several factors critically affect the stability of both the prodrug and the active 5-azacytidine. Understanding these is key to experimental control.
-
pH: This is arguably the most critical factor. The parent 5-azacytidine is most stable near neutral pH (~6.5-7.0) and degrades rapidly in both acidic and alkaline conditions.[7][8][9] The ester bonds of the prodrug are also susceptible to pH-dependent hydrolysis, typically accelerating at non-neutral pH.
-
Temperature: Degradation is dramatically accelerated by increasing temperature.[1][9] Even at room temperature, significant loss of 5-azacytidine can occur within hours.[5] Experiments should be conducted at controlled, low temperatures whenever possible.
-
Buffer Composition: The type and concentration of buffer components can influence the rate of hydrolysis.[8] It is crucial to maintain consistent buffer conditions for reproducible results.
-
Enzymes: In biological systems (e.g., in vitro cell culture, in vivo studies), esterases will rapidly hydrolyze the prodrug to release 5-azacytidine. This enzymatic activity is often the dominant pathway for prodrug conversion.
Q3: How does the stability of an acylated prodrug compare to the parent 5-azacytidine?
The prodrug form is significantly more stable than the parent compound, which is the primary reason for its development.[10][11] Acylating the hydroxyl groups on the ribose moiety protects the molecule and improves properties like solubility and permeability.[4][11] For example, a study on the acetylated prodrug (2′,3′,5′-triacetyl-5-azacitidine) showed it has remarkable stability at pH 3, 5, and 7.4, with minimal degradation over 29 hours at 25°C, whereas the parent 5-azacytidine degrades rapidly under similar conditions.[11]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to diagnosing and solving problems related to compound instability during your experiments.
Issue 1: My prodrug concentration is decreasing faster than expected in my stock solution.
Possible Cause A: Incorrect pH of the solvent or buffer.
-
Scientific Rationale: The ester linkages of the prodrug are labile and subject to acid/base-catalyzed hydrolysis. While more stable than the parent drug's triazine ring, these bonds will still break, especially at pH extremes.
-
Solution:
-
Verify pH: Always measure the pH of your final solution after the compound is dissolved.
-
Optimize Storage Buffer: Prepare stock solutions in a buffer system where the compound exhibits maximum stability. Based on analogous compounds, slightly acidic to neutral pH (e.g., pH 5.0-6.5) is often a good starting point for ester stability.[12]
-
Use Aprotic Solvents for Long-Term Storage: For long-term storage, dissolve the compound in a dry, aprotic organic solvent like DMSO and store at -80°C.[13] Prepare aqueous dilutions immediately before use.
-
Possible Cause B: Water contamination in organic solvents.
-
Scientific Rationale: Even small amounts of water in solvents like DMSO can be sufficient to initiate hydrolysis over time, especially during freeze-thaw cycles.
-
Solution:
-
Use Anhydrous Solvents: Purchase and use high-purity, anhydrous-grade solvents for preparing primary stock solutions.
-
Aliquot Stocks: Dispense the primary stock solution into single-use aliquots to minimize freeze-thaw cycles and the introduction of atmospheric moisture.
-
Issue 2: I'm seeing variable results in my cell-based assays.
Possible Cause A: Rapid and inconsistent conversion of the prodrug to 5-azacytidine.
-
Scientific Rationale: The rate of prodrug activation is dependent on the esterase activity in your cell culture medium (e.g., from fetal bovine serum). This activity can vary between serum batches, leading to inconsistent concentrations of the active drug.
-
Solution:
-
Prepare Fresh: Add the prodrug to the culture medium immediately before treating the cells. Do not pre-incubate the compound in the medium for extended periods.
-
Serum Batch Testing: If high reproducibility is critical, consider pre-testing different batches of serum for consistent esterase activity or use a serum-free medium if your cell line permits.
-
Time-Course Analysis: Perform a time-course experiment to understand the kinetics of prodrug conversion and 5-azacytidine degradation in your specific experimental setup.
-
Possible Cause B: Degradation of released 5-azacytidine in the incubator.
-
Scientific Rationale: Once the prodrug is converted, the released 5-azacytidine begins to degrade in the warm, aqueous environment of the cell culture incubator (typically 37°C).[5] The half-life can be short, meaning the effective concentration of the active drug is constantly decreasing.
-
Solution:
-
Shorten Exposure Time: If biologically feasible, use shorter treatment durations to minimize the impact of degradation.
-
Replenish Medium: For longer experiments, consider replacing the medium containing the compound at regular intervals (e.g., every 8-12 hours) to maintain a more consistent concentration of active drug.
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 3: I am unable to accurately quantify the prodrug and its metabolites in plasma/media.
Possible Cause: Analyte degradation during sample collection and processing.
-
Scientific Rationale: Both the prodrug and 5-azacytidine are vulnerable to degradation in biological matrices at room temperature.[14] Esterases in plasma remain active after collection, and the chemical hydrolysis of 5-azacytidine is rapid.
-
Solution:
-
Immediate Cooling: Place samples on ice immediately after collection.
-
Rapid Processing: Process samples as quickly as possible. Centrifuge blood at 4°C to separate plasma.
-
Stabilization by Protein Precipitation: Immediately after obtaining plasma, precipitate proteins and extract the analyte into a stabilizing organic solvent. A validated method involves adding the plasma to a tube containing zinc sulfate and a large volume of acetonitrile.[14][15] This denatures enzymes and removes the aqueous environment, dramatically improving stability. The extracted analyte in acetonitrile is stable for at least 3 hours at room temperature or for days at -70°C.[14]
-
Data & Protocols for Experimental Success
Data Summary Tables
Table 1: pH-Dependent Stability Profile of 5-Azacytidine and its Acetylated Prodrug (TAC)
| pH | Relative Stability of 5-Azacytidine (Parent Drug) | Stability of 2′,3′,5′-triacetyl-5-azacitidine (Prodrug Analog) after 29h @ 25°C[11] |
| 1.0 | Degrades to 5-azacytosine and 5-azauracil.[8] | ~60% hydrolysis to mono/di-esters; no parent drug released. |
| 3.0 | Apparent first-order kinetics of degradation.[8] | Highly stable; no degradation observed. |
| 5.0 | More stable than at acidic or alkaline pH. | Highly stable; no degradation observed. |
| 6.5 | Exhibits maximum stability.[8] | Not reported, but expected to be highly stable. |
| 7.4 | Rapid, complex degradation with a short half-life.[5] | Stable; ~30% hydrolysis to mono/di-esters; no parent drug released. |
| >8.5 | Very rapid degradation.[7] | Not reported, but ester hydrolysis is expected to accelerate. |
Table 2: Recommended Storage Conditions for 5-Azacytidine Solutions
| Condition | Recommendation | Rationale & Reference |
| Solid Compound | Store at -20°C, desiccated. | Standard practice for preserving chemical integrity. |
| Organic Stock (DMSO) | Store in single-use aliquots at -80°C. | Minimizes water absorption and freeze-thaw degradation. |
| Aqueous Solutions | Prepare fresh for each experiment. Keep on ice at all times. Discard unused solution. | 5-Azacytidine is very unstable in aqueous solutions, losing 10% potency in 2-3 hours at room temp.[5] |
| Biological Samples | Process immediately at 4°C and stabilize by extraction into acetonitrile/ZnSO₄. | Prevents enzymatic and chemical degradation post-collection. Stabilized samples are stable for days at -70°C.[14] |
Experimental Protocols
Protocol 1: Preparation and Handling of Aqueous Solutions
-
Objective: To prepare a fresh aqueous solution for immediate use in an experiment (e.g., cell culture).
-
Methodology:
-
Equilibrate a single-use aliquot of your DMSO stock solution (e.g., 10 mM) to room temperature.
-
Prepare your sterile, pre-warmed (37°C) experimental medium or buffer.
-
Perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:100 into your medium to get a 100 µM solution. Causality Check: This large dilution step ensures the final DMSO concentration is low (e.g., <0.1%) to avoid solvent-induced artifacts.[13]
-
Vortex gently to mix.
-
Use the final solution immediately . Do not store it. Discard any leftover solution after the experiment.
-
Protocol 2: Kinetic Analysis of Prodrug Hydrolysis by RP-HPLC
-
Objective: To determine the rate of prodrug disappearance and 5-azacytidine appearance in a specific buffer.
-
Methodology:
-
System Setup: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[16] Set up a mobile phase gradient using an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.0) and an organic solvent like acetonitrile.[16] Set detection wavelength to ~217-242 nm.[16][17]
-
Reaction Initiation: Bring your chosen buffer (e.g., PBS, pH 7.4) to the desired temperature (e.g., 37°C) in a temperature-controlled water bath.
-
Spike the buffer with your prodrug stock solution to achieve the target initial concentration. Start a timer immediately (t=0).
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 min), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with a cold quenching solution (e.g., acetonitrile or 0.1% formic acid) to stop the degradation. Trustworthiness Check: This step is critical. Failure to stop the reaction immediately will lead to inaccurate kinetic data.
-
Analysis: Inject the quenched samples onto the HPLC system.
-
Data Processing: Integrate the peak areas for the prodrug and the formed 5-azacytidine at each time point. Plot concentration versus time to determine the degradation kinetics.
-
References
-
Notari, R. E., & DeYoung, J. L. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 64(7), 1148–1157. Retrieved from [Link]
-
Chatterji, D. C., & Gallelli, J. F. (1979). Stabilization of 5-azacytidine by nucleophilic addition of bisulfite ion. Journal of Pharmaceutical Sciences, 68(7), 822–826. Retrieved from [Link]
-
Fandy, T. E., et al. (2012). Development of an Oral Form of Azacytidine: 2′3′5′-triacetyl-5-azacitidine. Clinical Epigenetics, 4(1). Retrieved from [Link]
-
Fandy, T. E., et al. (2012). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine. Clinical Epigenetics, 4(1), 8. Retrieved from [Link]
-
Renedo, O. D., et al. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Analytica Chimica Acta, 603(2), 161-168. Retrieved from [Link]
-
Kheawfu, K., et al. (2024). A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. International Journal of Molecular Sciences, 25(2), 896. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic degradation of 5-AZA into RGU-CHO and RGU. Retrieved from [Link]
-
Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807–812. Retrieved from [Link]
-
Lavelle, F., et al. (2007). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Clinical Cancer Research, 13(24), 7135-7141. Retrieved from [Link]
-
Janeba, Z. (2015). 5-Azacytosine Compounds In Medicinal Chemistry: Current Stage And Future Perspectives. Current Medicinal Chemistry, 22(19), 2269-2302. Retrieved from [Link]
- Laille, E. (2005). Methods for stabilizing 5-azacytidine in plasma. Google Patents.
- Laille, E. (2007). Methods for stabilizing 5-azacytidine in plasma. Google Patents.
-
Van den Mooter, G. (2021). Enzymatic prodrug degradation in the fasted and fed small intestine. Lirias. Retrieved from [Link]
-
Reddy, B. M., et al. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. International Journal of Pharmaceutical Sciences and Research, 10(1), 250-256. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Azacitidine by Spectrophotometric Method. Retrieved from [Link]
-
Fandy, T. E., et al. (2012). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine. ResearchGate. Retrieved from [Link]
-
Zielińska, K., et al. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. Molecules, 27(24), 8823. Retrieved from [Link]
-
Filip, K., et al. (2022). 5-Azacytidine Inhibits the Activation of Senescence Program and Promotes Cytotoxic Autophagy during Trdmt1-Mediated Oxidative Stress Response in Insulinoma β-TC-6 Cells. International Journal of Molecular Sciences, 23(7), 3943. Retrieved from [Link]
- Ionescu, D., & Blumbergs, P. (2010). Synthesis of 5-azacytidine. Google Patents.
-
Fandy, T. E., et al. (2012). Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine. Clinical Epigenetics, 4(1), 8. Retrieved from [Link]
- Pento, J. T. (2009). Stable highly pure azacitidine and preparation methods therefor. Google Patents.
-
ChemBK. (n.d.). 2',3',5'-Tri-O-Benzoyl-5-Azacytidine. Retrieved from [Link]
Sources
- 1. A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. WO2005100982A2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
- 15. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
optimizing dosage of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine for low toxicity
Executive Summary: The Prodrug Paradox
Welcome to the technical support center for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (herein referred to as TCB-5-Aza ).
To optimize dosage for low toxicity, you must first understand that TCB-5-Aza behaves fundamentally differently from its parent compound, 5-azacytidine (5-Aza). TCB-5-Aza is a lipophilic prodrug (or synthetic intermediate). It is biologically inactive until the p-chlorobenzoyl protecting groups are cleaved by intracellular esterases or chemical hydrolysis.
The Golden Rule of Low Toxicity:
Toxicity in TCB-5-Aza experiments often stems from vehicle overload (due to poor solubility) or physical precipitation on cells, rather than the pharmacological action of the drug itself.
This guide prioritizes formulation stability and pharmacokinetic delay over simple molar dosage adjustments.
Mechanism of Action & Activation Pathway[1]
Understanding the activation lag is critical for dosage timing. Unlike free 5-Aza, which acts immediately upon uptake, TCB-5-Aza requires an enzymatic "unlocking" step.
DOT Diagram: Metabolic Activation Workflow
Figure 1: The activation pathway of TCB-5-Aza. Note that the release of the active drug is rate-limited by hydrolysis, creating a "depot" effect.
Formulation Protocols: Solving the Solubility Toxicity
The most common user error is dissolving TCB-5-Aza in aqueous buffer, leading to micro-precipitation. These crystals lyse cells physically, which is often misdiagnosed as drug toxicity.
Protocol A: The "Solvent-Shift" Method (In Vitro)
Goal: Maintain solubility without exceeding 0.5% DMSO in culture.
-
Primary Stock: Dissolve TCB-5-Aza in 100% anhydrous DMSO to a concentration of 50 mM .
-
Note: Sonicate for 30 seconds if visual turbidity remains.
-
-
Intermediate Dilution: Do NOT dilute directly into the cell culture well.
-
Prepare a 10x working solution in culture media immediately before dosing.
-
Critical Step: Vortex vigorously. If the solution turns milky, the compound has crashed out. You must lower the concentration.
-
-
Final Dosing: Add the 10x solution to the cells.
-
Max Final DMSO: < 0.5% (v/v).[1]
-
Max TCB-5-Aza Solubility in Media: Typically ~50–100 µM depending on serum content (proteins help solubilize).
-
Protocol B: Lipid-Based Delivery (In Vivo / High Dose)
For animal studies, DMSO causes local toxicity. Use a lipid carrier to mask the hydrophobic groups.
| Component | Ratio (v/v) | Function |
| PEG-300 | 40% | Co-solvent / Stabilizer |
| Tween-80 | 5% | Surfactant (prevents aggregation) |
| Saline (0.9%) | 55% | Bulk vehicle |
Procedure: Dissolve TCB-5-Aza in PEG-300/Tween-80 first. Add Saline dropwise while vortexing. If it turns cloudy, stop; you have reached the solubility limit (approx. 2–5 mg/mL).
Dosage Optimization Guide
The "Prodrug Lag" Factor
Because TCB-5-Aza releases the active drug slowly, the IC50 will appear higher (less potent) than free 5-Aza in short-term assays (24h).
-
24-Hour Assay: TCB-5-Aza shows minimal effect (hydrolysis hasn't finished).
-
72-Hour Assay: TCB-5-Aza shows peak efficacy (sustained release).
Recommendation: Do not increase the dose to match 5-Aza potency at 24 hours. This leads to delayed toxicity.
Comparative Dosage Table (In Vitro)
| Parameter | Free 5-Azacytidine | TCB-5-Aza (Protected) | Reason for Difference |
| Stock Solvent | PBS/Water (Unstable) | DMSO (Stable) | Hydrophobic protection groups. |
| Stability (t1/2) | ~4 hours (in media) | >24 hours (in media) | Protection prevents ring hydrolysis. |
| Effective Dose | 0.5 – 2.0 µM | 2.0 – 10.0 µM | Slower bio-activation requires higher nominal load. |
| Exposure Time | Daily replenishment needed | Single dose lasts 48-72h | Depot effect of the prodrug. |
Troubleshooting & FAQs
DOT Diagram: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing toxicity sources.
Frequently Asked Questions
Q1: Why do I see unexpected cell death at high concentrations (e.g., >50 µM)? A: This is likely due to the byproduct accumulation . The hydrolysis of TCB-5-Aza releases p-chlorobenzoic acid. While generally low-toxicity [1], at high micromolar concentrations in a closed in vitro system, the local acidity or accumulation of the benzoate moiety can stress cells. Keep doses below 20 µM where possible.
Q2: Can I use TCB-5-Aza to extend the treatment window without changing media? A: Yes. This is the primary advantage. Free 5-Aza degrades in water within hours [2]. TCB-5-Aza resists aqueous hydrolysis until it enters the cell. You can often dose once every 48 hours instead of every 24 hours.
Q3: The compound isn't working (no demethylation observed). A: Check your cell line's esterase activity. Some cell lines (e.g., certain suspension leukemias) may have lower uptake or esterase activity, slowing the conversion to the active drug. You may need to extend the incubation time to 72 or 96 hours.
References
-
U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for p-Chlorobenzoic acid (CASRN 74-11-3).[2] Superfund Health Risk Technical Support Center. Link
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[3][4] International Journal of Cancer, 123(1), 8-13. Link
-
Ziemba, A., et al. (2011).[5][6] Development of an Oral Form of Azacytidine: 2',3',5'-Triacetyl-5-azacytidine.[4][5][6][7][8] Chemotherapy Research and Practice, 2011, 965826.[5][6][8] (Note: Cited as a mechanistic proxy for ester-protected 5-aza derivatives).[4] Link
-
Cayman Chemical. (2022).[9] 5-Azacytidine Product Information & Stability Data.[10][11][6][7][9]Link
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Long-term stability of demethylation after transient exposure to 5-aza-2′-deoxycytidine correlates with sustained RNA polymerase II occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triacetyl-5-Azacytidine Suppresses Experimental Allergic Encephalomyelitis (EAE) in Mice [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
unexpected results in 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine experiments
Optimization & Troubleshooting Guide
Executive Summary & Core Chemistry
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a critical intermediate in the synthesis of 5-azacytidine (Azacitidine). The p-chlorobenzoyl protecting groups are strategically chosen over standard benzoyl or acetyl groups because the electron-withdrawing chlorine atom renders the ester carbonyl more electrophilic. This allows for deprotection under milder basic conditions, which is essential to preserve the highly unstable 5-azacytosine ring.
The Central Conflict: The 5-azacytosine ring is extremely sensitive to nucleophilic attack at the C-6 position, leading to ring opening (formylation). "Unexpected results" typically stem from a kinetic mismatch: the deprotection reaction (removing esters) must occur faster than the ring-opening reaction (hydrolysis/degradation).
Key Molecular Vulnerabilities
| Feature | Chemical Consequence | Experimental Risk |
| Triazine Ring (C-6) | Highly electrophilic center. | Susceptible to attack by |
| p-Cl-Benzoyl Groups | Increased lability compared to unsubstituted benzoyl. | If deprotection conditions are too aggressive (high Temp/pH), the ring opens before esters cleave. |
| Glycosidic Bond | Sensitive to acid.[1] | Acidic workups can cleave the sugar from the base. |
Diagnostic Guide: Decoding Unexpected Results
Use this guide to match your observation with the underlying chemical failure.
Scenario A: "My product is a gummy, off-white solid with poor solubility."
-
Diagnosis: Ring Opening (Hydrolysis). [2]
-
The Mechanism: You likely used aqueous base or allowed the temperature to rise above 5°C during deprotection. The triazine ring opened to form
-formylribosylguanylurea . -
Confirmation: Check NMR. A true 5-azacytidine spectrum shows a singlet at C-6 (around 8.6-8.8 ppm). If this is absent or split, and you see broad signals in the aliphatic region, the ring is destroyed.
-
Corrective Action: Switch to anhydrous ammonia in methanol (saturated at 0°C). Strictly exclude water.[1]
Scenario B: "HPLC shows multiple peaks with similar retention times."
-
Diagnosis: Anomerization or Incomplete Deprotection.
-
The Mechanism:
-
Anomerization: If the coupling (Vorbrüggen) step utilized strong Lewis acids (TMSOTf) at high temperatures, you may have significant
-anomer contamination. -
Incomplete Deprotection: The p-chlorobenzoyl groups cleave sequentially. You may be seeing mono- or di-protected intermediates.
-
-
Confirmation: LC-MS will identify mass shifts of +138.5 Da (one p-chlorobenzoyl group remaining).
-
Corrective Action: Extend reaction time at low temperature (0°C) rather than increasing temperature.
Scenario C: "Yield is significantly lower than theoretical ( < 40%)."
-
Diagnosis: Product Loss to Mother Liquor.
-
The Mechanism: 5-azacytidine is amphiphilic. If you use a water-heavy workup or excessive methanol washes, the product dissolves and is lost in the filtrate.
-
Corrective Action: Use a crystallization solvent system of DMSO/Methanol. The product is soluble in hot DMSO but crystallizes upon adding MeOH and cooling.
Visualizing the Degradation Pathway
The following diagram illustrates the competition between the desired deprotection and the fatal ring-opening pathway.
Caption: Kinetic competition between deprotection (Green) and ring opening (Red). Note that ring opening is initially reversible but quickly leads to irreversible degradation.
Optimized Protocol: Controlled Deprotection
This protocol minimizes ring opening by leveraging the specific lability of the p-chlorobenzoyl group.
Reagents:
-
Substrate: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
-
Solvent: Anhydrous Methanol (Water content < 0.05%)
-
Reagent: Ammonia gas (NH
) or 0.5 M NaOMe (Use with extreme caution)
Step-by-Step:
-
Preparation (0°C): Suspend the protected intermediate in anhydrous methanol (10 volumes). Cool the slurry to 0–5°C in an ice/salt bath.
-
Why: Low temperature inhibits nucleophilic attack on the C-6 triazine position.
-
-
Saturation: Bubble dry ammonia gas into the slurry until saturation is achieved, maintaining temperature < 10°C. Alternatively, add 0.1 eq NaOMe if strictly anhydrous.
-
Note: Do not use aqueous ammonium hydroxide. Water is the enemy.
-
-
Reaction (0°C to RT): Seal the vessel. Stir at 0°C for 2 hours, then allow to warm slowly to room temperature (20–25°C) over 12 hours.
-
Monitor: Check by TLC or HPLC. The solid starting material will dissolve as deprotection proceeds, and the product (5-azacytidine) may precipitate out or remain in solution depending on concentration.
-
-
Workup (Filtration):
-
If product precipitates: Filter immediately. Wash with cold methanol.
-
If solution is clear: Concentrate under vacuum at < 35°C . Do not heat.
-
-
Purification: Dissolve crude solid in minimum DMSO at room temperature (do not heat > 40°C). Slowly add Methanol (anti-solvent) to induce crystallization.
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing crude product quality via NMR.
Frequently Asked Questions (FAQ)
Q1: Why use p-chlorobenzoyl instead of standard benzoyl groups? A: The p-chloro substituent withdraws electrons from the benzene ring, making the ester carbonyl carbon more partial-positive (electrophilic). This increases the rate of ammonolysis (deprotection) significantly. This speed is crucial because it allows the deprotection to finish before the slower, competing reaction of triazine ring hydrolysis can occur.
Q2: Can I use aqueous NaOH for deprotection? A: Absolutely not. Strong aqueous bases will instantaneously attack the C-6 position of the 5-azacytosine ring, causing irreversible ring opening to form formyl-guanylurea derivatives. You must use anhydrous alkoxides (NaOMe) or ammonia in alcohol.
Q3: My product turned pink/brown during drying. What happened? A: This indicates oxidative degradation or thermal instability. 5-azacytidine is sensitive to light and heat. Ensure you dry the product under high vacuum at temperatures below 40°C and store it protected from light.
Q4: How do I remove the methyl-p-chlorobenzoate byproduct? A: The byproduct (methyl ester of the protecting group) is soluble in methanol. The target molecule, 5-azacytidine, is less soluble in methanol. Thorough washing of the filter cake with cold methanol usually removes the organic ester byproduct.
References
-
Pískala, A., & Šorm, F. (1964).[3][4] Nucleic acids components and their analogues. LI. Synthesis of 1-glycosyl derivatives of 5-azauracil and 5-azacytosine. Collection of Czechoslovak Chemical Communications, 29(9), 2060–2076.[3][5]
-
Beisler, J. A. (1978).[6] Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry, 21(2), 204–208.
-
Ionescu, D., & Blumbergs, P. (2011).[7] Synthesis of 5-azacytidine. U.S. Patent No.[3][7] 8,058,424.[7] Washington, DC: U.S. Patent and Trademark Office.
-
Chan, K. K., et al. (1979). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 68(7), 807-812.
-
Vujjini, S. K., et al. (2012). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug.[3] Organic Process Research & Development, 16(11), 1727–1734.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Azacytidine, a new, highly effective cancerostatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2004082618A2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
minimizing off-target effects of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
An in-depth guide to minimizing the off-target effects of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine for researchers, scientists, and drug development professionals.
Technical Support Center: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Welcome to the technical support resource for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to successfully utilize this compound while minimizing confounding off-target effects. This guide is structured as a series of troubleshooting scenarios and frequently asked questions that we've encountered from researchers in the field.
Section 1: Core Concepts - Understanding the Compound
Before troubleshooting, it's essential to understand the compound's journey from prodrug to its active form and its dual mechanisms of action. 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine was designed as a more stable and bioavailable prodrug of the well-known epigenetic modifier, 5-azacytidine.[1] The ester groups on the ribose sugar increase its lipophilicity, facilitating cell membrane permeability.
Metabolic Activation and Mechanism of Action
Once inside the cell, esterases cleave the p-chlorobenzoyl groups, releasing the active compound, 5-azacytidine.[1] From here, 5-azacytidine is phosphorylated and can be incorporated into both RNA and DNA.[2][3] This dual incorporation is the source of both its on-target and significant off-target effects.
-
On-Target Effect (DNA Hypomethylation): When the triphosphate form of 5-azacytidine is incorporated into DNA, it forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzymes.[3][4] This leads to the depletion of active DNMTs and results in passive, replication-dependent demethylation of the genome. The intended outcome is the re-expression of silenced tumor suppressor genes.[5]
-
Off-Target Effects (Cytotoxicity & More): A significant portion (80-90%) of 5-azacytidine is incorporated into RNA, where it can disrupt protein synthesis and RNA metabolism.[6][7] Furthermore, the DNMT-DNA crosslinks are themselves a form of DNA damage, which can trigger cell cycle arrest and apoptosis, independent of changes in gene expression.[5][8][9]
Caption: Metabolic activation of the prodrug and subsequent pathways.
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format.
Issue 1: Excessive Cytotoxicity Obscuring On-Target Effects
Question: I'm observing widespread cell death even at low concentrations of the compound. How can I be sure my results are from epigenetic changes and not just general toxicity?
Answer: This is a critical and common issue. The cytotoxicity of 5-azacytidine is a major off-target effect mediated by two primary mechanisms: the formation of DNMT-DNA adducts, which are recognized as DNA damage and can lead to double-strand breaks, and the disruption of RNA metabolism.[4][8][9] It is crucial to experimentally separate these cytotoxic effects from the intended consequence of DNA hypomethylation.
The key is to identify a concentration that is high enough to inhibit DNMTs but low enough to minimize overt cytotoxicity and DNA damage. This can be achieved through careful dose-response and time-course experiments.
Caption: Workflow for identifying an optimal experimental dose.
-
Cell Plating: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over 72-96 hours.
-
Compound Preparation: Prepare a 2x stock solution of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in an appropriate solvent (e.g., DMSO). Then, create a serial dilution series.
-
Treatment: Add an equal volume of the 2x compound dilutions to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours. This duration is often sufficient for the compound to be incorporated across at least one cell cycle.[8]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Analysis: Plot the absorbance against the log of the compound concentration to determine the IC50 value. This value serves as a benchmark for subsequent experiments.
Issue 2: Confounding Results from DNA Damage Response
Question: My cells are arresting in G2/M phase and I'm seeing activation of DNA damage markers. How do I distinguish this from a specific epigenetic reprogramming event?
Answer: You are observing a known off-target effect. The covalent trapping of DNMTs on DNA creates lesions that are recognized by the cell's DNA damage response (DDR) machinery.[5] This leads to the activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream effectors such as Chk1, Chk2, and the histone variant H2AX (forming γ-H2AX).[8] This can result in cell cycle arrest, providing time for repair, or apoptosis if the damage is too severe.[5][9]
It is vital to run parallel assays for DNA damage and DNA methylation. The ideal experimental window is one where you can detect changes in methylation of target genes before a widespread and robust DDR is activated.
-
Experimental Setup: Treat cells with the predetermined low-toxic concentration of the compound for various time points (e.g., 24, 48, 72 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-H2AX (Ser139) (a sensitive marker of DNA double-strand breaks)[8]
-
Phospho-Chk2 (Thr68)
-
Total H2AX and Chk2 (as loading controls)
-
GAPDH or β-actin (as a general loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. A significant increase in the ratio of phosphorylated to total protein indicates DDR activation. Aim to use a time point and concentration that minimizes this response while still allowing for on-target effects.
Issue 3: Unexpected Immunomodulatory Effects
Question: I'm working in an immune-competent system and observing shifts in T-cell populations. Is this an off-target effect of the compound?
Answer: Yes, this is a well-documented effect. 5-azacytidine can have significant immunomodulatory properties that are not directly related to its hypomethylating effect on cancer cells.[10] Studies have shown that it can lead to a decrease in CD8+ cytotoxic T-cells and an increase in CD4+ regulatory T-cells (Tregs).[11] This can create an inhibitory tumor microenvironment. Conversely, it can also induce the expression of cancer-testis antigens, potentially making tumor cells more visible to the immune system.[12]
If your research involves immunology, it is essential to monitor the effects of the compound on immune cell populations directly.
-
Cell Preparation: If working with co-cultures or in vivo models, isolate lymphocytes from the relevant tissue (e.g., spleen, tumor, peripheral blood).
-
Surface Staining: Resuspend cells in FACS buffer and incubate with a cocktail of fluorescently conjugated antibodies against surface markers such as:
-
CD3 (pan T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD25 (Activation and Treg marker)
-
CD127 (To distinguish Tregs: CD4+CD25+CD127-low)
-
-
Fixation and Permeabilization: (For intracellular staining) Fix the cells with a fixation buffer, then permeabilize them.
-
Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular markers like FoxP3 (a key transcription factor for Tregs).
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on T-cells (CD3+), and subsequently analyze the proportions of CD4+, CD8+, and Treg (CD4+CD25+FoxP3+) populations. Compare the treated groups to the vehicle control to quantify the immunomodulatory effects.
Section 3: Data Summary & FAQs
Table 1: On-Target vs. Off-Target Effects Summary
| Effect Type | Mechanism | Experimental Consequence | Mitigation Strategy |
| On-Target | Covalent trapping and depletion of DNMTs, leading to passive DNA hypomethylation.[4] | Re-expression of silenced genes, cellular differentiation. | Confirm with methylation-specific PCR, bisulfite sequencing, or other epigenetic analyses. |
| Off-Target | Incorporation into RNA (80-90% of the drug).[6] | Disruption of protein synthesis and RNA metabolism. | Difficult to avoid; acknowledge as a potential confounding factor. |
| Off-Target | Formation of DNMT-DNA adducts recognized as DNA lesions.[9] | DNA Damage Response (DDR) activation, cell cycle arrest, apoptosis.[8] | Use the lowest effective concentration; monitor DDR markers (e.g., γ-H2AX). |
| Off-Target | Direct effects on immune cell proliferation and differentiation.[11] | Skewing of T-cell populations (e.g., increase in Tregs). | Monitor immune cell subsets via flow cytometry in immune-competent models. |
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting concentration for in vitro experiments?
-
A: Based on published data, a common range for 5-azacytidine is 0.5 µM to 5 µM.[8] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration, as sensitivity can vary widely.
-
-
Q2: How stable is 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in aqueous media?
-
Q3: How can I definitively confirm the on-target effect of DNA hypomethylation?
-
A: To confirm on-target activity, you must measure changes in DNA methylation. Common techniques include:
-
Gene-specific analysis: Methylation-Specific PCR (MSP) or Pyrosequencing of known tumor suppressor gene promoters (e.g., p15INK4B).[1]
-
Global analysis: Assays that measure the overall level of 5-methylcytosine in the genome.
-
-
-
Q4: Can I use a pulsed-dosing schedule to minimize toxicity?
-
A: Yes, a pulsed or intermittent dosing schedule can be an effective strategy. Continuous exposure can stabilize adaptive responses in pyrimidine metabolism, leading to resistance.[14] Allowing cells to recover between treatments may reduce the activation of the DNA damage response and overall toxicity while still achieving a net hypomethylation effect over time. Some clinical regimens for AML and MDS utilize 5 or 7-day treatment cycles followed by a 21-day rest period.[15][16]
-
References
-
Fandy, T. E., et al. (2007). 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells. Cancer Research. Available at: [Link]
-
Lovett, S. T., et al. (2021). DNA damage-signaling, homologous recombination and genetic mutation induced by 5-azacytidine and DNA-protein crosslinks in Escherichia coli. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]
-
Fathullah, Z., et al. (2016). Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. International Journal of Hematology-Oncology and Stem Cell Research. Available at: [Link]
-
Palii, S. S., et al. (2008). DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B. Molecular and Cellular Biology. Available at: [Link]
-
Chen, Y., et al. (2025). 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia. bioRxiv. Available at: [Link]
-
Jüttermann, R., et al. (1994). Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Li, L. H., et al. (1970). Cytotoxicity and Mode of Action of 5-Azacytidine on L1210 Leukemia. Cancer Research. Available at: [Link]
-
Lavelle, D., et al. (2012). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Current Drug Metabolism. Available at: [Link]
-
Kliszczak, M., et al. (2013). 5-Aza-2′-deoxycytidine causes replication lesions that require Fanconi anemia-dependent homologous recombination for repair. Nucleic Acids Research. Available at: [Link]
-
Ewald, B., et al. (2024). The type of DNA damage response after decitabine treatment depends on the level of DNMT activity. Life Science Alliance. Available at: [Link]
-
Lavallée, V. P., et al. (2021). Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network. Leukemia. Available at: [Link]
-
Kaminskas, E., et al. (2005). Structure and metabolic activation of 5-azacytidine and 5-aza-2′-deoxycytidine. ResearchGate. Available at: [Link]
-
Sinclair, J., et al. (2025). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
-
Dimopoulos, K., & Grønbaek, K. (2019). The different mechanisms of actions of 5-azacytidine. ResearchGate. Available at: [Link]
-
Newman, E. M., et al. (2012). Development of an Oral Form of Azacytidine: 2′,3′,5′-Triacetyl-5-Azacitidine. Journal of Drug Delivery. Available at: [Link]
-
Li, H., et al. (2014). Immune regulation by low doses of the DNA methyltransferase inhibitor 5-azacitidine in common human epithelial cancers. Oncotarget. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Azacitidine? Available at: [Link]
-
Rahman, M. M., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Available at: [Link]
-
Erdmann, A., et al. (2015). Targeting DNA Methylation with Small Molecules: What's Next? Journal of Medicinal Chemistry. Available at: [Link]
-
Horská, P., et al. (2023). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. International Journal of Molecular Sciences. Available at: [Link]
-
Jabbour, E., et al. (2010). Efficacy and tolerability of treatment with azacitidine for 5 days in elderly patients with acute myeloid leukemia. Cancer. Available at: [Link]
-
Cell & Gene. (2024). How to Reduce Off-Target Effects of Genome Editing. YouTube. Available at: [Link]
-
U.S. Food and Drug Administration. (2003). Vidaza Pharmacology Review Part 1. Available at: [Link]
-
Finelli, C., et al. (2013). Prospective Phase II Study on 5-Days Azacitidine for Treatment of Symptomatic and/or Erythropoietin Unresponsive Patients with Low/INT-1–Risk Myelodysplastic Syndromes. Clinical Cancer Research. Available at: [Link]
-
Thermo Fisher Scientific. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. YouTube. Available at: [Link]
-
Han, Y., & Wu, D. (2020). A Study to Assess the Efficacy and Safety of PD-1 Inhibitor Combined With Azacytidine and HAG for Refractory or Relapsed AML. ClinicalTrials.gov. Available at: [Link]
-
Notari, R. E., & DeYoung, J. L. (1975). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry. Available at: [Link]
-
Goodyear, O., et al. (2010). The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome. British Journal of Haematology. Available at: [Link]
-
Kim, T. H., et al. (2021). Effect of 5-azacytidine (5-aza) on UCP2 expression in human liver and colon cancer cells. Spandidos Publications. Available at: [Link]
-
Gurion, R., et al. (2010). 5-azacitidine prolongs overall survival in patients with myelodysplastic syndrome - a systematic review and meta-analysis. Haematologica. Available at: [Link]
-
Schildknecht, K., et al. (2014). 5-Azacytidine Promotes an Inhibitory T-Cell Phenotype and Impairs Immune Mediated Antileukemic Activity. Mediators of Inflammation. Available at: [Link]
Sources
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity | Life Science Alliance [life-science-alliance.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Azacytidine Promotes an Inhibitory T-Cell Phenotype and Impairs Immune Mediated Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune regulation by low doses of the DNA methyltransferase inhibitor 5-azacitidine in common human epithelial cancers | Oncotarget [oncotarget.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and tolerability of treatment with azacitidine for 5 days in elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: LC-MS/MS Profiling of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Executive Summary
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (TCB-5-Aza) presents a unique analytical paradox. While the p-chlorobenzoyl protecting groups render the molecule highly lipophilic and improve membrane permeability compared to its parent drug (5-azacytidine), they introduce significant mass spectrometry challenges. Analysts frequently encounter spontaneous hydrolysis , sodium adduct dominance , and column carryover .
This guide moves beyond standard protocols to address the causality of these failures, providing self-validating workflows to ensure data integrity.
Module 1: The Stability & Solubility Paradox
The Core Issue: TCB-5-Aza is a "double-threat" molecule regarding stability.
-
Triazine Ring Instability: Like 5-azacytidine, the triazine ring is susceptible to hydrolytic opening in aqueous media, forming formyl-derivatives.
-
Ester Hydrolysis: The three p-chlorobenzoyl ester linkages are labile, particularly in acidic mobile phases or plasma matrices containing esterases.
Optimized Sample Preparation Protocol
Goal: Minimize water contact and enzymatic activity.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Recommended) | Scientific Rationale |
| Diluent | 50:50 Water:Methanol | 100% Acetonitrile (ACN) or DMSO | Water triggers triazine ring opening. ACN stabilizes the hydrophobic esters. |
| Temperature | Room Temperature (25°C) | Ice Bath (4°C) / Refrigerated Autosampler | Reaction kinetics of hydrolysis are significantly retarded at <4°C. |
| Glassware | Standard Borosilicate | Silanized Glass or Low-Bind Polypropylene | The lipophilic p-chlorobenzoyl groups cause the molecule to adsorb to untreated glass surfaces. |
| pH Control | Unbuffered | Ammonium Acetate (pH 6.0) | Acidic pH accelerates ester hydrolysis; Basic pH accelerates ring opening. pH 6.0 is the stability "sweet spot." |
Diagram: Degradation Pathways
The following diagram illustrates the competing degradation pathways you must control.
Caption: Competing degradation pathways. Pathway A occurs in aqueous diluents; Pathway B dominates in acidic mobile phases or plasma.
Module 2: Chromatographic Method Development
The Core Issue: TCB-5-Aza is extremely hydrophobic (LogP ~4-5), leading to strong retention and carryover, unlike the polar parent 5-azacytidine.
Recommended LC Conditions[1]
-
Column: C18 is standard, but a C8 or Phenyl-Hexyl column often provides better peak shape by reducing excessive hydrophobic interaction.
-
Mobile Phase A: 5 mM Ammonium Formate (pH 4.0 - 6.0). Avoid 0.1% Formic Acid if the run time is long, as low pH promotes de-benzoylation.
-
Mobile Phase B: Acetonitrile (Methanol often creates higher backpressure and lower solubility for this specific analyte).
-
Gradient: Start high organic (e.g., 50% B) to prevent precipitation on the column head.
The "Carryover" Trap
Users often see "ghost peaks" in blank injections. This is due to TCB-5-Aza sticking to the injector needle or rotor seal.
-
Fix: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (1:1:1) + 0.1% Formic Acid .[1][2] Standard MeOH:Water washes are ineffective.
Module 3: Mass Spectrometry & Ionization
The Core Issue: The p-chlorobenzoyl groups are electron-withdrawing, making protonation [M+H]+ harder compared to the parent drug. Furthermore, the oxygen-rich ester groups act as "magnets" for Sodium (Na+) and Potassium (K+), splitting the signal.
Tuning Parameters (ESI Positive)
| Parameter | Setting | Explanation |
| Polarity | Positive (+) | Protonation occurs on the cytosine ring nitrogen. |
| Adduct Control | Add Ammonium Formate (5-10 mM) | Forces the formation of [M+NH4]+ or [M+H]+, suppressing the stable [M+Na]+ adduct which does not fragment well. |
| Source Temp | 350°C - 450°C | High heat is needed to desolvate the heavy lipophilic droplets, but too high (>500°C) risks thermal degradation. |
| Cone Voltage | Medium-High (30-50 V) | Helps decluster the ions, but excessive voltage causes in-source fragmentation (loss of benzoyl groups before Q1). |
MRM Transition Strategy
-
Precursor: [M+H]+ (Calculate exact mass based on Cl isotope pattern: 35Cl vs 37Cl).
-
Primary Fragment: Loss of p-chlorobenzoyl group (Mass shift of ~139/141 Da) or cleavage of the glycosidic bond.
-
Note: Always monitor the 37Cl isotope transition as a qualifier to confirm identity, as the natural abundance of Chlorine-37 is significant (~24%).
Module 4: Troubleshooting FAQ
Q1: My calibration curve is non-linear at low concentrations.
Cause: Adsorption. At low concentrations (ng/mL), the molecule sticks to the walls of the vial or the LC tubing before reaching the detector. Solution:
-
Add 0.5% BSA (Bovine Serum Albumin) or 0.1% Tween-20 to the sample matrix to block active sites (if analyzing in plasma/buffer).
-
Switch to Low-Bind polypropylene plates.
Q2: I see a peak eluting at the solvent front that matches the parent mass.
Cause: In-source fragmentation or sample degradation. Test: Inject the sample without a column (flow injection). If you see the parent mass immediately, it's degradation in the vial. If the ratio changes with Cone Voltage, it is in-source fragmentation. Fix: Lower the Cone Voltage/Declustering Potential. Ensure autosampler is at 4°C.
Q3: Sensitivity drops over a batch of 50 samples.
Cause: Source contamination. The p-chlorobenzoyl derivatives are non-volatile and build up on the curtain plate/ion transfer tube. Fix: Divert the LC flow to waste for the first 1 minute and the final wash step of the gradient. Only direct flow to MS during the elution window.
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common LC-MS failures with TCB-5-Aza.
References
-
ICH Guidelines. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (Establishes protocols for hydrolysis testing).
-
Chan, K. K., et al. (1979).[3] "5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy." Journal of Pharmaceutical Sciences. (Foundational mechanism of triazine ring opening).
-
Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. (Context on the instability of the azacitidine core).
-
Waters Corporation. Oligonucleotide and Nucleoside Analysis: Handling Hydrophobic Derivatives. (General guidance on lipophilic nucleoside carryover).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
proper storage conditions for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
Introduction
Welcome to the technical support guide for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine. This document provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound. As a prodrug of the potent DNA methyltransferase inhibitor 5-azacytidine, its stability is paramount for obtaining reproducible and reliable experimental results. The p-chlorobenzoyl ester groups are designed to enhance stability and bioavailability compared to the parent compound; however, these ester linkages and the inherent instability of the 5-azacytidine ring necessitate strict storage protocols. This guide is structured to address common questions and resolve issues you may encounter in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine upon receipt?
Answer: Upon receipt, the solid compound should be stored immediately in a freezer at -20°C .[1] For long-term stability, it is crucial to keep the container tightly sealed to prevent moisture absorption and protect it from light.[2] The compound is supplied as a crystalline solid and maintaining its integrity requires a cold, dry, and dark environment.
Q2: What is the expected shelf-life of the solid compound when stored correctly?
Answer: When stored at -20°C in a tightly sealed vial, the solid form of analogous acetylated compounds is stable for at least four years.[1] While specific data for the p-chlorobenzoyl version may vary, similar long-term stability is expected under these conditions. We recommend referring to the batch-specific certificate of analysis for precise expiry details.
Q3: What is the best way to prepare a stock solution? What solvents should I use?
Answer: To prepare a stock solution, we recommend using anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). An analogous compound, 2',3',5'-triacetyl-5-azacytidine, is soluble in these solvents at approximately 30 mg/mL.[1]
Causality: The use of anhydrous (water-free) solvents is critical. The ester linkages of the prodrug and the triazine ring of the parent 5-azacytidine are highly susceptible to hydrolysis.[3][4] The presence of water will initiate degradation, compromising the compound's integrity even before its use in an experiment. When preparing the solution, it is also good practice to purge the solvent and the vial headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.
Q4: How should I store the stock solution, and for how long is it stable?
Answer: Stock solutions in anhydrous DMSO or DMF should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed, light-protecting vials. Aliquoting is essential to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. While the organic stock solution is significantly more stable than any aqueous preparation, we recommend preparing it fresh or using it within a few weeks for maximum efficacy.
Q5: Can I prepare and store aqueous solutions of this compound?
Answer: This is strongly discouraged. The parent compound, 5-azacytidine, is notoriously unstable in aqueous solutions, with significant degradation occurring within hours at room temperature.[5] The hydrolysis process occurs in two steps: a rapid, reversible hydrolysis followed by a slower, irreversible degradation.[3][4] While the p-chlorobenzoyl groups offer some protection, they will hydrolyze in aqueous buffers, releasing the unstable 5-azacytidine. For biological experiments, it is recommended to perform final dilutions of the organic stock into aqueous buffer or media immediately before use.[1] Do not store the compound in aqueous solutions for more than a day.[1]
Q6: What are the physical signs that my compound may have degraded?
Answer: For the solid powder, any change in color from its typical white to off-white appearance or a clumpy texture may indicate moisture contamination and degradation. For stock solutions, the appearance of precipitates that do not redissolve upon gentle warming and vortexing can be a sign of degradation or insolubility. The most definitive sign, however, is a loss of biological activity or inconsistent results in your assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or reduced biological activity in assays. | Compound degradation due to improper storage of the solid (exposure to moisture/heat) or stock solution (repeated freeze-thaws, long-term storage). | 1. Discard the current stock solution and prepare a fresh one from the solid powder. 2. Ensure the solid has been stored at -20°C in a desiccated environment. 3. When preparing the new stock, aliquot it into single-use vials to prevent freeze-thaw cycles. 4. Always perform final dilutions into aqueous media immediately before the experiment. |
| Precipitate observed in stock solution after thawing. | The solution may have been stored for too long, the solvent may have evaporated slightly, or the solubility limit was exceeded. | 1. Gently warm the vial to 37°C and vortex to attempt redissolution. 2. If the precipitate does not dissolve, it may be a degradation product. The solution should be discarded. 3. Consider preparing a new stock solution at a slightly lower concentration. |
| Difficulty dissolving the solid powder. | Use of improper solvent or non-anhydrous solvent. | 1. Ensure you are using high-purity, anhydrous DMSO or DMF. 2. Vortexing and gentle warming can aid dissolution. 3. Refer to the product's certificate of analysis for any specific solubility notes. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for troubleshooting issues related to compound stability.
Caption: Troubleshooting workflow for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.
Summary of Storage Conditions
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C | ≥ 4 years[1] | Keep tightly sealed, desiccated, and protected from light.[2][6] |
| Organic Stock | Anhydrous DMSO / DMF | -20°C to -80°C | < 1 month (recommended) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Aqueous Solution | Buffers / Media | N/A (Use Immediately) | < 1 day (not recommended) | Highly unstable; prepare immediately before use from organic stock.[1][5] |
Experimental Protocol: Reconstitution of Solid Compound
This protocol provides a step-by-step method for preparing a stable organic stock solution.
-
Preparation: Allow the vial of solid 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO (or DMF) to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use, light-protecting vials.
-
Storage: Tightly cap the aliquots and store them promptly at -20°C or -80°C.
-
Usage: For experiments, thaw a single aliquot. Perform the final dilution into your aqueous experimental medium right before application to cells or animals. Discard any unused portion of the thawed aliquot.
Mechanism of Degradation
Understanding the degradation pathway underscores the importance of these storage protocols. The ester groups are hydrolyzed, particularly in aqueous environments, to release the parent 5-azacytidine, which itself is unstable and undergoes ring-opening hydrolysis.
Caption: Simplified hydrolysis pathway of azacytidine prodrugs in aqueous solution.
References
-
Development of an Oral Form of Azacytidine: 2′3′5 - PMC. Available at: [Link]
-
Physicochemical stability of Azacitidine Accord 25 mg/mL suspension for injection in original vials and polypropylene syringes after reconstitution with refrigerated water for injection - GaBI Journal. Available at: [Link]
-
Azacitidine - Vidaza® - GlobalRPH. Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS TRI ACETYL AZACITIDINE - Cleanchem Laboratories. Available at: [Link]
-
Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations - Academia.edu. Available at: [Link]
-
Development of an Oral Form of Azacytidine: 2′3′5 - SciSpace. Available at: [Link]
-
(PDF) Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage - ResearchGate. Available at: [Link]
-
Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations - PMC. Available at: [Link]
-
Hydrolytic degradation of 5-AZA into RGU-CHO and RGU. - ResearchGate. Available at: [Link]
-
(PDF) Development of an Oral Form of Azacytidine: 2′3′5 - ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET - ASL AL. Available at: [Link]
-
Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine - PubMed. Available at: [Link]
-
Hydrolysis of azacitidine. In the presence of water, a fast and... - ResearchGate. Available at: [Link]
-
Triacetyl-5-Azacytidine Suppresses Experimental Allergic Encephalomyelitis (EAE) in Mice. Available at: [Link]
Sources
Technical Support Center: Refining Treatment Duration for Maximal Epigenetic Effect
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for optimizing the treatment duration of epigenetic modifying agents to achieve maximal desired effects in your experiments. As a Senior Application Scientist, my goal is to provide not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions and troubleshoot effectively.
Understanding the Temporal Dynamics of Epigenetic Modifications
Epigenetic modifications are dynamic processes, and the kinetics of their addition and removal are crucial for designing effective treatment strategies. The optimal treatment duration depends on the specific epigenetic mark being targeted, the mechanism of the inhibitor, and the desired biological outcome.
-
Histone Acetylation: This is a highly dynamic modification with rapid turnover. Histone acetyltransferases (HATs) add acetyl groups, while histone deacetylases (HDACs) remove them. Inhibition of HDACs leads to a rapid accumulation of histone acetylation.[1][2]
-
DNA Methylation: This is a more stable mark. DNA methyltransferases (DNMTs) establish and maintain methylation patterns. Inhibition of DNMTs often requires cell division for the demethylation effect to become apparent, as the inhibitor is incorporated into the newly synthesized DNA strand, trapping the DNMT enzyme.[3][4]
-
BET Protein Occupancy: Bromodomain and Extra-Terminal (BET) proteins bind to acetylated histones to regulate gene expression. BET inhibitors competitively displace these proteins from chromatin, leading to rapid changes in gene transcription.[5][6]
The following diagram illustrates the general temporal relationship between drug administration and the observation of epigenetic and biological effects.
Caption: General timeline of events following treatment with an epigenetic modifier.
FAQs and Troubleshooting Guides
This section addresses common questions and issues encountered during experiments aimed at refining treatment duration.
HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
FAQ 1: How quickly can I expect to see an increase in histone acetylation after adding an HDAC inhibitor?
You can observe a significant increase in histone acetylation very rapidly, often within 30 minutes to a few hours of treatment.[7] The peak effect on histone acetylation is typically seen within 6 to 24 hours.
Troubleshooting Guide: No observable change in histone acetylation.
| Possible Cause | Solution |
| Drug Instability | Prepare fresh drug solutions for each experiment. Some HDAC inhibitors, like Vorinostat, have limited stability in aqueous solutions and plasma.[8] |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your cell line. The effective concentration can vary significantly between cell types. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider trying a different class of HDAC inhibitor or a combination therapy. |
| Assay Sensitivity | Ensure your western blot or other detection method is sensitive enough. Use positive controls (e.g., a cell line known to respond to the inhibitor). |
FAQ 2: Are the effects of HDAC inhibitors reversible?
Yes, the effects of most HDAC inhibitors on histone acetylation are reversible. Upon removal of the inhibitor (washout), histone acetylation levels can return to baseline within a few hours to 24 hours, depending on the cell line and the specific inhibitor.[9]
Experimental Protocol: Time-Course and Washout Experiment for Histone Acetylation
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence during the experiment.
-
Treatment: Add the HDAC inhibitor at the desired concentration. Include a vehicle-only control (e.g., DMSO).
-
Time-Course Collection: Harvest cells at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-treatment.
-
Washout: For the washout arm, after a 24-hour treatment, remove the medium, wash the cells twice with sterile PBS, and add fresh, drug-free medium.
-
Washout Collection: Harvest cells at different time points after the washout (e.g., 1, 3, 6, 12, 24 hours).
-
Analysis: Analyze histone acetylation levels (e.g., by Western blot for specific marks like H3K27ac) and correlate with changes in gene expression (qRT-PCR) and cell viability (e.g., MTT assay).
Caption: Workflow for a time-course and washout experiment with an HDAC inhibitor.
DNMT Inhibitors (e.g., Decitabine, 5-Azacytidine)
FAQ 1: How long does it take for DNMT inhibitors to cause DNA demethylation?
The demethylating effect of DNMT inhibitors is generally slower than the effect of HDAC inhibitors. Significant demethylation is often observed after several cell cycles, typically taking 24 to 72 hours or even longer with continuous low-dose treatment.[3] This is because these drugs need to be incorporated into newly synthesized DNA during replication to trap DNMTs.[4]
Troubleshooting Guide: Limited or no DNA demethylation observed.
| Possible Cause | Solution |
| Insufficient Treatment Duration | Extend the treatment duration to allow for multiple rounds of cell division. A one-month continuous treatment with nano-molar concentrations has been shown to be effective.[3] |
| Drug Degradation | DNMT inhibitors can be unstable in aqueous solutions. Prepare fresh solutions for each use. For longer-term storage, aliquoting and freezing at -25°C is recommended.[10] |
| Cell Cycle Arrest | High concentrations of DNMT inhibitors can cause cell cycle arrest, which will prevent DNA replication and subsequent demethylation. Use lower, non-toxic concentrations for prolonged treatment. |
| Assay Limitations | Ensure your DNA methylation analysis method (e.g., bisulfite sequencing, methylation-specific PCR) is sensitive and appropriate for the genomic regions of interest. |
FAQ 2: Are the effects of DNMT inhibitors long-lasting?
Yes, the demethylation induced by DNMT inhibitors can be a stable and heritable change that persists even after the drug is removed.[11] This is because the methylation patterns are re-established on the newly synthesized DNA strand during subsequent cell divisions.
Experimental Protocol: Long-Term Treatment with a DNMT Inhibitor
-
Cell Seeding: Plate cells at a low density to allow for long-term culture.
-
Treatment: Add a low, non-toxic concentration of the DNMT inhibitor.
-
Media Changes: Change the media with fresh drug every 2-3 days to maintain a consistent concentration.
-
Time-Course Collection: Harvest cells at various time points (e.g., day 3, 7, 14, 21, 28) for DNA methylation analysis.
-
Functional Assays: At each time point, also assess functional outcomes such as gene re-expression (qRT-PCR) and changes in cellular phenotype (e.g., differentiation markers).
BET Inhibitors (e.g., JQ1)
FAQ 1: How quickly do BET inhibitors affect gene expression?
BET inhibitors act very rapidly. Changes in gene expression, particularly of key oncogenes like MYC, can be detected within a few hours of treatment.[12] The displacement of BET proteins from chromatin is a direct and rapid consequence of competitive binding by the inhibitor.
Troubleshooting Guide: Minimal or unexpected changes in gene expression.
| Possible Cause | Solution |
| Suboptimal Time Point | The transcriptional effects of BET inhibitors can be transient for some genes. Perform a detailed time-course experiment with early time points (e.g., 1, 3, 6 hours) to capture the initial response. |
| Drug Stability | While generally more stable than some other epigenetic drugs, it is still good practice to prepare fresh solutions. Check the manufacturer's recommendations for storage and stability. |
| Cellular Context | The transcriptional response to BET inhibitors is highly context-dependent. The specific genes affected will vary between different cell types and their underlying genetic and epigenetic landscapes. |
| Off-Target Effects | At high concentrations, off-target effects can confound results. Use the lowest effective concentration determined from a dose-response curve. |
FAQ 2: Is the effect of BET inhibitors reversible?
Yes, the effects of BET inhibitors are generally reversible. Upon washout of the drug, BET proteins can re-associate with chromatin, and gene expression levels can return to baseline.
Experimental Protocol: Time-Course ATAC-seq with a BET Inhibitor
-
Cell Treatment: Treat cells with the BET inhibitor (e.g., JQ1) or vehicle control for various durations (e.g., 0, 1, 6, 24 hours).
-
Nuclei Isolation: Isolate nuclei from the treated cells.
-
Transposition Reaction: Perform the Tn5 transposition reaction to fragment accessible chromatin and ligate sequencing adapters.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify changes in chromatin accessibility over time. Correlate these changes with gene expression data (from a parallel RNA-seq experiment) to understand the relationship between chromatin accessibility and transcription.
Caption: Workflow for a time-course ATAC-seq experiment with a BET inhibitor.
Data Presentation: Summarizing Temporal Effects
To effectively compare the kinetics of different epigenetic drugs, it is useful to summarize the key temporal parameters in a table.
| Epigenetic Modifier Class | Example Drug | Time to Initial Epigenetic Effect | Time to Peak Epigenetic Effect | Time to Phenotypic Effect (e.g., Apoptosis) | Reversibility |
| HDAC Inhibitors | Vorinostat | 30 minutes - 2 hours[9] | 6 - 24 hours | 24 - 72 hours[13] | Yes, within hours to a day[9] |
| DNMT Inhibitors | Decitabine | 24 - 48 hours[3] | Days to weeks[3] | Days to weeks[14] | Partially, long-lasting effects[11] |
| BET Inhibitors | JQ1 | < 1 hour | 1 - 6 hours | 24 - 72 hours[12][15] | Yes, rapid |
Concluding Remarks
The optimal duration of treatment with an epigenetic modifier is a critical experimental parameter that requires careful consideration and empirical determination. This guide provides a framework for designing and troubleshooting your experiments. By understanding the underlying kinetics of epigenetic modifications and the mechanisms of action of these powerful drugs, you can refine your experimental design to achieve robust and reproducible results. For further assistance, please do not hesitate to contact our technical support team.
References
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Effects of Histone Deacetylase Inhibitor Panobinostat (LBH589) on Bone Marrow Mononuclear Cells of Relapsed or Refractory Multiple Myeloma Patients and Its Mechanisms. PMC. Available at: [Link]
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Prolonged treatment with DNMT inhibitors induces distinct effects in promoters and gene-bodies. PubMed. Available at: [Link]
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Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma. PMC. Available at: [Link]
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The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells. PMC. Available at: [Link]
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Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma. Taylor & Francis Group. Available at: [Link]
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DNA Methylation Dynamics of Human Hematopoietic Stem Cell Differentiation. PMC. Available at: [Link]
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DNA methylation dynamics during in vivo differentiation of blood and skin stem cells. PMC. Available at: [Link]
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DNA Methyltransferase Inhibition Reverses Epigenetically Embedded Phenotypes in Lung Cancer Preferentially Affecting Polycomb Target Genes. AACR Journals. Available at: [Link]
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Histone deacetylase inhibitor induces DNA damage, which normal but not transformed cells can repair. PMC. Available at: [Link]
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Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism. eLife. Available at: [Link]
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The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment. MDPI. Available at: [Link]
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Charting epimutation dynamics in human hematopoietic differentiation. Blood Science. Available at: [Link]
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DNA methylation dynamics of human hematopoietic stem cell differentiation. Bock Lab. Available at: [Link]
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DNA Methylation Inhibition Reversibly Impairs the Long-Term Context Memory Maintenance in Helix. PMC. Available at: [Link]
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Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. PMC. Available at: [Link]
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BET inhibitor JQ1 depletes BRD4 enrichment at the c-Myc putative... ResearchGate. Available at: [Link]
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Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration. PMC. Available at: [Link]
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The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition. PubMed Central. Available at: [Link]
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HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies. PMC. Available at: [Link]
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Panobinostat for the treatment of multiple myeloma: the evidence to date. Dovepress. Available at: [Link]
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Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration. Semantic Scholar. Available at: [Link]
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DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. International Journal of Molecular Sciences. Available at: [Link]
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DNA methylation epitypes highlight underlying developmental and disease pathways in acute myeloid leukemia. Genome Research. Available at: [Link]
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Disruption of histone acetylation homeostasis reveals multilayered chromatin regulation for transcriptional resiliency. PMC. Available at: [Link]
-
In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma. Haematologica. Available at: [Link]
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Histone Deacetylases: A Saga of Perturbed Acetylation Homeostasis in Cancer. PMC. Available at: [Link]
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In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. Available at: [Link]
-
The dynamic change in histone acetylation states and the accessability... ResearchGate. Available at: [Link]
-
Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. PMC. Available at: [Link]
-
The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition. ResearchGate. Available at: [Link]
-
Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. ScienceDirect. Available at: [Link]
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Decitabine (Dacogen®). OncoLink. Available at: [Link]
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Degradation characterization of JQ1-derived compounds a. The domain... ResearchGate. Available at: [Link]
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Sequential deregulation of histone marks, chromatin accessibility and gene expression in response to PROTAC-induced degradation. bioRxiv. Available at: [Link]
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Protocols. Moores Cancer Center. Available at: [Link]
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Changes in chromatin accessibility ensure robust cell cycle exit in terminally differentiated cells. PLOS Biology. Available at: [Link]
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Decitabine. University of Washington. Available at: [Link]
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Early Chromatin Remodeling Events in Acutely Stimulated CD8+ T Cells. PMC. Available at: [Link]
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Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature. Available at: [Link]
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Protocol schema for multiple-dose vorinostat testing. Abbreviations:... ResearchGate. Available at: [Link]
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The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition. Oncotarget. Available at: [Link]
-
BET Protein Inhibition Regulates Macrophage Chromatin Accessibility and Microbiota-Dependent Colitis. PubMed. Available at: [Link]
-
Troubleshooting guide for isolation of patient-derived primary cancer cells. PromoCell. Available at: [Link]
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Clinical and laboratory experience of vorinostat (suberoylanilide hydroxamic acid) in the treatment of cutaneous T-cell lymphoma. PMC. Available at: [Link]
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BET protein inhibitor JQ1 downregulates chromatin accessibility and suppresses metastasis of gastric cancer via inactivating RUNX2/NID1 signaling. PMC. Available at: [Link]
-
CpG methylation patterns and decitabine treatment response in acute myeloid leukemia cells and normal hematopoietic precursors. PMC. Available at: [Link]
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Validation & Comparative
Beyond the Instability: A Comparative Analysis of 5-Azacytidine and its Stabilized Precursor 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
[1]
Executive Summary
This guide provides a technical comparison between 5-Azacytidine (5-Aza) , the clinically active DNA methyltransferase (DNMT) inhibitor, and 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (TCB-5-Aza) , its chemically stabilized progenitor.[1]
While 5-Aza is the therapeutic standard for Myelodysplastic Syndromes (MDS), its utility is severely compromised by rapid hydrolytic degradation in aqueous environments.[1][2] TCB-5-Aza serves as the critical "shielded" intermediate, offering superior synthetic efficacy , storage stability , and purification potential . This guide details the structural causality behind these differences and provides protocols for converting the stable precursor into the active drug.
Part 1: Chemical Stability & Structural Integrity[1]
The core differentiator between these two molecules is the susceptibility of the triazine ring to hydrolysis. The p-chlorobenzoyl protecting groups on the ribose sugar of TCB-5-Aza provide steric bulk and electronic stabilization that prevents the degradation cascade common to 5-Aza.[1]
The Hydrolysis Problem (5-Aza)
In aqueous solution, the 6-position of the 5-azacytosine ring is highly electrophilic.[1] Water attacks this position, leading to ring opening, deformylation, and the formation of inactive guanylurea derivatives.
The Protected Solution (TCB-5-Aza)
TCB-5-Aza replaces the hydroxyl protons at the 2', 3', and 5' positions with p-chlorobenzoyl esters.[1]
-
Lipophilicity: Renders the molecule insoluble in water, physically separating it from the hydrolytic medium.
-
Crystallinity: The p-chloro substituent enhances crystal lattice energy, allowing for high-purity isolation (solid state) that is impossible with the amorphous or hygroscopic free nucleoside.[1]
Visualization: Degradation vs. Protection Pathways
Caption: The hydrolytic degradation pathway of 5-Azacytidine versus the stable storage state of TCB-5-Aza.
Part 2: Comparative Efficacy Profile
"Efficacy" in this context must be bifurcated: Therapeutic Efficacy (Biological Activity) vs. Process Efficacy (Manufacturing/Handling).[1]
| Feature | 5-Azacytidine (Active Drug) | TCB-5-Aza (Precursor) |
| Primary Role | DNMT Inhibition (Clinical/Research) | High-Purity Intermediate / Storage Form |
| Aqueous Stability | Poor: | Excellent: Indefinite (Insoluble) |
| Solubility | Soluble in water, DMSO, Methanol | Soluble in Chloroform, DCM; Insoluble in Water |
| Purity Potential | Difficult to purify (degrades during chromatography) | High: Recrystallizes easily due to p-Cl group |
| Bioavailability | Low oral bioavailability (requires IV/SC) | Potential lipophilic prodrug (Experimental)* |
| Handling | Requires fresh preparation; Cold chain mandatory | Room temperature stable (Solid state) |
*Note: While ester-protected nucleosides (like triacetyl-5-aza) are investigated as oral prodrugs to bypass first-pass metabolism, TCB-5-Aza is primarily utilized for its synthetic utility.[1] Its high lipophilicity requires specific formulation if used biologically.
Part 3: Experimental Protocols
Protocol A: Synthesis & Activation (Converting TCB to 5-Aza)
Purpose: To generate fresh, high-purity 5-azacytidine from the stable TCB intermediate, avoiding the degradation products found in commercial stocks stored improperly.[1]
Reagents:
Workflow:
-
Suspension: Suspend 1.0 eq of TCB-5-Aza in anhydrous MeOH (10 mL/g).
-
Activation: Bubble dry NH3 gas through the suspension at 0°C for 15 minutes, or add 5 eq of 7N NH3/MeOH.
-
Reaction: Seal and stir at room temperature for 12–24 hours. The suspension will clear as the lipophilic esters are cleaved, then 5-azacytidine may precipitate.
-
Isolation:
-
Validation: Check purity via HPLC immediately.
Protocol B: Comparative Stability Analysis (HPLC)
Purpose: To quantify the degradation rate of 5-Aza vs. the inertness of TCB-5-Aza.[1]
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm).
-
Mobile Phase A: 10mM Ammonium Phosphate (pH 6.5).[1]
-
Gradient: 0% B to 30% B over 15 mins.
-
Detection: UV at 242 nm.[1]
Step-by-Step:
-
Preparation (5-Aza): Dissolve 5-Aza in Mobile Phase A. Inject immediately (T=0). Reinject every 60 minutes for 8 hours.
-
Preparation (TCB-5-Aza): Dissolve in 100% Acetonitrile (due to insolubility in buffer). Inject.
-
Observation:
Part 4: Mechanism of Action & Synthetic Pathway
The following diagram illustrates the Vorbrüggen coupling reaction (how TCB is made) and its subsequent role as a DNMT inhibitor after deprotection.
Caption: Workflow from chemical synthesis of the TCB intermediate to the biological mechanism of the active drug.
References
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Piskala, A., & Sorm, F. (1964). Nucleic acids components and their analogues. LI. Synthesis of 1-glycosyl-5-azacytosines. Collection of Czechoslovak Chemical Communications, 29(9), 2060-2076.[1]
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (Reference for Silyl-Hilbert-Johnson reaction mechanics used to create TCB-5-Aza).
-
Cherukupally, P., et al. (2013).[1] An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug.[4] Organic Process Research & Development, 17(10), 1323-1330.[1] [1]
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Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[5][6][7][8] International Journal of Cancer, 123(1), 8-13. [1]
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Beisler, J. A. (1978).[1] Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry, 21(2), 204-208. [1]
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Comparative Stability of 5-Azacytidine Derivatives in Plasma: A Technical Guide
Executive Summary: The Stability-Efficacy Paradox
For researchers and drug developers working with Hypomethylating Agents (HMAs), plasma stability is not merely a pharmacokinetic parameter—it is the central obstacle to therapeutic efficacy.
5-Azacytidine (Azacitidine) and its deoxy- derivative 5-Aza-2'-deoxycytidine (Decitabine) suffer from a "dual-instability" mechanism:
-
Chemical Hydrolysis: The triazine ring is inherently unstable in aqueous environments, undergoing rapid opening.
-
Metabolic Deamination: Cytidine Deaminase (CDA) rapidly converts these potent inhibitors into inactive uracil derivatives.
This guide compares the stability profiles of first-generation HMAs against next-generation derivatives (Guadecitabine) and stabilization strategies (Cedazuridine combination), providing a validated experimental framework for assessing their stability in plasma.
Mechanistic Analysis of Instability
To accurately measure stability, one must understand the degradation pathways. The instability is driven by two distinct mechanisms that require different preservation strategies during sample handling.
The Degradation Pathways
-
Hydrolysis (Chemical): Occurs spontaneously in water. The 5,6-double bond of the cytosine ring is hydrated, leading to ring opening and the formation of N-formyl derivatives. This is pH and temperature-dependent.[1][2][3][4]
-
Deamination (Enzymatic): Mediated by CDA, abundant in liver and plasma.[5] It converts the amino group at position 4 to a carbonyl, creating 5-azauridine (from Azacitidine) or 5-aza-2'-deoxyuridine (from Decitabine), which are pharmacologically inactive.
Visualization: Degradation & Activation Logic
The following diagram illustrates the parallel degradation risks and the structural solution provided by Guadecitabine (SGI-110).
Caption: Degradation pathways of Azacitidine and Decitabine via CDA and Hydrolysis, contrasted with Guadecitabine's resistance mechanism.
Comparative Stability Data
The following data aggregates pharmacokinetic properties from human plasma studies. Note the significant extension in effective half-life achieved by dinucleotide engineering (Guadecitabine) compared to the parent compounds.
| Compound | Plasma | Primary Instability Driver | Stability in Aqueous Solution (RT) | Stabilization Strategy |
| Azacitidine | 22 ± 1 min (IV)41 ± 8 min (SC) | Hydrolysis > Deamination | Very Unstable ( | Ice bath; Acidification; Fresh prep. |
| Decitabine | 15–25 min (IV) | Deamination (CDA) > Hydrolysis | Unstable ( | CDA Inhibitors (Cedazuridine); THU. |
| Guadecitabine (SGI-110) | ~1.5 - 2 hrs (Effective)* | Resistant to CDA; Requires PDE cleavage | Stable against CDA; Slow hydrolysis | Dinucleotide structure protects active moiety. |
*Note: Guadecitabine acts as a depot. While the parent dinucleotide has a half-life, its clinical value is the sustained release of decitabine, extending the "effective" exposure window significantly compared to IV decitabine.
Validated Experimental Protocol: Plasma Stability Assay
Warning: Standard ADME protocols will fail for these compounds. The rapid hydrolysis of Azacitidine and the CDA activity against Decitabine require a specialized stabilization protocol .
Critical Reagents & Preparation
-
Tetrahydrouridine (THU): A potent CDA inhibitor. Essential for distinguishing chemical instability from metabolic degradation.
-
Acidified Acetonitrile: Used for protein precipitation and to lower pH, halting base-catalyzed hydrolysis.
-
Ice Bath: All sample handling must occur at 4°C.
The "Self-Validating" Workflow
This protocol includes internal controls to verify that degradation observed is real and not an artifact of extraction.
Step 1: Plasma Preparation & Spiking
-
Thaw plasma on ice.
-
Validation Control: Split plasma into two pools:
-
Pool A: Native Plasma.
-
Pool B: Plasma + THU (100 µM final conc). This confirms CDA contribution.
-
-
Spike test compound (Azacitidine/Decitabine) to 1 µM (final <1% DMSO).
-
Immediately mix and take T=0 sample.
Step 2: Incubation
-
Incubate pools at 37°C in a water bath.
-
Sampling points: 0, 15, 30, 60, 120, 240 minutes.
-
Hydrolysis Control: Run a parallel incubation in PBS (pH 7.4) at 37°C. If degradation in PBS ≈ Plasma+THU, the mechanism is chemical hydrolysis.
Step 3: Extraction & Stabilization (The Critical Step)
-
Transfer 50 µL aliquot into 200 µL Ice-Cold Acetonitrile containing 0.1% Formic Acid .
-
Why? Acetonitrile precipitates proteins; Cold stops enzymes; Acid stabilizes the triazine ring.
-
-
Vortex for 30s, Centrifuge at 4000g for 15 min at 4°C.
-
Analyze supernatant immediately by LC-MS/MS or store at -80°C.
Workflow Diagram
Caption: Experimental workflow for differentiating metabolic vs. chemical instability in plasma.
Conclusion & Recommendations
-
For In Vitro Assays: Always use THU (Tetrahydrouridine) when handling Decitabine or Azacitidine in biological matrices. Without it, half-life data is meaningless due to CDA artifacts.
-
For Drug Development:
-
Azacitidine requires formulation strategies (e.g., nanoparticles, non-aqueous solvents) to combat hydrolysis.
-
Decitabine requires CDA protection. The combination with Cedazuridine (oral) or the use of Guadecitabine (SGI-110) effectively bypasses the plasma stability limit.
-
-
Storage: Never store these compounds in aqueous solution at 4°C for >2 hours. Flash freeze at -80°C or prepare fresh.
References
-
Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. NIH/PubMed Central.Link
-
Concise Drug Review: Azacitidine and Decitabine. NIH/PubMed Central.Link
-
Guadecitabine (SGI-110): DNA Methyltransferase Inhibitor Oncolytic. NIH/PubMed Central.Link
-
The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses. NIH/PubMed Central.Link
-
Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. PubMed.Link
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A Comparative Guide to the Oral Bioavailability of 5-Azacytidine and its Prodrug, 2',3',5'-Triacetyl-5-azacitidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-azacytidine (azacitidine), a cornerstone in the treatment of myelodysplastic syndromes (MDS), has significantly improved patient outcomes.[1][2][3][4] As a potent DNA methyltransferase (DNMT) inhibitor, it works by reversing epigenetic silencing of tumor suppressor genes.[4][5][6] However, its clinical utility is hampered by its administration route—either intravenous or subcutaneous—necessitated by poor oral bioavailability.[1][4][7] This limitation stems from the drug's instability in the aqueous environment of the gastrointestinal tract and its rapid degradation by the enzyme cytidine deaminase.[1][8][9]
To surmount these challenges, researchers have developed prodrugs, which are inactive compounds that are metabolized into the active drug within the body. This guide provides a detailed comparative analysis of the oral bioavailability of 5-azacytidine (referred to as ACT in some literature) and its acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC). While the initial topic mentioned a p-chlorobenzoyl derivative, the substantial body of published, comparative data focuses on the triacetyl prodrug. This guide will therefore focus on the well-documented TAC prodrug to provide a robust, data-driven comparison.
The Challenge of Oral 5-Azacytidine Delivery
The inherent chemical nature of 5-azacytidine presents significant hurdles for oral administration. Its s-triazine ring is susceptible to hydrolysis, and it is a substrate for cytidine deaminase, an enzyme abundant in the liver and gastrointestinal tract, which rapidly converts it into an inactive form.[8][9] Early attempts at oral formulations of unmodified 5-azacytidine resulted in low and highly variable bioavailability, ranging from 6.3% to 20%.[1] A pilot study of a film-coated oral formulation reported a mean bioavailability of 17.4%, highlighting the persistent challenge.[1][7]
2',3',5'-Triacetyl-5-azacitidine: A Prodrug Strategy
The development of 2',3',5'-triacetyl-5-azacitidine (TAC) represents a strategic approach to enhance the oral delivery of 5-azacytidine.[1][3] By masking the hydroxyl groups of the ribose sugar with acetyl esters, the prodrug exhibits increased stability and is more readily absorbed. Once absorbed, endogenous esterase enzymes cleave the acetyl groups, releasing the active 5-azacytidine into circulation.[1]
Comparative Pharmacokinetic Analysis
A pivotal preclinical study in a murine model provides a direct comparison of the pharmacokinetic profiles of intravenously administered 5-azacytidine and orally administered TAC. The data clearly demonstrates the superiority of the prodrug approach for oral delivery.
| Pharmacokinetic Parameter | Intravenous 5-Azacytidine (ACT) | Oral 2',3',5'-Triacetyl-5-azacitidine (TAC) Derived ACT |
| Absolute Bioavailability | N/A | 58%[1][4] |
| Tmax (Time to Peak Concentration) | Immediate | 0.5 hours[1][4] |
| Cmax (Peak Plasma Concentration) | ~20,000 ng/mL | ~5,000 ng/mL[1][4] |
| Terminal Half-life (t1/2) | 6.8 hours[1] | 9.2 hours[1] |
| AUC (Area Under the Curve) | 126 hr-µM[1][4] | 73.5 hr-µM[1][4] |
| Sustained Concentration | Rapid decline | Pharmacologically relevant concentration (>0.5 µM) sustained for 24 hours[1][4] |
The key takeaway from this data is that while the peak concentration (Cmax) is lower with the oral prodrug, the prolonged half-life and sustained plasma concentration indicate a more continuous exposure to the active drug. This protracted exposure is crucial for an S-phase specific drug like 5-azacytidine and may lead to enhanced therapeutic efficacy.[10]
Mechanism of Action and Metabolic Activation
Both 5-azacytidine and its prodrug ultimately exert their therapeutic effect through the same mechanism. 5-azacytidine is a prodrug that must be activated intracellularly through phosphorylation.[9][11] Uridine-cytidine kinase phosphorylates 5-azacytidine to its monophosphate form, which is then further phosphorylated to the active triphosphate.[12][13] This active metabolite is then incorporated into RNA and, to a lesser extent, DNA.[9][14] Its incorporation into DNA leads to the irreversible inhibition of DNA methyltransferases, resulting in global hypomethylation.[5][6]
The TAC prodrug undergoes initial deacetylation by esterases to release 5-azacytidine, which then follows the same activation pathway.
Experimental Protocols for Bioavailability Assessment
The evaluation of a novel oral prodrug like TAC involves a multi-step process encompassing in vitro and in vivo studies.
Step 1: In Vitro Characterization
-
pH Stability Assay: The stability of TAC is assessed across a range of pH values (e.g., pH 3, 5, and 7.4) to simulate its transit through the gastrointestinal tract.[1][3] Samples are incubated at room temperature, and aliquots are taken at various time points for analysis by LC/MS/MS to quantify the parent prodrug and any degradation products.[3]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. The permeability of TAC across this monolayer is measured to predict its potential for intestinal absorption.[1]
Step 2: In Vivo Pharmacokinetic Studies in Animal Models
-
Animal Model: C57BL/6 mice are commonly used for these studies.[3]
-
Drug Administration: One cohort of mice receives an intravenous (i.v.) injection of 5-azacytidine to serve as a reference for bioavailability calculations. Another cohort receives an oral gavage of TAC.
-
Blood Sampling: Serial blood samples are collected from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentrations of TAC and its metabolite, 5-azacytidine, are quantified using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[1][3][15]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Step 3: Pharmacodynamic Assessment
-
Global DNA Methylation Assay: To confirm that the orally delivered prodrug is not only absorbed but also pharmacologically active, the extent of global DNA methylation is measured in tissues or cells from the treated animals.[1][2][3] This provides a direct measure of the drug's intended biological effect.
Clinical Implications and Future Directions
The development of an orally bioavailable form of 5-azacytidine has significant clinical implications. It offers the potential for a more convenient, at-home treatment regimen, which could improve the quality of life for patients. Furthermore, the sustained drug exposure achieved with the oral prodrug may lead to improved efficacy.
Several clinical trials have been initiated to evaluate oral 5-azacytidine formulations in various malignancies, including solid tumors and hematologic cancers.[16][17][18][19][20] These studies are crucial for determining the safety, tolerability, and optimal dosing schedule of oral 5-azacytidine in patients.
Conclusion
The use of a prodrug strategy, specifically the development of 2',3',5'-triacetyl-5-azacitidine, has successfully overcome the challenges associated with the oral delivery of 5-azacytidine. Preclinical data demonstrates a significant improvement in oral bioavailability, leading to prolonged and sustained plasma concentrations of the active drug. This advancement holds the promise of a more effective and patient-friendly therapeutic option for MDS and other cancers. Further clinical investigation is warranted to fully realize the potential of this promising oral epigenetic therapy.
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A Researcher's Guide to Validating DNMT Inhibition by 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine and its Alternatives
For researchers in epigenetics and drug development, the precise validation of DNA methyltransferase (DNMT) inhibition is paramount. This guide provides an in-depth, technically-focused comparison of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine, a novel prodrug of the well-established DNMT inhibitor 5-azacytidine, alongside its parent compound and another key market alternative, decitabine. We will delve into the causality behind experimental choices for validating DNMT inhibition and provide detailed, field-proven protocols.
The Rationale for Prodrug Development: Overcoming the Limitations of 5-Azacytidine
5-azacytidine and its deoxy analog, decitabine, are potent hypomethylating agents approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Their mechanism of action involves their incorporation into RNA and/or DNA, where they covalently trap DNMT enzymes, leading to their degradation and subsequent passive demethylation of the genome.[3] However, these first-generation DNMT inhibitors suffer from significant drawbacks, including poor chemical stability in aqueous solutions and low oral bioavailability, which complicates their clinical administration.[4]
To address these limitations, prodrugs such as 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine have been developed. The esterification of the ribose hydroxyl groups is designed to increase the compound's stability and lipophilicity, potentially enhancing its oral absorption and cellular uptake. Once inside the cell, it is anticipated that cellular esterases will cleave the p-chlorobenzoyl groups, releasing the active 5-azacytidine. A similar strategy has been successfully demonstrated with 2',3',5'-triacetyl-5-azacitidine (TAC), which showed improved stability, solubility, and in vivo efficacy compared to its parent compound.[4]
This guide will outline the essential experiments to validate the efficacy of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine and compare its performance against 5-azacytidine and decitabine.
The Core of DNMT Inhibition: A Mechanistic Overview
The primary mechanism of action for 5-azacytidine and decitabine involves their conversion to triphosphate forms and subsequent incorporation into newly synthesized RNA and/or DNA.[5] Decitabine is exclusively incorporated into DNA, while 5-azacytidine is incorporated into both RNA and DNA.[6][7] Once incorporated into DNA, the nitrogen at the 5-position of the azacytosine ring forms a covalent bond with the catalytic cysteine residue of DNMTs, trapping the enzyme on the DNA. This adduct formation leads to the proteasomal degradation of the DNMT, preventing the maintenance of methylation patterns during subsequent rounds of DNA replication.[8][9]
Caption: Mechanism of DNMT inhibition by azanucleosides.
Experimental Validation of DNMT Inhibition: A Comparative Approach
To rigorously assess the efficacy of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine and compare it to 5-azacytidine and decitabine, a multi-pronged experimental approach is necessary. This should include assays to measure global DNA methylation, gene-specific methylation, and the direct impact on DNMT protein levels.
Assessing Global DNA Methylation Status by LINE-1 Pyrosequencing
Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons are heavily methylated in normal somatic cells and their methylation status serves as a reliable surrogate for global DNA methylation.[10] A decrease in LINE-1 methylation is a hallmark of effective DNMT inhibition.
Experimental Workflow:
Caption: Workflow for LINE-1 pyrosequencing.
Detailed Protocol: LINE-1 Pyrosequencing
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, KG-1a) at an appropriate density. Treat with a dose-range of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine, 5-azacytidine, and decitabine for 48-72 hours. Include a vehicle-treated control.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA using a commercial kit.
-
Bisulfite Conversion: Convert 500 ng of genomic DNA using a bisulfite conversion kit according to the manufacturer's protocol. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific for a CpG-rich region of the LINE-1 promoter. One of the primers should be biotinylated to allow for subsequent purification.
-
PCR Conditions (Example): Initial denaturation at 95°C for 15 minutes; 45 cycles of 95°C for 20 seconds, 50°C for 20 seconds, and 72°C for 20 seconds; and a final extension at 72°C for 5 minutes.[10]
-
-
Pyrosequencing: Perform pyrosequencing on the biotinylated PCR products using a sequencing primer internal to the PCR amplicon. The assay quantifies the C/T ratio at specific CpG sites, which reflects the methylation level.[10]
-
Data Analysis: Calculate the percentage of methylation at each CpG site. The average methylation across all assayed CpG sites represents the overall LINE-1 methylation level.
Comparative Data for 5-Azacytidine and Decitabine:
| Compound | Cell Line | Concentration | Treatment Duration | LINE-1 Methylation (% of Control) | Reference |
| 5-Azacytidine | KG-1a | 1 µM | 48 hours | ~60% | [6][11] |
| Decitabine | KG-1a | 0.3 µM | 48 hours | ~50% | [6][11] |
| 5-Azacytidine | THP-1 | 1 µM | 48 hours | ~70% | [6][11] |
| Decitabine | THP-1 | 0.3 µM | 48 hours | ~60% | [6][11] |
Note: These values are estimations based on published data and may vary depending on experimental conditions.
Validating Target Engagement: Western Blot for DNMT1 Degradation
A direct consequence of azanucleoside incorporation into DNA is the proteasomal degradation of DNMT1.[8][9] Western blotting is a straightforward and effective method to visualize and quantify the reduction in DNMT1 protein levels following treatment.
Experimental Workflow:
Caption: Workflow for Western blot analysis of DNMT1.
Detailed Protocol: Western Blot for DNMT1
-
Cell Lysis: Following treatment with the respective DNMT inhibitors, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH, or Ku70) to determine the relative reduction in DNMT1 levels.
Comparative Insights for 5-Aza-2'-deoxycytidine (Decitabine analog):
Studies have shown that treatment of cancer cells with 5-aza-2'-deoxycytidine leads to a time- and dose-dependent degradation of DNMT1. A significant reduction in DNMT1 protein can be observed as early as 6 hours post-treatment, with near-complete degradation by 12-24 hours.[8][9][12] In contrast, the levels of DNMT3A and DNMT3B are generally not affected by these treatments.[12][13]
Assessing Functional Consequences: Cell Viability and IC50 Determination
To compare the cytotoxic effects of these compounds, a cell viability assay is essential. This will allow for the determination of the half-maximal inhibitory concentration (IC50) for each drug.
Detailed Protocol: MTT/MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of each DNMT inhibitor for 72 hours.
-
Viability Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Plot the cell viability against the drug concentration and calculate the IC50 value using non-linear regression analysis.
Comparative IC50 Values for 5-Azacytidine and Decitabine:
| Compound | Cell Line | IC50 (72h) | Reference |
| 5-Azacytidine | KG-1a | ~2 µM | [6] |
| Decitabine | KG-1a | ~0.2 µM | [6] |
| 5-Azacytidine | THP-1 | ~4 µM | [6] |
| Decitabine | THP-1 | ~0.4 µM | [6] |
| 5-Azacytidine | HCT-116 | 1.98 ± 0.29 µM (48h) | [14] |
| 5-Aza-CdR | HCT-116 | 3.18 ± 0.50 µM (48h) | [14] |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Conclusion and Future Directions
The validation of DNMT inhibition by 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine requires a systematic and comparative approach. By employing the robust experimental framework outlined in this guide—encompassing global methylation analysis, direct assessment of DNMT1 protein levels, and functional cell viability assays—researchers can effectively characterize its potency and compare it to established DNMT inhibitors. The prodrug strategy holds significant promise for improving the therapeutic window of azanucleosides. Future studies should also investigate the in vivo pharmacokinetics and pharmacodynamics of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine to fully elucidate its potential as a next-generation epigenetic therapeutic.
References
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- Fandy, T. E., Herman, J. G., Kerns, P., Jiemjit, A., Sugar, E. A., Choi, S. H., ... & Gore, S. D. (2009). Early epigenetic changes and DNA damage do not predict clinical response in an overlapping schedule of 5-azacytidine and entinostat in patients with myeloid malignancies.
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- Hollenbach, P. W., Nguyen, A. N., Brady, H., Williams, M., Ning, Y., Richard, N., ... & Bogenberger, J. (2010). A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines. PloS one, 5(2), e9001.
- Zhang, N., Li, Y., Wu, C., Chen, Z., & Liu, Y. (2023). DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells. Epigenetics, 18(1), 2254976.
- Pinto, R. M., & Momparler, R. L. (2012). A perspective on the comparative antileukemic activity of 5-aza-2'-deoxycytidine (decitabine) and 5-azacytidine (vidaza). Cancers, 4(3), 826-838.
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- Lavelle, D., Vaitkus, K., Ling, Y., Ruiz, M. A., Mahfouz, R., & DeSimone, J. (2020). Decitabine-and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network. Leukemia, 34(8), 2174-2185.
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Comparative Guide to Cross-Resistance Studies with 5-Azacytidine and its Analogs
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic therapies, understanding the nuances of drug resistance is paramount. This guide provides an in-depth comparison of cross-resistance profiles for 5-azacytidine (azacitidine) and its key analogs, decitabine and guadecitabine. We will dissect the underlying molecular mechanisms, present supporting experimental data, and provide detailed protocols to empower your own investigations into this critical area of cancer therapy.
Introduction: The Hypomethylating Agents (HMAs)
5-Azacytidine (AZA) and its deoxy-analog, decitabine (DAC), are cornerstones in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] As nucleoside analogs, they are incorporated into RNA and/or DNA, where they function as potent inhibitors of DNA methyltransferases (DNMTs).[3] By forming an irreversible covalent bond with DNMT1, they deplete the enzyme, leading to passive, replication-dependent DNA hypomethylation.[3] This epigenetic reprogramming can re-activate silenced tumor suppressor genes and restore normal cellular differentiation.[4][5]
Despite their success, a significant challenge remains: approximately 50% of patients exhibit primary resistance, and the majority of initial responders eventually relapse due to acquired resistance.[1][2] This has driven the development of next-generation analogs like guadecitabine (SGI-110), designed to overcome specific resistance mechanisms.[6][7] Understanding the patterns of cross-resistance between these agents is crucial for designing effective sequential or combination therapies.
The Molecular Basis of Resistance and Cross-Resistance
Resistance to HMAs is not typically caused by mutations in the DNMT target itself, but rather by alterations in the complex metabolic network responsible for drug uptake, activation, and degradation.[8][9] These alterations define the cross-resistance profile between AZA and its analogs.
Key Mechanisms of HMA Resistance
The journey of an HMA from administration to DNMT inhibition is fraught with potential roadblocks. Resistance can emerge at multiple steps, primarily within the pyrimidine metabolism pathway.[8][10]
-
Drug Transport : Initial uptake into the cell is mediated by nucleoside transporters from the SLC28 and SLC29 families. While less commonly cited as a primary resistance driver, altered transporter expression can modulate intracellular drug concentrations.[1]
-
Drug Activation (Phosphorylation) : This is the most critical and well-documented step for resistance. The initial phosphorylation is the rate-limiting step for both AZA and DAC, but it is carried out by different enzymes.
-
5-Azacytidine (AZA) is primarily phosphorylated by Uridine-Cytidine Kinase (UCK1 and UCK2) .[9][11]
-
Decitabine (DAC) is phosphorylated by Deoxycytidine Kinase (DCK) .[2][9] This enzymatic divergence is the linchpin of their differential cross-resistance. For instance, a cell line with a loss-of-function mutation in UCK2 can become highly resistant to AZA while retaining sensitivity to DAC.[11][12]
-
-
Drug Inactivation (Deamination) : Both AZA and DAC are susceptible to rapid degradation by Cytidine Deaminase (CDA) , which converts them into inactive uridine metabolites.[9][10] High levels of CDA in tissues like the liver contribute to the drugs' short half-lives and can be a significant mechanism of clinical resistance.[6][9] An elevated CDA/DCK expression ratio has been proposed as a potential marker for primary resistance to decitabine.[2]
-
Alterations in Downstream Pathways : Acquired resistance can also involve the activation of pro-survival signaling cascades, such as the PI3K/AKT pathway, which allows cancer cells to tolerate the cytotoxic effects of HMA treatment.[3][13][14]
The diagram below illustrates the metabolic pathways for 5-Azacytidine and Decitabine and highlights the key points where resistance can develop.
Caption: Metabolic activation of HMAs and mechanisms of resistance.
Guadecitabine: A Rational Design to Evade Resistance
Guadecitabine (SGI-110) is a dinucleotide composed of decitabine and deoxyguanosine.[15] This structure was rationally designed to be resistant to degradation by CDA.[6][7] Following subcutaneous administration, it is slowly cleaved to release the active metabolite, decitabine, resulting in a longer in-vivo exposure time compared to intravenous decitabine.[6] This design directly counters the resistance mechanism of CDA upregulation.
Comparative Data on Cross-Resistance
Experimental data from HMA-resistant cancer cell lines provide clear evidence of differential cross-resistance patterns. These models are typically generated by exposing parental, sensitive cell lines to gradually increasing concentrations of an HMA over several months.[12][16]
Table 1: Comparison of 5-Azacytidine and its Analogs
| Feature | 5-Azacytidine (AZA) | Decitabine (DAC) | Guadecitabine (SGI-110) |
| Structure | Cytidine analog (ribose sugar) | Deoxycytidine analog | Dinucleotide of decitabine and deoxyguanosine |
| Primary Incorporation | RNA (>80%), DNA (~10-20%)[17] | Exclusively DNA[17] | Releases decitabine for DNA incorporation[7] |
| Key Activating Enzyme | Uridine-Cytidine Kinase (UCK2)[9][11] | Deoxycytidine Kinase (DCK)[2][9] | DCK (for its active metabolite)[7] |
| CDA Susceptibility | High | High | Resistant[6][15] |
Table 2: Representative IC50 Values in Sensitive vs. AZA-Resistant AML Cell Lines
The following table synthesizes data from studies that developed AZA-resistant cell lines and tested their sensitivity to other analogs. Note that absolute IC50 values vary by cell line and assay conditions, but the fold-change in resistance is a key indicator.
| Cell Line Model | Drug | Parental IC50 (µM) | AZA-Resistant IC50 (µM) | Fold-Change in Resistance | Cross-Resistance Pattern | Reference |
| MOLM-13/AZA | 5-Azacytidine | ~0.5 | >10.0 | >20x | N/A | [12] |
| Decitabine | ~0.1 | ~0.1 | ~1x (No cross-resistance) | Retained sensitivity to DAC | [12] | |
| SKM-1/AZA | 5-Azacytidine | ~0.8 | >15.0 | >18x | N/A | [12] |
| Decitabine | ~0.3 | ~0.9 | ~3x (Partial cross-resistance) | Slight decrease in DAC sensitivity | [12] | |
| OCI-M2/AZA | 5-Azacytidine | ~1.2 | ~25.0 | ~21x | N/A | [16] |
| Decitabine | Not Reported | Not Reported | Not Reported | Not Reported | [16] |
These data illustrate two critical findings:
-
High-level resistance to AZA can be achieved in vitro.
-
AZA resistance does not universally confer cross-resistance to DAC, a finding directly attributable to their distinct activation enzymes.[12] The MOLM-13/AZA model, for example, was found to have a mutation in UCK2, explaining its specific resistance to AZA.[11]
Experimental Protocols for Studying Cross-Resistance
To validate these findings and explore resistance in your own models, rigorous and reproducible experimental protocols are essential. The following sections provide step-by-step methodologies for core assays.
Experimental Workflow Overview
The diagram below outlines a typical workflow for generating and characterizing HMA-resistant cell lines to study cross-resistance.
Caption: Workflow for developing and analyzing HMA-resistant cell lines.
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol uses a colorimetric assay (e.g., MTT or WST-1) to measure cell viability and determine the half-maximal inhibitory concentration (IC50), a key measure of drug sensitivity.[18][19]
Materials:
-
Parental and HMA-resistant cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
5-Azacytidine, Decitabine, Guadecitabine (prepare fresh stock solutions in DMSO or an appropriate buffer, noting that AZA is unstable in aqueous solutions and medium should be changed daily if treatment is >24h).[20]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for suspension lines like MOLM-13) in 100 µL of complete medium.[21] Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare 2x serial dilutions of each drug (AZA, DAC, Guadecitabine) in culture medium. A typical concentration range might be 0.01 µM to 50 µM.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x drug dilutions to achieve the final desired concentrations. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to cover at least one cell doubling time.[19][20]
-
Add Viability Reagent: Add 10 µL of MTT solution (5 mg/mL) or WST-1 reagent to each well and incubate for an additional 3-4 hours.
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blanks from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (Abs_treated / Abs_control) * 100.
-
Plot % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Global DNA Methylation Quantification
This protocol uses an ELISA-based kit to provide a high-throughput assessment of global 5-methylcytosine (5-mC) levels, allowing for confirmation of the hypomethylating effect of the drugs.[4][12]
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Global DNA Methylation Quantification Kit (several commercial options are available)
-
Plate reader
Procedure:
-
Cell Treatment and DNA Isolation: Treat parental and resistant cells with an effective dose of each HMA (e.g., at the IC50 concentration) for 72 hours. Harvest cells and isolate high-quality genomic DNA using a standard kit.
-
Assay Execution: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Binding a standardized amount of DNA (e.g., 100 ng) to the assay wells.
-
Incubating with a capture antibody specific for 5-methylcytosine (5-mC).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a colorimetric substrate and stopping the reaction.
-
-
Read Absorbance: Measure absorbance on a plate reader.
-
Data Analysis:
-
Generate a standard curve using the methylated DNA controls provided in the kit.
-
Calculate the amount of 5-mC in each sample based on the standard curve.
-
Express the results as a percentage of 5-mC relative to the total input DNA. Compare the %5-mC in treated samples to the untreated controls for both parental and resistant cell lines. A successful hypomethylating effect will show a significant decrease in %5-mC.[12]
-
Overcoming Resistance: Future Directions
The detailed understanding of resistance mechanisms opens avenues for rational therapeutic strategies:
-
Sequential Therapy : For a patient relapsing on AZA therapy due to UCK2 deficiency, switching to DAC could be a viable strategy, as DAC sensitivity may be retained.[11]
-
CDA Inhibition : Combining DAC with a CDA inhibitor is a clinically investigated strategy to increase its bioavailability and overcome CDA-mediated resistance.[6]
-
Targeting Downstream Pathways : For resistance driven by signaling adaptations, combination therapy with inhibitors of pathways like PI3K/AKT or BCL2 (e.g., Venetoclax) may re-sensitize cells to HMAs.[3][13]
-
Next-Generation Agents : Guadecitabine's CDA-resistant design makes it a promising option in settings where high CDA expression is a known or suspected resistance driver.[7][15]
Conclusion
Cross-resistance among 5-azacytidine and its analogs is not uniform but is dictated by specific molecular mechanisms, primarily centered on the pyrimidine metabolic pathway. A clear divergence in the activation enzymes UCK2 and DCK for 5-azacytidine and decitabine, respectively, provides a molecular basis for differential sensitivity and rational therapeutic sequencing. Newer agents like guadecitabine are designed to bypass specific resistance mechanisms like CDA-mediated degradation. For researchers, a thorough characterization of resistant models using the protocols outlined here is essential for identifying the operative resistance mechanisms and exploring novel strategies to overcome them, ultimately aiming to extend the therapeutic benefit of this important class of epigenetic drugs.
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A Comparative Guide to the In Vivo Anti-Tumor Activity of 5-Azacytidine Prodrugs
Introduction: Overcoming the Challenges of a Pioneering Epigenetic Drug
5-Azacytidine (AZA), a cornerstone of epigenetic therapy, has significantly impacted the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its mechanism revolves around the inhibition of DNA methyltransferases (DNMTs), enzymes that play a critical role in gene silencing. By incorporating into DNA and RNA, 5-Azacytidine traps DNMTs, leading to a passive demethylation of the genome during DNA replication.[2][3] This process can reactivate aberrantly silenced tumor suppressor genes, restoring cellular control and inducing anti-tumor effects.[1][4]
However, the clinical utility of 5-Azacytidine is hampered by significant pharmacological drawbacks. The molecule is chemically unstable in aqueous solutions and is rapidly degraded by cytidine deaminase (CDA), an enzyme abundant in the liver and gastrointestinal tract.[5][6] This results in a short plasma half-life (around 1.5 to 2.3 hours for subcutaneous administration) and poor oral bioavailability, necessitating frequent intravenous or subcutaneous injections that can be burdensome for patients.[1][7] To circumvent these limitations, a new generation of 5-Azacytidine prodrugs has been engineered. These precursors are designed to improve stability, enhance oral bioavailability, and prolong the in vivo exposure to the active drug, thereby maximizing therapeutic efficacy.[8]
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of key 5-Azacytidine prodrugs, offering experimental data and mechanistic insights for researchers and drug development professionals. We will delve into the molecular rationale behind their design, compare their pharmacokinetic and pharmacodynamic profiles, and evaluate their efficacy in preclinical and clinical settings.
Core Mechanism: Reawakening Silenced Genes
The anti-tumor activity of 5-Azacytidine and its prodrugs is rooted in their ability to reverse epigenetic silencing. After cellular uptake, these nucleoside analogs must be phosphorylated to their active triphosphate form.[3][9] 5-Aza-CTP is then incorporated into RNA, disrupting protein synthesis, while its deoxyribose counterpart, 5-Aza-dCTP (the active form of decitabine), is integrated into DNA.[10]
Once embedded in the DNA strand, the nitrogen atom at position 5 of the azacytosine ring forms an irreversible covalent bond with the DNMT enzyme during the methylation process.[3] This "traps" the enzyme, flagging it for proteasomal degradation and effectively depleting the cell of active DNMTs. Consequently, when the cell divides, the newly synthesized DNA strand is not methylated, leading to a passive, replication-dependent hypomethylation of the genome. This can restore the expression of critical tumor suppressor genes and trigger downstream anti-tumor effects, including cell cycle arrest, apoptosis, and enhanced tumor immunogenicity.[11][12][13]
Comparative Analysis of Leading 5-Azacytidine Prodrugs
The development of 5-Azacytidine prodrugs has primarily focused on improving stability against chemical and enzymatic degradation and enabling oral administration. Here, we compare several key agents that have been evaluated in vivo.
Guadecitabine (SGI-110)
-
Rationale for Development: Guadecitabine was designed to overcome the primary resistance mechanism to decitabine and 5-Azacytidine: rapid degradation by cytidine deaminase (CDA). It is a dinucleotide composed of decitabine covalently linked to deoxyguanosine via a phosphodiester bond. This structure protects the decitabine molecule from CDA, allowing for a longer half-life and more sustained exposure of tumor cells to the active metabolite.[6]
-
Pharmacokinetics (PK) & Pharmacodynamics (PD): Pharmacokinetic studies show that subcutaneous administration of guadecitabine results in a prolonged half-life of the active metabolite, decitabine, compared to intravenous decitabine infusion.[14] This extended exposure leads to more potent and sustained DNA demethylation in both preclinical models and clinical settings.[14]
-
In Vivo Anti-Tumor Efficacy: Guadecitabine has demonstrated significant anti-tumor activity as a single agent and in combination with other therapies across various cancer models. In preclinical studies on hepatocellular carcinoma (HCC), guadecitabine inhibited cell proliferation and synergized with oxaliplatin to delay tumor growth in xenograft models.[15] In models of diffuse intrinsic pontine glioma (DIPG), guadecitabine treatment increased the expression of MHC class I molecules and tumor-associated antigens, suggesting it can immunosensitize tumors to therapies like peptide vaccines.[16] Clinical trials have confirmed its activity in patients with AML and MDS.[6]
-
Toxicity Profile: The most common toxicities observed in clinical trials are myelosuppression-related, including neutropenia and thrombocytopenia, which are consistent with the known side effects of hypomethylating agents.[6][14]
2′,3′,5′-Triacetyl-5-azacitidine (TAC)
-
Rationale for Development: TAC is an esterified prodrug of 5-Azacytidine designed to improve chemical stability, solubility, and, most importantly, oral bioavailability.[1] The acetyl groups protect the parent molecule from degradation and are cleaved by serum esterases after absorption to release active 5-Azacytidine.
-
Pharmacokinetics (PK) & Pharmacodynamics (PD): Preclinical studies demonstrated significant pharmacokinetic improvements over the parent compound.[1] When administered orally to mice, TAC-derived azacitidine showed a longer terminal half-life (9.2 hours) compared to intravenously administered azacitidine (6.8 hours), indicating protracted absorption and effective conversion.[1] Pharmacodynamic analyses confirmed its ability to suppress global methylation in vivo.[1]
-
In Vivo Anti-Tumor Efficacy: In a murine leukemia model (L1210), daily oral administration of TAC (38 mg/kg) for five days resulted in a 50% increase in lifespan, demonstrating potent antileukemic activity comparable to intraperitoneally administered 5-Azacytidine.[1]
-
Toxicity Profile: In vivo analyses indicated a lack of general toxicity at therapeutically effective doses.[1]
Zebularine
-
Rationale for Development: Zebularine is a cytidine analog with a more stable chemical structure than 5-Azacytidine, particularly in aqueous solutions and at low pH, making it suitable for oral administration.[17][18] While not a direct prodrug of 5-Azacytidine, it functions through the same mechanism of DNMT inhibition and is often compared as a more stable alternative.
-
Pharmacokinetics (PK) & Pharmacodynamics (PD): Zebularine can be administered continuously via drinking water in animal models, providing sustained exposure.[17][19] Immunoblot analysis from in vivo studies confirms its ability to deplete DNMT1 and DNMT3b.[19]
-
In Vivo Anti-Tumor Efficacy: Zebularine has shown significant anti-tumor effects in multiple in vivo models. In a genetically engineered mouse model of breast cancer, zebularine treatment delayed tumor formation and induced necrosis and apoptosis.[19] In a bladder carcinoma xenograft model, oral administration of zebularine reduced tumor volumes and reactivated the silenced p16 tumor suppressor gene.[18] More recently, studies have shown that zebularine can potentiate anti-tumor immunity by stimulating the cGAS-STING pathway, which enhances tumor cell immunogenicity and T-cell-mediated killing.[11][12]
-
Toxicity Profile: Zebularine is noted for being less toxic than 5-Azacytidine and decitabine.[17][18] Long-term administration in the drinking water of mice showed no significant toxicity or adverse effects on the gene expression profiles of normal tissues like the liver.[17]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data for the compared agents based on available preclinical and clinical information.
Table 1: Comparative Pharmacokinetic & Pharmacodynamic Profile
| Feature | 5-Azacytidine (Parent Drug) | Guadecitabine (SGI-110) | 2′,3′,5′-Triacetyl-5-azacitidine (TAC) | Zebularine |
| Primary Goal | N/A | Resist CDA degradation, prolong exposure | Improve stability, oral bioavailability | Improve stability, oral bioavailability |
| Route of Admin. | Subcutaneous (SC), Intravenous (IV) | Subcutaneous (SC) | Oral | Oral, Intraperitoneal (IP) |
| Half-Life | ~1.5 - 2.3 hours (SC)[7] | Prolonged exposure to active decitabine[6][14] | Oral TAC-derived AZA: ~9.2 hours | Stable, allows for continuous exposure[17][18] |
| Bioavailability | Low oral bioavailability | N/A (designed for SC) | High oral bioavailability[1] | High oral bioavailability[18] |
| In Vivo PD Effect | DNMT inhibition, hypomethylation | Potent, sustained DNA demethylation[14] | Suppresses global methylation[1] | DNMT1/3b depletion, demethylation[18][19] |
Table 2: Summary of In Vivo Anti-Tumor Efficacy
| Agent | Cancer Model | Dosing Regimen (Example) | Key Efficacy Outcome(s) | Reference(s) |
| 5-Azacytidine | Pancreatic Ductal Adenocarcinoma (mouse) | 1 mg/kg IP | Significant tumor regression in immunocompetent mice | [13] |
| Hepatocellular Carcinoma (zebrafish) | 6 µM in water | Reduced tumor growth and neo-angiogenesis | [2][20] | |
| Guadecitabine | Hepatocellular Carcinoma (xenograft) | Low doses + Oxaliplatin | Synergistic delay in tumor growth | [15] |
| Diffuse Intrinsic Pontine Glioma (mouse) | Dose-dependent | Increased MHC I and tumor antigen expression | [16] | |
| TAC | L1210 Leukemia (mouse) | 38 mg/kg oral, daily x5 | 50% increased lifespan vs. control | [1] |
| Zebularine | Breast Cancer (GEMM) | 5 mg/mL in drinking water | Significant delay in tumor growth, induced apoptosis | [19] |
| Bladder Carcinoma (xenograft) | 1000 mg/kg IP or oral | Statistically significant reduction in tumor volume | [18] |
Experimental Design and Protocols
Conducting a robust in vivo comparison of these prodrugs requires a well-designed experimental workflow. The causality behind each step is critical for generating reliable and translatable data.
Protocol: In Vivo Xenograft Model for Efficacy Assessment
This protocol describes a self-validating system for comparing the anti-tumor activity of an orally available prodrug (e.g., TAC) against standard subcutaneous 5-Azacytidine.
-
Cell Culture and Implantation:
-
Action: Culture human cancer cells (e.g., HL-60 for AML) under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 1x10⁷ cells/mL.
-
Causality: Matrigel provides a scaffold that supports initial tumor cell viability and growth post-implantation, leading to more consistent tumor take rates. Using cells in log phase ensures high viability.
-
-
Animal Husbandry and Grouping:
-
Action: Implant 1x10⁶ cells (in 100 µL) subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NSG). Allow tumors to reach a palpable volume of ~100 mm³. Randomize mice into treatment groups (n=8-10 per group): 1) Vehicle (oral), 2) Vehicle (SC), 3) 5-Azacytidine (SC), 4) Prodrug (oral).
-
Causality: Waiting for tumors to establish before treatment mimics a therapeutic setting rather than a preventative one. Randomization is critical to avoid bias in starting tumor volumes between groups. Including separate vehicle groups for each administration route controls for any potential effects of the delivery vehicle itself.
-
-
Drug Formulation and Administration:
-
Action: Formulate 5-Azacytidine for SC injection in a suitable vehicle. Formulate the oral prodrug for administration by oral gavage. Administer drugs according to a predefined schedule (e.g., daily for 5 days on a 28-day cycle).
-
Causality: The formulation must ensure drug stability and solubility for the duration of the administration period. The dosing schedule should be based on prior PK/PD studies to ensure it is clinically relevant and achieves target engagement.
-
-
Tumor Volume and Toxicity Monitoring:
-
Action: Measure tumor dimensions with digital calipers three times per week and calculate volume using the formula (Width² x Length)/2. Monitor animal body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) concurrently.
-
Causality: Frequent tumor measurement provides a high-resolution view of tumor growth kinetics. Body weight is a sensitive and non-invasive indicator of systemic toxicity; a loss of >15-20% typically requires euthanasia and is a key toxicity endpoint.
-
-
Pharmacodynamic Analysis:
-
Action: At the end of the study (or in a separate satellite group of animals), collect tumor tissue and/or peripheral blood at specified time points post-dosing. Analyze global DNA methylation using a LINE-1 methylation assay (e.g., pyrosequencing).
-
Causality: This step is crucial for a self-validating study. It directly links the observed anti-tumor effect (or lack thereof) to the drug's intended mechanism of action (hypomethylation). If a drug fails to show efficacy, PD analysis can distinguish between a lack of target engagement and inherent tumor resistance.
-
-
Endpoint and Statistical Analysis:
-
Action: The primary efficacy endpoint is often tumor growth inhibition (TGI) or an increase in median survival. Analyze differences in tumor growth curves between groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Causality: Robust statistical analysis is essential to determine if the observed differences between treatment groups are scientifically significant.
-
Discussion and Future Perspectives
The development of 5-Azacytidine prodrugs has successfully addressed many of the parent drug's limitations. Guadecitabine provides a solution to rapid enzymatic degradation, ensuring prolonged exposure from a subcutaneous dose. Orally available agents like TAC and the stable analog Zebularine offer the significant clinical advantage of oral administration, improving patient convenience and potentially enabling different, more sustained dosing schedules.
Preclinical in vivo data consistently show that these next-generation agents can achieve robust anti-tumor activity, often comparable or superior to the parent drug, with improved pharmacokinetic profiles.[15][19] A particularly exciting frontier is the role of these agents in modulating the tumor immune microenvironment. By re-expressing silenced antigens and upregulating antigen presentation machinery, hypomethylating agents can render "cold" tumors "hot," making them more susceptible to immune checkpoint inhibitors and other immunotherapies.[12][13]
However, challenges remain. Both primary and acquired resistance to hypomethylating agents are significant clinical problems.[21][22] Mechanisms can include insufficient drug uptake or activation within the cancer cell.[23] Future research must focus on rational combination strategies to overcome resistance and broaden the applicability of these agents to solid tumors, where single-agent efficacy has been limited.[24] The continued development of novel prodrugs with enhanced tumor-targeting capabilities and optimized PK/PD profiles will be essential to fully realize the therapeutic potential of epigenetic modulation in cancer therapy.
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A Researcher's Comparative Guide to Validating Target Gene Activation Using Quantitative PCR
For researchers at the forefront of drug discovery and molecular biology, validating the activation of a target gene is a critical step in elucidating biological pathways and assessing the efficacy of therapeutic interventions. Among the arsenal of available techniques, quantitative Polymerase Chain Reaction (qPCR) remains a cornerstone for its sensitivity, specificity, and wide dynamic range in quantifying mRNA transcripts.[1] This guide provides an in-depth, comparative analysis of qPCR for validating target gene activation, grounded in scientific integrity and practical, field-proven insights. We will explore the nuances of experimental design, data interpretation, and crucially, how qPCR stacks up against alternative and complementary validation methods.
The Central Role of qPCR in Gene Activation Studies
At its core, qPCR allows for the real-time monitoring of the amplification of a specific DNA target.[2] In the context of gene activation, this translates to the quantification of mRNA, the direct product of gene transcription. An increase in the abundance of a specific mRNA molecule is a strong indicator that its corresponding gene has been activated. The power of qPCR lies in its ability to provide a quantitative measure of this change, often expressed as a "fold change" relative to a control or untreated state.[3]
However, the apparent simplicity of qPCR belies a complex interplay of factors that can significantly impact the reliability and reproducibility of results.[4] Adherence to rigorous experimental standards is not merely recommended; it is essential for generating data that is both meaningful and publishable.
Pillars of a Robust qPCR Experiment for Gene Activation
To ensure the scientific integrity of your findings, every qPCR experiment should be built upon a foundation of meticulous planning and execution. This involves a multi-step workflow, from sample preparation to data analysis, where each stage is critical for the final outcome.
Experimental Design: The Blueprint for Success
A well-thought-out experimental design is paramount.[5] This includes defining your control and experimental groups, determining the number of biological and technical replicates, and selecting appropriate reference genes.[6] Biological replicates account for the inherent variability between individual samples, while technical replicates address the precision of your pipetting and the qPCR reaction itself.[7]
dot
Caption: The qPCR workflow for validating target gene activation.
The MIQE Guidelines: A Framework for Trustworthiness
The Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines provide a crucial framework for ensuring the transparency and reproducibility of qPCR data.[8][9] These guidelines outline the essential information that should be reported in a publication to allow for critical assessment of the experiment.[10] Adhering to MIQE is not just about fulfilling publication requirements; it is about embracing a culture of scientific rigor.[11]
Key MIQE considerations include:
-
Sample Description: Detailed information about the source and processing of the biological material.[8]
-
RNA Quality: Assessment of RNA integrity and purity.[12]
-
Reverse Transcription Details: The priming strategy and enzymes used for cDNA synthesis.[9]
-
qPCR Assay Information: Primer and probe sequences, amplicon location, and validation of assay performance.[1]
-
Data Analysis: The methods used for Cq determination, normalization, and statistical analysis.[8]
Step-by-Step Experimental Protocol for qPCR Validation
1. RNA Extraction and Quality Control:
-
Objective: To isolate high-quality total RNA free from genomic DNA and inhibitors of downstream enzymatic reactions.
-
Protocol:
-
Homogenize cells or tissues using an appropriate method.
-
Isolate total RNA using a column-based kit or a phenol-chloroform extraction method.[13]
-
Treat the RNA preparation with DNase I to remove any contaminating genomic DNA.[14][15]
-
Assess RNA quantity and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[12]
-
Evaluate RNA integrity using gel electrophoresis or an automated electrophoresis system. Intact RNA will show distinct 28S and 18S ribosomal RNA bands.
-
2. Reverse Transcription (cDNA Synthesis):
-
Objective: To convert the isolated mRNA into a more stable complementary DNA (cDNA) template for qPCR.
-
Protocol:
-
Combine a defined amount of total RNA (e.g., 1 µg) with random primers, oligo(dT) primers, or gene-specific primers.
-
Add a reverse transcriptase enzyme and dNTPs.
-
Incubate the reaction at the optimal temperature for the reverse transcriptase to synthesize the first-strand cDNA.[16]
-
Include a "no reverse transcriptase" (-RT) control for each RNA sample to test for genomic DNA contamination.[3]
-
3. qPCR Assay and Data Acquisition:
-
Objective: To amplify and quantify the target and reference gene cDNA.
-
Protocol:
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a probe, and forward and reverse primers for either the target or a reference gene.[3]
-
Add a standardized amount of cDNA to each reaction.
-
Run the qPCR reaction in a real-time thermal cycler using an optimized cycling program.[16]
-
Include a no-template control (NTC) for each primer set to check for contamination of the PCR reagents.[9]
-
Perform a melt curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplification product.[16]
-
Data Analysis: From Raw Fluorescence to Biological Insight
The raw output of a qPCR experiment is a series of amplification curves. The point at which the fluorescence signal crosses a defined threshold is the quantification cycle (Cq), which is inversely proportional to the initial amount of target template.[17]
Normalization: The Key to Accurate Relative Quantification
To accurately compare gene expression levels between different samples, the raw Cq values must be normalized. This is typically done using one or more stably expressed reference genes (also known as housekeeping genes).[6][18] The expression of these genes should not change under the experimental conditions being studied.[5] It is crucial to validate the stability of your chosen reference genes for your specific experimental system.[7] The use of multiple reference genes and taking their geometric mean for normalization is considered the gold standard.[19][20]
The ΔΔCq Method: Calculating Fold Change
The most common method for calculating relative gene expression is the comparative Cq (ΔΔCq) method.[21] This method calculates the fold change in the target gene's expression in a treated sample relative to a control sample, after normalization to a reference gene.[6]
Calculation Steps:
-
ΔCq (Treated): Cq (Target Gene, Treated) - Cq (Reference Gene, Treated)
-
ΔCq (Control): Cq (Target Gene, Control) - Cq (Reference Gene, Control)
-
ΔΔCq: ΔCq (Treated) - ΔCq (Control)
-
Fold Change: 2-ΔΔCq
A fold change of 1 indicates no change in expression, a value greater than 1 indicates upregulation, and a value less than 1 indicates downregulation.[21]
Beyond the Transcript: A Multi-faceted Approach to Validation
While qPCR provides a robust measure of mRNA levels, it is important to remember that changes in transcription do not always directly correlate with changes in protein levels or biological activity.[22] Therefore, a comprehensive validation strategy should ideally include techniques that assess the downstream consequences of gene activation.
dot
Caption: Multi-level validation of target gene activation.
Comparison of Validation Techniques
| Technique | What it Measures | Pros | Cons |
| Quantitative PCR (qPCR) | mRNA levels | Highly sensitive and specific, quantitative, high-throughput.[1][23] | Indirect measure of protein levels, susceptible to technical variation.[22] |
| Western Blotting | Protein levels | Provides information on protein size and abundance.[24] | Semi-quantitative, lower throughput, requires specific antibodies.[25] |
| ELISA | Protein levels | Highly sensitive and quantitative, high-throughput.[26][27] | Requires specific antibody pairs, may not provide size information.[28] |
| Luciferase Reporter Assays | Promoter activity | Highly sensitive, quantitative, allows for high-throughput screening.[29][30] | Indirect measure of endogenous gene activation, requires genetic modification of cells.[31] |
Western Blotting: Visualizing Protein Expression
Western blotting is a powerful technique for detecting and semi-quantifying specific proteins in a complex mixture.[24] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the protein of interest.[32] An increase in the intensity of the protein band corresponding to the target gene product provides strong evidence of its increased expression.
ELISA: Quantifying Protein Levels with High Sensitivity
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used for quantifying a specific protein in a sample.[26] In a sandwich ELISA, a capture antibody immobilized on a plate binds the target protein, which is then detected by a second, enzyme-linked antibody.[28] The enzymatic reaction produces a measurable signal that is proportional to the amount of protein present, allowing for precise quantification.[27]
Luciferase Reporter Assays: Assessing Promoter Activity
Luciferase reporter assays are a valuable tool for studying the regulation of gene expression at the transcriptional level.[30] In this assay, the promoter region of the target gene is cloned upstream of a luciferase reporter gene.[31] When the promoter is activated, luciferase is expressed, and its activity can be measured by the emission of light upon the addition of its substrate.[29] This provides a quantitative measure of promoter activity, which is a direct indicator of transcriptional activation. Dual-luciferase systems, which include a second reporter for normalization, can increase the accuracy of these assays.[33]
Conclusion: An Integrated and Rigorous Approach
Validating target gene activation requires a multi-pronged approach that combines the quantitative power of qPCR with complementary techniques that assess protein expression and biological activity. By adhering to rigorous experimental standards, such as the MIQE guidelines, and by understanding the strengths and limitations of each method, researchers can generate high-quality, reproducible data that will stand up to scientific scrutiny. This comprehensive validation strategy is essential for advancing our understanding of fundamental biological processes and for the successful development of novel therapeutics.
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side-by-side comparison of benzoyl vs acetyl derivatives of 5-azacytidine
[1][2]
Executive Summary
The derivatization of 5-azacytidine (5-azaC) is necessitated by its inherent hydrolytic instability.[1] The 1,3,5-triazine ring rapidly opens in aqueous media, rendering the drug inactive.
-
Acetyl Derivatives (e.g., TAC): The primary choice for therapeutic prodrugs . The 2',3',5'-triacetyl derivative exhibits optimal lipophilicity for oral absorption and a hydrolysis profile that releases the active parent drug at a therapeutically relevant rate.
-
Benzoyl Derivatives: The primary choice for chemical synthesis intermediates . The 2',3',5'-tri-O-benzoyl derivative offers superior crystallization properties, ensuring high enantiomeric purity during API manufacturing.[1] In oligonucleotide synthesis,
-benzoyl is the "classic" protecting group, though it requires harsher deprotection conditions than -acetyl.[1]
Chemical Structure & Properties Comparison
The following table contrasts the physicochemical properties of the fully protected ribose derivatives: 2',3',5'-Tri-O-acetyl-5-azacytidine (TAC) vs. 2',3',5'-Tri-O-benzoyl-5-azacytidine (TBC) .
| Feature | Acetyl Derivative (TAC) | Benzoyl Derivative (TBC) |
| Primary Application | Oral Prodrug (Bioavailability enhancer) | Synthesis Intermediate (Purification aid) |
| Molecular Weight | ~370.3 g/mol | ~556.5 g/mol |
| Lipophilicity (LogP) | Moderate (~0.5 - 1.2).[1] Balances solubility/permeability.[2][3][4] | High (> 3.0). Very hydrophobic; poor aqueous solubility. |
| Hydrolytic Stability | Moderate. Hydrolyzes in plasma to release 5-azaC.[1] Stable at acidic pH (stomach).[1] | High. Benzoate esters are sterically hindered and electronically stabilized, hydrolyzing slower than acetates. |
| Crystallinity | Lower melting point; often forms oils or amorphous solids initially. | Excellent. Forms well-defined crystals, aiding in removal of impurities (anomers).[1] |
| Deprotection Conditions | Mild (e.g., Ammonia/Methanol, rapid). | Harsh (e.g., DBU, Ammonia @ elevated temp, slow). |
Hydrolytic Degradation Pathway
The core challenge with 5-azaC is the opening of the triazine ring. Derivatization protects the hydroxyl groups, altering the electronics and solubility, but the base remains susceptible once deprotected.
[1]
Therapeutic Performance (Prodrug Context)
Rationale for Acetyl (TAC) Dominance
Research confirms that TAC is the superior prodrug candidate.
-
Bioavailability: TAC is lipophilic enough to cross the intestinal epithelium (Caco-2 permeability) but soluble enough to dissolve in gastric fluids.[1] Benzoyl derivatives are often too insoluble for effective oral delivery without complex formulations.
-
Metabolic Activation: Acetyl groups are readily cleaved by ubiquitous esterases in the liver and plasma. Benzoyl groups, being bulkier, resist enzymatic cleavage, potentially leading to sub-therapeutic levels of the active parent drug.
Experimental Data Snapshot (Murine Model):
Synthesis & Manufacturing (Intermediate Context)
In the manufacturing of 5-Azacytidine API, the Benzoyl derivative is often preferred over the Acetyl derivative during the coupling step (Vorbrüggen reaction).
Why Benzoyl?
-
Stereochemical Control: The 2-O-benzoyl group exerts a strong neighboring group participation effect, directing the incoming base to the
-face, ensuring the formation of the biologically active -anomer.[1] -
Purification: The tri-O-benzoyl intermediate crystallizes readily.[1] This allows chemists to filter off impurities (including the
-anomer) before the final deprotection step, ensuring the final API meets USP purity standards (>98%).
Experimental Protocol: API Synthesis via Benzoyl Intermediate
This protocol demonstrates the utility of the benzoyl group in ensuring purity.
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose[1][7][9]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for deprotection.[1][9][10]
Workflow:
-
Silylation: Suspend 5-azacytosine in HMDS with catalytic ammonium sulfate. Reflux until a clear solution forms (generation of silylated base).[5] Evaporate excess HMDS.
-
Coupling: Dissolve silylated base and benzoyl-protected sugar in dry Acetonitrile (MeCN). Add TMS-Triflate at 0°C. Stir at room temperature for 8-12 hours.
-
Observation: The benzoyl protecting groups direct the formation of the
-nucleoside.
-
-
Work-up & Crystallization: Quench with sodium bicarbonate. Extract with Dichloromethane (DCM).[1][5] Evaporate solvent.[8] Recrystallize the residue from Ethanol.
-
Result: Isolation of pure 2',3',5'-Tri-O-benzoyl-5-azacytidine .[1]
-
-
Deprotection (The Critical Step):
Oligonucleotide Synthesis Comparison ( -Protection)
For researchers incorporating 5-azaC into DNA/RNA strands, the protection of the exocyclic amine (
| Parameter | ||
| Deprotection Reagent | AMA (Ammonium Hydroxide/Methylamine) | Standard Ammonium Hydroxide |
| Time/Temp | Fast: 10 min @ 65°C | Slow: 8-16 hours @ 55°C |
| Side Reactions | Minimal.[1] Ideal for high-throughput.[1] | Transamidation: Risk of forming |
| Recommendation | Preferred for RNA/DNA synthesis due to mild conditions preventing triazine ring opening. | Historical standard, but risky for 5-azaC due to long exposure to basic conditions (which degrade the triazine ring). |
References
-
Development of an Oral Form of Azacytidine: 2',3',5'-triacetyl-5-azacitidine.
-
A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine.
- Source: Asian Journal of Chemistry / ResearchG
- Context: Details the DBU deprotection protocol and the use of benzoyl groups for API purity.
-
[1]
-
Hydrolysis of 5-azacytidine: Kinetics and Mechanism.
- Source: Journal of Pharmaceutical Sciences
- Context: Foundational data on the degradation p
-
BenchChem Guide: Benzoyl vs. Acetyl Protecting Groups.
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Decoding Hypomethylation: A Senior Application Scientist's Guide to Bisulfite Sequencing
For researchers, scientists, and drug development professionals venturing into the intricate world of epigenetics, understanding DNA methylation is paramount. This guide provides an in-depth, technical comparison of methodologies for confirming hypomethylation, with a primary focus on the gold-standard technique: bisulfite sequencing. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of alternative techniques, all grounded in authoritative scientific principles.
The Significance of Hypomethylation
DNA methylation, the addition of a methyl group to the cytosine base, is a fundamental epigenetic mechanism that governs gene expression.[1] Hypomethylation, the reduction of this methylation mark, can lead to the activation of genes that are normally silenced, a phenomenon implicated in various diseases, including cancer.[1] Accurately detecting and quantifying hypomethylation is therefore crucial for both basic research and the development of novel therapeutic strategies.
Bisulfite Sequencing: The Gold Standard for Methylation Analysis
Bisulfite sequencing is widely regarded as the definitive method for studying DNA methylation at single-base resolution.[1][2] The core principle of this technique lies in the chemical conversion of unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[1][3] Subsequent sequencing and comparison to a reference genome reveal the original methylation status of each cytosine.[3]
The Bisulfite Sequencing Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps in a typical bisulfite sequencing experiment, from sample preparation to data analysis. The rationale behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow for Bisulfite Sequencing
Caption: A schematic overview of the major steps in a bisulfite sequencing experiment.
1. DNA Extraction and Quality Control:
-
Protocol: Begin by extracting genomic DNA (gDNA) from your cells or tissues of interest using a suitable kit. It is critical to obtain high-purity DNA, as contaminants can inhibit the downstream enzymatic reactions. Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). An OD260/280 ratio of ~1.8 and an OD260/230 ratio of 2.0-2.2 are indicative of pure DNA.
-
Causality: High-quality starting material is the foundation of a successful bisulfite sequencing experiment. Degraded or contaminated DNA can lead to incomplete bisulfite conversion and PCR amplification bias.[4]
2. Bisulfite Conversion:
-
Protocol: The core of the technique involves treating the denatured, single-stranded DNA with sodium bisulfite.[5] This chemical reaction deaminates unmethylated cytosines into uracils.[5] Methylated cytosines are protected from this conversion. Following the conversion reaction, the DNA is desulfonated and purified. Several commercial kits are available, and their performance in terms of conversion efficiency and DNA degradation can vary.[2][6][7]
-
Causality: The efficiency of bisulfite conversion is paramount for accurate methylation analysis. Incomplete conversion can lead to the misinterpretation of unmethylated cytosines as methylated, resulting in false-positive results.[8] Conversely, harsh treatment can lead to DNA degradation.[7]
3. Library Preparation and PCR Amplification:
-
Protocol: The bisulfite-converted, single-stranded DNA is then used as a template for library preparation. This typically involves random priming and the addition of sequencing adapters.[9] PCR amplification is then performed to generate a sufficient amount of DNA for sequencing.[1] It is crucial to use a high-fidelity polymerase that can read uracil-containing templates.[4]
-
Causality: The PCR amplification step can introduce bias, as fragments with different GC content may amplify with varying efficiencies. Using a minimal number of PCR cycles can help to mitigate this bias.
4. Sequencing:
-
Protocol: The prepared library is then sequenced using either Sanger sequencing for targeted analysis of specific regions or Next-Generation Sequencing (NGS) for genome-wide analysis.
-
Causality: The choice of sequencing platform will depend on the research question. Sanger sequencing is suitable for validating the methylation status of a few CpG sites, while NGS provides comprehensive, genome-wide methylation profiles.
Comparison of Sequencing Platforms
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Throughput | Low (one fragment at a time)[10] | High (millions of fragments in parallel)[10] |
| Resolution | Single-base | Single-base |
| Cost per Sample | High for large numbers of targets | Low for large-scale projects[10] |
| Data Analysis | Relatively simple | Requires bioinformatics expertise[10] |
| Applications | Targeted validation of specific CpG sites | Whole-genome methylation profiling |
Data Analysis and Interpretation
The analysis of bisulfite sequencing data requires specialized bioinformatic pipelines to align the converted reads to a reference genome and call methylation levels.
Bioinformatic Pipeline for Bisulfite Sequencing Data
Caption: A typical bioinformatic workflow for analyzing bisulfite sequencing data.
Key steps in the data analysis pipeline include:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.[11]
-
Adapter and Quality Trimming: Adapters and low-quality bases are removed from the reads.[12]
-
Alignment: The trimmed reads are aligned to a reference genome that has been computationally converted to reflect the bisulfite treatment (C-to-T conversion). Specialized aligners like Bismark are commonly used.[12][13]
-
Methylation Calling: The methylation status of each cytosine is determined by counting the number of reads with a 'C' versus a 'T' at that position.[14]
-
Differential Methylation Analysis: Statistical methods are used to identify differentially methylated regions (DMRs) between different samples or conditions.[11]
Troubleshooting Common Issues in Bisulfite Sequencing
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low DNA Yield After Conversion | Harsh bisulfite treatment causing DNA degradation.[7] | Use a commercial kit with optimized protocols; reduce incubation time or temperature.[6] |
| Incomplete Conversion | Insufficient bisulfite concentration or incubation time; poor DNA quality.[4] | Ensure complete denaturation of DNA; use fresh bisulfite reagents; start with high-quality DNA. |
| PCR Amplification Failure | DNA degradation; primer design issues.[15] | Design primers for smaller amplicons (<300bp); use a hot-start polymerase optimized for bisulfite-treated DNA.[4][15] |
| PCR Bias | Preferential amplification of certain fragments. | Minimize the number of PCR cycles; use a high-fidelity polymerase. |
Alternatives to Bisulfite Sequencing
While bisulfite sequencing is the gold standard, several alternative methods can be used to assess DNA methylation, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Methylated DNA Immunoprecipitation (MeDIP-Seq) | Enrichment of methylated DNA fragments using an antibody specific for 5-methylcytosine, followed by sequencing.[16][17] | Cost-effective for genome-wide screening.[18] | Lower resolution (not single-base); antibody-dependent.[19][20] |
| Enzymatic Methyl-Seq (EM-seq) | Enzymatic conversion of unmethylated cytosines to uracils, protecting methylated cytosines.[19] | Less DNA degradation compared to bisulfite treatment; more uniform genome coverage.[21][22] | Newer technology with fewer established protocols. |
| Reduced Representation Bisulfite Sequencing (RRBS) | Combines restriction enzyme digestion with bisulfite sequencing to enrich for CpG-rich regions.[23] | Cost-effective for analyzing a large portion of the methylome.[23] | Biased towards CpG islands and may miss other methylated regions.[20] |
| Pyrosequencing | A sequencing-by-synthesis method that can be used to quantify methylation at specific CpG sites after bisulfite treatment.[24] | Highly quantitative and accurate for targeted analysis.[25] | Low throughput; suitable for a small number of loci. |
Conclusion: Choosing the Right Method for Your Research
References
-
Principles and Workflow of Whole Genome Bisulfite Sequencing. (URL: [Link])
-
Bicycle: a bioinformatics pipeline to analyze bisulfite sequencing data - Oxford Academic. (URL: [Link])
-
Whole Genome Bisulfite Sequencing (WGBS) Data Analysis Pipeline. (URL: [Link])
-
Bisulfite Sequencing of DNA - PMC. (URL: [Link])
-
Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics. (URL: [Link])
-
Methylation Matters: A Beginner's Guide to Bisulfite Sequencing - Solis BioDyne. (URL: [Link])
-
methylseq: Introduction - nf-core. (URL: [Link])
-
Principle and workflow of whole genome bisulfite sequencing | PPTX - Slideshare. (URL: [Link])
-
Bisulfite Sequencing (BS-Seq)/WGBS - Illumina. (URL: [Link])
-
DNA Methylation: Bisulfite Sequencing Workflow - Epigenomics Workshop 2025!. (URL: [Link])
-
Whole-Genome Bisulfite Sequencing Data Standards and Processing Pipeline - ENCODE. (URL: [Link])
-
MeDIP-seq vs. RRBS vs. WGBS - CD Genomics. (URL: [Link])
-
Bisulfite Conversion and Other Popular Methods for Measuring Gene-Specific DNA Methylation | EpigenTek. (URL: [Link])
-
Comparison of current methods for genome-wide DNA methylation profiling - PMC. (URL: [Link])
-
Comparison of sequencing-based methods to profile DNA methylation and identification of monoallelic epigenetic modifications - PMC. (URL: [Link])
-
Practical Case Studies for Comparison Between EM-seq and Other Methylation Sequencing Technologies - CD Genomics. (URL: [Link])
-
How to troubleshoot bisulfite PCR failure? - ResearchGate. (URL: [Link])
-
Methyl and Bisulfite Sequencing Library Preparation Kits - Genohub. (URL: [Link])
-
How can I interpret my DNA methylation results from Direct Bisulfite Sequencing? - ResearchGate. (URL: [Link])
-
Comparison of enzymatic and bisulfite-based methods for sequencing-based cell-free DNA methylation profiling - Frontiers. (URL: [Link])
-
Comprehensive Evaluation of Commercial Bisulfite-Based DNA Methylation Kits and Development of an Alternative Protocol With Improved Conversion Performance - R Discovery. (URL: [Link])
-
Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing. (URL: [Link])
-
Advancements in DNA Methylation Detection: From Bisulfite Treatment to Cutting-Edge Chip Technologies | CD Genomics Blog. (URL: [Link])
-
Evaluation of bisulfite kits for DNA methylation profiling in terms of DNA fragmentation and DNA recovery using digital PCR - PMC. (URL: [Link])
-
DNA methylation detection: Bisulfite genomic sequencing analysis - PMC. (URL: [Link])
-
Methylation enrichment pyrosequencing: combining the specificity of MSP with validation by pyrosequencing | Nucleic Acids Research | Oxford Academic. (URL: [Link])
-
Bisulfite Sequencing / Methyl-Seq Kits - Biocompare. (URL: [Link])
-
bisulfite Methods, Protocols and Troubleshootings. (URL: [Link])
-
(PDF) Evaluation of commercial kits for isolation and bisulfite conversion of circulating cell-free tumor DNA from blood - ResearchGate. (URL: [Link])
-
Characterizing the properties of bisulfite sequencing data: maximizing power and sensitivity to identify between-group differences in DNA methylation | bioRxiv. (URL: [Link])
-
Validation of DNA methylation analysis on formalin-fixed paraffin-embedded cancer tissues. (URL: [Link])
-
Validation of microarray data by pyrosequencing. Validation of... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
I am having problems with bisulfite sequencing. Can you help? - ResearchGate. (URL: [Link])
-
Methylation enrichment pyrosequencing: combining the specificity of MSP with validation by ... - PubMed. (URL: [Link])
-
DNA Methylation Detection: Bisulfite Genomic Sequencing Analysis. (URL: [Link])
-
Precision of Pyrosequencing Assay to Measure LINE-1 Methylation in Colon Cancer, Normal Colonic Mucosa, and Peripheral Blood Cells - PMC. (URL: [Link])
-
Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics. (URL: [Link])
-
Next-Generation Sequencing (NGS) vs. Sanger Sequencing: Which DNA Sequencing Method is Right for You? | Lab Manager. (URL: [Link])
-
Bisulfite Conversion and Next Gen Sequencing - Promega Connections. (URL: [Link])
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A Comparative Analysis of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in Overcoming 5-Azacytidine Resistance in Cancer Cell Lines
A Senior Application Scientist's Guide to Evaluating a Novel Hypomethylating Agent
The emergence of resistance to 5-azacytidine (5-aza), a cornerstone of epigenetic therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), presents a significant clinical challenge.[1][2] This guide provides a comprehensive comparison of a novel analog, 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine, with its parent compound, 5-azacytidine, focusing on its efficacy in 5-aza resistant cell lines. We will delve into the underlying mechanisms of resistance and provide detailed experimental protocols to empower researchers in their evaluation of this and other next-generation hypomethylating agents.
The Challenge of 5-Azacytidine Resistance
5-azacytidine and its deoxy-analog, decitabine, are nucleoside analogs that inhibit DNA methyltransferases (DNMTs), leading to the re-expression of silenced tumor suppressor genes.[3][4] However, their therapeutic efficacy is often limited by the development of resistance.[1][5]
Mechanisms of resistance to 5-azacytidine are multifaceted and can include:
-
Deficient Cellular Uptake: Reduced expression of human nucleoside transporters (hNTs) can limit the entry of 5-azacytidine into cancer cells.[6]
-
Impaired Activation: 5-azacytidine is a prodrug that requires phosphorylation to become active.[7] Mutations or decreased expression of key enzymes in this pathway, particularly uridine-cytidine kinase 2 (UCK2), are a common cause of resistance.[5][6][8]
-
Increased Drug Inactivation: Elevated levels of enzymes like cytidine deaminase, which catabolizes 5-azacytidine, can reduce its intracellular concentration.[7][9]
-
Alterations in Downstream Pathways: Changes in apoptosis signaling and cell cycle checkpoints can allow cells to evade the cytotoxic effects of 5-azacytidine.[5]
The development of novel analogs that can circumvent these resistance mechanisms is a critical area of research.
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine: A Promising Alternative?
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a prodrug of 5-azacytidine designed for improved oral bioavailability and stability. While direct comparative studies on its efficacy in 5-aza resistant cell lines are emerging, its chemical modifications suggest a potential to overcome some of the established resistance mechanisms. The esterified nature of this compound may alter its cellular uptake and activation pathways, potentially bypassing the limitations seen with 5-azacytidine.[4]
Experimental Evaluation: A Head-to-Head Comparison
To rigorously assess the potential of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in overcoming 5-aza resistance, a series of in vitro experiments are essential. This section outlines the key assays and provides detailed, field-proven protocols.
Cell Line Models
The selection of appropriate cell line models is crucial. It is recommended to use both a 5-azacytidine-sensitive parental cell line (e.g., HL-60, THP-1) and its derived 5-azacytidine-resistant subclone. Resistant cell lines can be generated by continuous exposure to escalating doses of 5-azacytidine.[5][10]
I. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Experimental Rationale: This assay will determine the half-maximal inhibitory concentration (IC50) of both 5-azacytidine and its analog in sensitive and resistant cell lines. A significantly lower IC50 for the analog in the resistant line would indicate its ability to overcome resistance.
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of 5-azacytidine or 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Comparative Data Summary:
| Compound | Cell Line | IC50 (µM) |
| 5-Azacytidine | HL-60 (Sensitive) | Expected Low Value |
| 5-Azacytidine | HL-60/AR (Resistant) | Expected High Value |
| 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine | HL-60 (Sensitive) | To be determined |
| 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine | HL-60/AR (Resistant) | To be determined |
II. Apoptosis Induction Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.[15]
Experimental Rationale: This experiment will reveal if the novel analog can induce apoptosis in resistant cells more effectively than the parent compound, suggesting it can overcome blocks in the apoptotic pathway.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol:
-
Cell Treatment: Treat sensitive and resistant cells with equimolar concentrations of 5-azacytidine and its analog for 48 hours.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.[16]
-
Washing: Wash the cells once with cold PBS.[16]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[15][17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.[16]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.[16]
Comparative Data Summary:
| Compound | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | HL-60 (Sensitive) | Baseline | Baseline |
| 5-Azacytidine | HL-60 (Sensitive) | Expected Increase | Expected Increase |
| 5-Azacytidine | HL-60/AR (Resistant) | Minimal Increase | Minimal Increase |
| 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine | HL-60/AR (Resistant) | To be determined | To be determined |
III. DNA Methyltransferase (DNMT) Activity Assay
This assay measures the overall activity of DNMT enzymes in nuclear extracts.[18]
Experimental Rationale: This will confirm that the novel analog retains the ability to inhibit DNMTs, which is the primary mechanism of action for this class of drugs. A significant reduction in DNMT activity in resistant cells treated with the analog would be a positive indicator.
Detailed Protocol (using a commercial ELISA-based kit):
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells according to the kit manufacturer's instructions.
-
Assay Plate Preparation: Add assay buffer and the DNA substrate to the wells of the microplate.
-
Reaction Initiation: Add nuclear extracts and S-adenosylmethionine (SAM), the methyl donor, to initiate the methylation reaction.[19] Incubate for 1-2 hours at 37°C.[18][19]
-
Detection: The methylated DNA is detected using a specific antibody against 5-methylcytosine, followed by a secondary HRP-labeled antibody and a colorimetric substrate.[19]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength. The signal is inversely proportional to the level of DNMT inhibition.
Comparative Data Summary:
| Treatment | Cell Line | Relative DNMT Activity (%) |
| Vehicle Control | HL-60 (Sensitive) | 100 |
| 5-Azacytidine | HL-60 (Sensitive) | Expected Decrease |
| 5-Azacytidine | HL-60/AR (Resistant) | Minimal Decrease |
| 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine | HL-60/AR (Resistant) | To be determined |
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine as a potential agent to overcome 5-azacytidine resistance. The experimental data generated from these assays will provide a clear, objective comparison of its performance against the current standard of care.
Positive results, particularly a significant reduction in the IC50 and a robust induction of apoptosis in resistant cell lines, would warrant further investigation. This could include in vivo studies in xenograft models of resistant leukemia and a deeper mechanistic analysis of its cellular uptake, activation, and metabolic pathways. The ultimate goal is to develop more effective therapeutic strategies for patients who have relapsed or become refractory to existing hypomethylating agents.
References
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MDPI. (2008, July 23). Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells. Retrieved from [Link]
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East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. Retrieved from [Link]
- Molecules. (2008). Synthesis and antiproliferative activities of 5-azacytidine analogues in human leukemia cells. Molecules, 13(7), 1487-1500.
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G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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BPS Bioscience. (n.d.). DNMT1 Direct Activity Assay Kit - Data Sheet. Retrieved from [Link]
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EpigenTek. (2022, April 22). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. Retrieved from [Link]
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PMC. (n.d.). DNA Methyltransferase Activity Assays: Advances and Challenges. Retrieved from [Link]
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ResearchGate. (2025, August 6). Mechanisms of resistance to azacitidine in human leukemia cell lines. Retrieved from [Link]
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Frontiers. (2025, October 19). Epigenetic mechanisms of drug resistance in acute myeloid leukemia: advances in small-molecule targeted therapy. Retrieved from [Link]
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PMC. (2022, July 15). DNA methyltransferase-1 in acute myeloid leukaemia: beyond the maintenance of DNA methylation. Retrieved from [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Retrieved from [Link]
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MDPI. (2022, January 11). Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways. Retrieved from [Link]
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International Journal of Cancer. (2025, November 19). DNA methyltransferase inhibitors in hematological malignancies and solid tumors. Retrieved from [Link]
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Via Medica Journals. (2018, August 17). Role of drugs influencing epigenetic mechanisms in acute myeloid leukemia treatment. Retrieved from [Link]
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Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.). Synthesis of 5-azacytidine fluorinated analogues. Retrieved from [Link]
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ResearchGate. (2025, August 9). 5-Azacytosine Compounds In Medicinal Chemistry: Current Stage And Future Perspectives. Retrieved from [Link]
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ResearchGate. (2023, June 1). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. Retrieved from [Link]
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Hindawi. (n.d.). Development of an Oral Form of Azacytidine: 2′3′5′ -Triacetyl-5-azacitidine as a Prodrug of 5-azacitidine. Retrieved from [Link]
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PubMed. (2023, June 5). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Disposal Protocol for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
This document provides an in-depth, procedural guide for the safe handling, chemical deactivation, and ultimate disposal of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine. As a complex molecule with multiple hazard classifications, a multi-faceted approach is required to ensure the safety of laboratory personnel and prevent environmental contamination. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step.
Core Principles & Hazard Assessment
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a prodrug or derivative of 5-azacytidine, a potent cytostatic agent.[1][2][3] Its proper disposal is dictated by three primary chemical characteristics:
-
Cytotoxic Core: The 5-azacytidine base is a nucleoside analog that functions as a DNA methyltransferase inhibitor.[1][2] Like its parent compound, it is presumed to be cytotoxic and may possess carcinogenic, mutagenic, and teratogenic properties.[4][5][6] Safe handling procedures are therefore mandatory.[7][8]
-
Halogenated Organic Moieties: The presence of three p-chlorobenzoyl groups classifies this compound as a halogenated organic substance.[9] This requires segregation into a specific hazardous waste stream, as co-mingling with non-halogenated solvents can disrupt recycling or specific disposal processes.[10][11][12]
-
Chemical Instability: The 5-azacytidine ring is highly susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions, leading to its degradation.[13][14][15][16][17] While the benzoyl esters offer some protection, this inherent instability can be leveraged for a controlled chemical deactivation process prior to final disposal.
Personnel Safety & Protective Equipment (PPE)
Due to the compound's high potential toxicity, stringent safety measures must be implemented. All handling of the solid compound or its solutions must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent aerosol inhalation.[10][18]
Mandatory PPE includes:
| Equipment | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves. | Provides enhanced protection against permeation by cytotoxic agents. The outer glove should be removed immediately after handling.[18][19] |
| Gown | Disposable, low-permeability gown with knitted cuffs. | Protects skin from contact and prevents contamination of personal clothing. Cuffs should be tucked under the inner glove.[20][21] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects eyes from splashes of solutions or accidental aerosol generation.[20][22] |
| Respiratory | N95 respirator or higher. | Recommended when handling the powder outside of primary engineering controls or during spill cleanup to prevent inhalation.[20] |
Chemical Deactivation Protocol: Alkaline Hydrolysis
The recommended in-laboratory pre-treatment for this compound is alkaline hydrolysis. This process serves a dual purpose:
-
Saponification: The ester linkages of the p-chlorobenzoyl groups are cleaved.
-
Degradation: The released 5-azacytidine core is rapidly degraded by the alkaline conditions.[16][17]
This procedure effectively neutralizes the primary cytotoxic component, rendering the resulting solution significantly less hazardous, although it must still be disposed of as chemical waste.
Experimental Protocol: Deactivation of Bulk Compound and Concentrated Solutions
This procedure is for the treatment of unused solid compound or concentrated solutions in organic solvents (e.g., DMSO, DMF).
-
Preparation: In a chemical fume hood, place a suitably sized borosilicate glass container or flask equipped with a magnetic stir bar. Ensure the container's volume is at least double the final reaction volume.
-
Dissolution: If starting with the solid compound, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to ensure it is fully solubilized.
-
Hydrolysis: While stirring, slowly and carefully add an equal volume of a 2M Sodium Hydroxide (NaOH) solution. Caution: This may generate heat.
-
Reaction: Loosely cap the container to prevent pressure buildup and allow the mixture to stir at room temperature for a minimum of 24 hours. This extended time ensures the complete hydrolysis of the sterically hindered esters and subsequent degradation of the 5-azacytidine ring.
-
Neutralization: After 24 hours, slowly add a 1M Hydrochloric Acid (HCl) solution to neutralize the mixture to a pH between 6.0 and 8.0. Use pH indicator strips to verify.
-
Collection: The resulting aqueous solution now contains degraded products and sodium p-chlorobenzoate. It must be collected as "Deactivated Halogenated Organic Aqueous Waste."
| Parameter | Specification | Purpose |
| Reagent | 2M Sodium Hydroxide (NaOH) | Provides the alkaline environment for ester hydrolysis and 5-azacytidine degradation. |
| Reaction Time | ≥ 24 hours | Ensures complete chemical breakdown of the parent compound. |
| Temperature | Ambient Room Temperature | Sufficient for the reaction to proceed to completion over the specified time. |
| Final pH | 6.0 - 8.0 | Neutralizes the solution for safer storage and handling before final disposal. |
Waste Segregation and Final Disposal Workflow
Proper segregation is critical. All waste streams associated with 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine must be treated as hazardous and collected by a licensed environmental waste disposal service.[19][23] The only acceptable final disposal method is high-temperature incineration .[24][25][26]
Disposal Workflow Diagram
Caption: Disposal workflow for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.
Waste Stream Management
-
Deactivated Aqueous Waste:
-
Container: Collect in a robust, sealed, and clearly labeled container.
-
Label: "Deactivated Halogenated Organic Aqueous Waste. Contains degradation products of 5-azacytidine and p-chlorobenzoic acid."
-
-
Contaminated Solid Waste (Non-Sharps):
-
Includes: Gloves, gowns, bench pads, plasticware, and empty vials.
-
Container: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag (often purple or yellow for cytotoxic waste).[24][25]
-
Label: "Cytotoxic/Halogenated Solid Waste for Incineration." Attach cytotoxic hazard symbols.[27]
-
-
Contaminated Sharps:
-
Includes: Needles, syringes, and scalpels.
-
Container: Place immediately into a designated, puncture-proof sharps container for cytotoxic waste.[20]
-
Label: "Cytotoxic Sharps for Incineration."
-
-
Unused/Expired Pure Compound:
-
Do NOT dispose of the original container directly. The preferred method is to perform the chemical deactivation protocol (Section 3) on the material. If this is not feasible, the sealed, original container must be placed in the solid cytotoxic waste stream and clearly identified for the disposal contractor.
-
Emergency Spill Management
A dedicated cytotoxic spill kit must be available in all areas where the compound is handled.[8][20] In the event of a spill:
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: Put on all required PPE, including double gloves, gown, goggles, and a respirator.
-
Contain the Spill:
-
Liquids: Cover with absorbent pads from the outside in.
-
Solids: Gently cover with damp absorbent pads to avoid making the powder airborne.
-
-
Clean the Area: Starting from the outer edge and working inward, carefully clean the area using a detergent solution, followed by clean water.
-
Dispose of Waste: All cleanup materials (pads, wipes, contaminated PPE) must be disposed of as "Solid Cytotoxic Waste (Halogenated)."
-
Report: Document the spill and the cleanup procedure according to your institution's safety policies.
References
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Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. Retrieved from [Link]
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Barton-Burke, M., et al. (2012). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 19(3), e232-e239. Retrieved from [Link]
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Health and Safety Executive (HSE). (2026, January 13). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolytic degradation of 5-AZA into RGU-CHO and RGU. Retrieved from [Link]
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HealthHub. (2024, April 4). Safe Handling of Oral "Cytotoxic" and "Caution" Medications. Retrieved from [Link]
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Thames Valley Cancer Network. (2019, February 15). Policy for the safe handling and administration of cytotoxic drugs in adults with cancer. Retrieved from [Link]
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Rogstad, D. K., et al. (2009). Chemical Decomposition of 5-Aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(6), 1114-1123. Retrieved from [Link]
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Gómez-Hens, A., et al. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Talanta, 74(2), 176-182. Retrieved from [Link]
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Notari, R. E., & De Young, J. L. (1975). Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions. Journal of Pharmaceutical Sciences, 64(7), 1148-1157. Retrieved from [Link]
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Secure Waste. (2025, September 12). How To Dispose Off Chemotherapy Waste. Retrieved from [Link]
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VA.gov. (n.d.). Cytotoxic Agent Use Guidelines. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]
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Bunting, J. W., & Chu, S. S. (1976). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 54(21), 3451-3458. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
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Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Retrieved from [Link]
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Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]
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University of Rhode Island Environmental Health and Safety. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance. Retrieved from [Link]
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Connor, T. H., et al. (2016). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Occupational and Environmental Hygiene, 13(10), 737-747. Retrieved from [Link]
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Ciriminna, R., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 54(1), 30-34. Retrieved from [Link]
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WorkSafe QLD. (2017, February 15). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine: Personal Protective Equipment, Operational Protocols, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine. As a derivative of the potent cytotoxic agent 5-azacytidine, this compound necessitates meticulous handling protocols to ensure personnel safety and experimental integrity. This document outlines the requisite personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Understanding the Hazard: A Proactive Approach to Safety
Key Hazards Associated with the Parent Compound, 5-Azacytidine:
-
Serious Eye Irritation: Can cause serious eye irritation.[4]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[2][3][6][7]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][5][6][7]
-
Specific Target Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[3][6][7]
Given these potential risks, a comprehensive safety strategy, beginning with appropriate PPE, is non-negotiable.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine. There is no safe level of exposure to cytotoxic drugs for healthcare and laboratory workers.[8] The following table summarizes the minimum PPE requirements for handling this compound.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Shoe Covers |
| Handling unopened vials/containers | Single pair of chemotherapy-tested gloves | Not required, but a lab coat is recommended | Safety glasses | Not required | Not required |
| Weighing and preparing solutions | Double pair of chemotherapy-tested gloves | Disposable, low-permeability gown | Safety goggles and a full-face shield | Fit-tested N95 respirator or higher | Two pairs of shoe covers |
| In-vitro/In-vivo administration | Double pair of chemotherapy-tested gloves | Disposable, low-permeability gown | Safety goggles and a full-face shield | Fit-tested N95 respirator or higher | Two pairs of shoe covers |
| Handling treated cell cultures/animals | Double pair of chemotherapy-tested gloves | Disposable, low-permeability gown | Safety glasses | Not required unless aerosols are generated | One pair of shoe covers |
| Spill cleanup | Double pair of chemotherapy-tested gloves | Disposable, low-permeability gown | Safety goggles and a full-face shield | Fit-tested N95 respirator or higher | Two pairs of shoe covers |
| Waste disposal | Double pair of chemotherapy-tested gloves | Disposable, low-permeability gown | Safety glasses | Not required | One pair of shoe covers |
In-depth PPE Specifications:
-
Gloves: Double gloving is mandatory for any direct handling of the compound.[9][10] Gloves should be powder-free and tested for use with chemotherapy drugs according to ASTM D6978 standards.[8][9] The outer glove should be removed and disposed of in the appropriate hazardous waste container immediately after handling the substance.[10] The inner glove should be worn under the cuff of the gown. Always wash hands thoroughly before and after gloving.[10]
-
Gowns: A disposable, lint-free gown with low permeability is required.[10] It should close in the back and have long sleeves with tight-fitting cuffs.[8] Gowns should be changed immediately if contaminated.
-
Eye and Face Protection: Use safety goggles and a full-face shield to protect against splashes.[8] Standard safety glasses do not provide adequate protection when handling liquid forms of cytotoxic compounds.
-
Respiratory Protection: A fit-tested NIOSH-certified N95 or higher respirator is necessary when handling the powdered form of the compound or when there is a risk of generating aerosols.[8][10] Surgical masks do not offer sufficient protection against airborne drug particles.[9]
-
Shoe Covers: Two pairs of shoe covers are recommended when working in a controlled environment like a compounding area.[8] The outer pair should be removed before leaving the immediate work area.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined workflow is crucial for minimizing contamination and ensuring user safety.
Preparation and Reconstitution
-
Designated Work Area: All handling of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine, including weighing and reconstitution, must be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet.[10] The work surface should be covered with a plastic-lined absorbent pad.[10]
-
Donning PPE: Before beginning any work, don the appropriate PPE as outlined in the table above.
-
Reconstitution: If the compound is a solid, it may be dissolved in an appropriate solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[11][12] When handling the powdered form, take extreme care to avoid creating dust.
-
Labeling: All containers with the compound must be clearly labeled with its name and hazard warnings.
Spill Management
Prompt and proper cleanup of spills is essential to prevent the spread of contamination. A cytotoxic spill kit should be readily available in any area where this compound is handled.[9]
Spill Kit Contents:
-
Written instructions for use.
-
Warning signs to isolate the area.
-
Complete set of PPE (gown, double gloves, shoe covers, eye/face protection, and respirator).
-
Absorbent pads or pillows.
-
Scoop and scraper for solid materials.
-
Designated hazardous waste bags.
Spill Cleanup Procedure:
-
Immediately alert others in the area and restrict access.
-
Don the full set of PPE from the spill kit.
-
Contain the spill using absorbent pads.
-
If the spill is a powder, carefully cover it with a damp absorbent pad to avoid generating dust.
-
Clean the area from the outer edge of the spill towards the center.
-
Place all contaminated materials, including the PPE used for cleanup, into a designated cytotoxic waste container.
-
Decontaminate the spill area twice with an appropriate cleaning agent.
-
Wash hands thoroughly after the cleanup is complete.
Emergency Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials
All materials that have come into contact with 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant sharps container clearly labeled for cytotoxic waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and empty vials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a yellow bag or bin).[10]
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a sealed, leak-proof container labeled for cytotoxic liquid waste. Do not pour this waste down the drain.[6]
All cytotoxic waste must be handled by a licensed hazardous material disposal company.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in a research setting.
Caption: Safe handling workflow for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.
References
- Cytotoxic Drugs - Control Measures. (2026, January 13). Canadian Centre for Occupational Health and Safety.
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. NHS.
- Cytotoxic Agent Use Guidelines. (2018). VA.gov.
- Samson, I. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. AZoM.com.
- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Halyard Health.
- SAFETY DATA SHEET - 5-Chlorobenzimidazole. (2025, April 24). TCI Chemicals.
- SAFETY DATA SHEET - 5-Azacytidine. Merck Millipore.
- SAFETY DATA SHEET - 5-Azacytidine. (2010, April 13). Fisher Scientific.
- 5-Azacytidine - PRODUCT INFORMATION. Cayman Chemical.
- MATERIAL SAFETY DATA SHEETS TRI ACETYL AZACITIDINE. Cleanchem Laboratories.
- 5-Azacytidine - Safety Data Sheet. (2025, December 18). Cayman Chemical.
- Safety Data Sheet - 5-Azacytidine. (2025, August 4). MedchemExpress.com.
- SAFETY DATA SHEET - Azacitidine. (2012, November 15). ASL AL.
- Sigma T6154 - SAFETY DATA SHEET. (2024, August 7). Sigma-Aldrich.
- 2',3',5'-triacetyl-5-Azacytidine - PRODUCT INFORMATION. Cayman Chemical.
Sources
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aslal.it [aslal.it]
- 8. halyardhealth.com [halyardhealth.com]
- 9. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 10. va.gov [va.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
